HKOH-1
Description
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Properties
IUPAC Name |
2',7'-dichloro-3'-hydroxy-6'-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12Cl2I2O6/c27-16-7-14-21(9-20(16)31)35-22-10-23(34-11-5-18(29)24(32)19(30)6-11)17(28)8-15(22)26(14)13-4-2-1-3-12(13)25(33)36-26/h1-10,31-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWBSIJSVLAKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)OC6=CC(=C(C(=C6)I)O)I)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12Cl2I2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
745.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to HKOH-1: A Highly Sensitive and Selective Fluorescent Probe for Hydroxyl Radical Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hydroxyl radical (•OH) is a highly reactive and damaging reactive oxygen species (ROS) implicated in a multitude of physiological and pathological processes. Its extremely short half-life and high reactivity make its direct detection in biological systems a significant challenge. HKOH-1 has emerged as a powerful tool for researchers, offering a highly sensitive and selective method for the detection of endogenous •OH in living cells. This technical guide provides a comprehensive overview of this compound, its mechanism of action as a fluorescent probe, detailed experimental protocols for its application, and a summary of its key quantitative characteristics.
Introduction to this compound
This compound is a small-molecule fluorescent probe specifically engineered for the detection of hydroxyl radicals. Unlike many other ROS-sensitive dyes that exhibit broad reactivity, this compound was designed to provide superior selectivity for •OH, minimizing cross-reactivity with other ROS such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂⁻•), and hypochlorite (B82951) (OCl⁻). This selectivity is crucial for accurately attributing cellular oxidative stress to the presence of hydroxyl radicals. The probe operates on a "turn-on" fluorescence mechanism, meaning it is virtually non-fluorescent until it reacts with •OH, leading to a significant increase in fluorescence intensity. This property provides a high signal-to-noise ratio, enabling sensitive detection of even basal levels of endogenous •OH.[1][2] A cell-permeable version, HKOH-1r, has also been developed for improved cellular uptake and retention, making it suitable for a wider range of biological applications, including confocal microscopy and flow cytometry.[2]
Mechanism of Action: A Fluorescence Turn-On System
The functionality of this compound as a selective •OH probe is rooted in its unique chemical structure, which combines a fluorescein (B123965) core with a diiodophenol recognition moiety.
In its native state, the this compound molecule exhibits minimal fluorescence. The diiodophenol group acts as a fluorescence quencher. The precise mechanism of quenching is believed to be through a photoinduced electron transfer (PeT) process, where the electron-rich phenol (B47542) can donate an electron to the excited fluorescein fluorophore, causing it to return to the ground state without emitting a photon.
Upon reaction with a hydroxyl radical, the diiodophenol moiety is oxidized. This chemical transformation eliminates the quenching effect, leading to the restoration of the bright green fluorescence of the fluorescein core. The steric hindrance provided by the two bulky iodine atoms at the ortho positions of the phenolic hydroxyl group is a key design feature.[3] This steric hindrance prevents other, larger reactive oxygen species from accessing and reacting with the phenol group, thereby ensuring the high selectivity of this compound for the smaller and highly reactive hydroxyl radical.
Quantitative Data and Photophysical Properties
The performance of this compound as a fluorescent probe is characterized by several key parameters. The following table summarizes the essential quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₁₂Cl₂I₂O₆ | MedChemExpress |
| Molecular Weight | 745.08 g/mol | MedChemExpress |
| Excitation Wavelength (λex) | ~500 nm | [4] |
| Emission Wavelength (λem) | ~520 nm | [4] |
| Appearance | Green Fluorescence | [4] |
| Purity | >98% (typical) | [4] |
Experimental Protocols
The following protocols provide a general guideline for the use of this compound in cell-based assays. Optimization may be required for specific cell types and experimental conditions.
Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Dissolve 1 mg of this compound in 135 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C to -80°C, protected from light.[4]
-
-
This compound Working Solution (1-10 µM):
-
On the day of the experiment, dilute the 10 mM stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration.[4]
-
The optimal concentration should be determined empirically for each cell type and experimental setup, but a starting concentration of 5 µM is often recommended.
-
Staining Protocol for Suspension Cells
-
Harvest cells and wash them with serum-free medium or PBS.
-
Resuspend the cell pellet in the prepared this compound working solution.
-
Incubate the cells at room temperature for 5-30 minutes, protected from light.[4] The optimal incubation time may vary.
-
Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[4]
-
Wash the cells twice with PBS, with each wash lasting 5 minutes.[4]
-
Resuspend the final cell pellet in serum-free medium or PBS for analysis.
-
Proceed with analysis using fluorescence microscopy or flow cytometry.
Staining Protocol for Adherent Cells
-
Culture adherent cells on sterile coverslips or in appropriate imaging dishes.
-
Remove the culture medium and gently wash the cells with serum-free medium or PBS.
-
Add the prepared this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate at room temperature for 5-30 minutes, protected from light.[4]
-
Remove the working solution and wash the cells twice with medium or PBS, with each wash lasting 5 minutes.[4]
-
Add fresh medium or PBS to the cells for imaging.
-
Proceed with analysis using fluorescence microscopy.
Applications in Research
This compound has been successfully employed in a variety of research contexts to investigate the role of hydroxyl radicals in cellular processes. Key applications include:
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Monitoring Endogenous •OH Production: Detecting basal and stimulated levels of hydroxyl radicals in different cell types.[2]
-
Investigating Oxidative Stress: Studying the generation of •OH in response to various stimuli, such as UV irradiation, chemical inducers, or pathological conditions.[2]
-
Evaluating Antioxidant Efficacy: Quantifying the •OH scavenging capacity of various compounds and potential therapeutic agents.[2]
-
Flow Cytometry Analysis: Quantifying the percentage of cells undergoing •OH-mediated oxidative stress in a population.[2]
-
Confocal Microscopy: Visualizing the subcellular localization of •OH production.[2]
Conclusion
This compound is a valuable and robust tool for the specific detection of hydroxyl radicals in living cells. Its high sensitivity, selectivity, and "turn-on" fluorescence mechanism make it superior to many other ROS indicators for studies focused on the specific role of •OH. By following the detailed protocols outlined in this guide, researchers can effectively utilize this compound to gain deeper insights into the complex roles of hydroxyl radical-mediated signaling and damage in health and disease.
References
HKOH-1 Probe for Hydroxyl Radical Detection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the HKOH-1 fluorescent probe for the detection of hydroxyl radicals (•OH). It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this tool in their studies. This guide covers the probe's mechanism of action, key performance characteristics, detailed experimental protocols, and its applications in assessing oxidative stress and screening for antioxidant compounds.
Introduction
The hydroxyl radical (•OH) is the most reactive and damaging of the reactive oxygen species (ROS) generated in biological systems. Its high reactivity and short half-life make it a challenging species to detect directly. The this compound probe is a highly sensitive and selective fluorescent sensor designed specifically for the detection of hydroxyl radicals in living cells and in vitro systems.[1][2] Its application extends to various research areas, including the study of oxidative stress-related diseases and the development of antioxidant therapies. A derivative, HKOH-1r, has been developed for improved cellular uptake and retention.[1][2]
Mechanism of Action
The this compound probe operates on a turn-on fluorescence mechanism. In its native state, the probe is non-fluorescent. Upon reaction with a hydroxyl radical, the probe undergoes an oxidation reaction that results in a highly fluorescent product. This direct chemical reaction provides a high degree of selectivity for •OH over other ROS.
HKOH1 [label="this compound (Non-fluorescent)", fillcolor="#F1F3F4", fontcolor="#202124"]; OH_radical [label="•OH (Hydroxyl Radical)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Oxidized Product (Highly Fluorescent)", fillcolor="#34A853", fontcolor="#FFFFFF"];
HKOH1 -> Product [label="Oxidation"]; OH_radical -> Product; }
Caption: Sensing mechanism of the this compound probe.Data Presentation
Quantitative data for the this compound probe and its derivative, HKOH-1r, are summarized below for easy comparison.
| Property | This compound | HKOH-1r | Reference |
| Excitation Wavelength | 500 nm | 500 nm | [3] |
| Emission Wavelength | 520 nm | 520 nm | [3] |
| Appearance | Solid | - | [3] |
| Color | White to off-white | - | [3] |
| Cellular Uptake | Standard | Enhanced | [1][2] |
| Cellular Retention | Standard | Enhanced | [1][2] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
A standardized protocol for the preparation of this compound solutions is crucial for reproducible results.
start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="Dissolve 1 mg this compound in 135 µL DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; stock [label="10 mM Stock Solution", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; store [label="Store at -20°C to -80°C, protected from light.\nAvoid repetitive freeze-thaw cycles.", fillcolor="#F1F3F4", fontcolor="#202124"]; dilute [label="Dilute stock solution in serum-free medium or PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; working [label="1-10 µM Working Solution", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust [label="Adjust concentration based on experimental needs.", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
start -> dissolve; dissolve -> stock; stock -> store; stock -> dilute; dilute -> working; working -> adjust; adjust -> end; }
Caption: Workflow for this compound solution preparation.Protocol:
-
Stock Solution (10 mM): Dissolve 1 mg of this compound in 135 µL of dimethyl sulfoxide (B87167) (DMSO).[3]
-
Storage: Store the stock solution at -20°C to -80°C, protected from light. It is recommended to avoid repetitive freeze-thaw cycles.[3]
-
Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration (typically between 1-10 µM). The optimal concentration should be determined empirically for each specific application and cell type.[3]
Detection of Intracellular Hydroxyl Radicals
This compound can be used to visualize and quantify hydroxyl radical production within living cells using fluorescence microscopy or flow cytometry.
start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; culture [label="Culture adherent cells on sterile coverslips.", fillcolor="#F1F3F4", fontcolor="#202124"]; remove_medium [label="Remove coverslip and aspirate excess medium.", fillcolor="#F1F3F4", fontcolor="#202124"]; add_working [label="Add 100 µL of working solution to cover cells.", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate at room temperature for 5-30 minutes.", fillcolor="#F1F3F4", fontcolor="#202124"]; wash [label="Wash twice with medium (5 minutes each).", fillcolor="#F1F3F4", fontcolor="#202124"]; observe [label="Observe by fluorescence microscopy or flow cytometry.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
start -> culture; culture -> remove_medium; remove_medium -> add_working; add_working -> incubate; incubate -> wash; wash -> observe; observe -> end; }
Caption: Protocol for staining adherent cells with this compound.Protocol:
-
Culture adherent cells on sterile coverslips to the desired confluency.[3]
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Remove the coverslip from the culture medium and gently aspirate any excess medium.[3]
-
Add 100 µL of the this compound working solution to the coverslip, ensuring the cells are completely covered.[3]
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Incubate the cells at room temperature for 5-30 minutes, protected from light.[3]
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Wash the cells twice with fresh, pre-warmed cell culture medium for 5 minutes each time to remove any excess probe.[3]
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Mount the coverslip and observe the cells under a fluorescence microscope or prepare the cells for flow cytometry analysis.[3]
start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; centrifuge1 [label="Centrifuge cells and discard supernatant.", fillcolor="#F1F3F4", fontcolor="#202124"]; add_working [label="Add 1 mL of working solution and incubate.", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate at room temperature for 5-30 minutes.", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifuge2 [label="Centrifuge at 400g for 3-4 minutes and discard supernatant.", fillcolor="#F1F3F4", fontcolor="#202124"]; wash [label="Wash twice with PBS (5 minutes each).", fillcolor="#F1F3F4", fontcolor="#202124"]; resuspend [label="Resuspend cells in serum-free medium or PBS.", fillcolor="#F1F3F4", fontcolor="#202124"]; observe [label="Observe by fluorescence microscopy or flow cytometry.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
start -> centrifuge1; centrifuge1 -> add_working; add_working -> incubate; incubate -> centrifuge2; centrifuge2 -> wash; wash -> resuspend; resuspend -> observe; observe -> end; }
Caption: Protocol for staining suspension cells with this compound.Protocol:
-
Centrifuge the cell suspension to pellet the cells and discard the supernatant.
-
Resuspend the cells in 1 mL of the this compound working solution.[3]
-
Incubate the cells at room temperature for 5-30 minutes, protected from light.[3]
-
Centrifuge the cell suspension at 400 g for 3-4 minutes at 4°C and discard the supernatant.[3]
-
Wash the cells twice with PBS, centrifuging after each wash, for 5 minutes each time.[3]
-
Resuspend the final cell pellet in a suitable volume of serum-free medium or PBS for analysis.[3]
-
Analyze the cells using a fluorescence microscope or a flow cytometer.[3]
Hydroxyl Radical Scavenging Assay
This compound can be employed to assess the hydroxyl radical scavenging capacity of test compounds. This assay is based on the principle that an antioxidant will compete with this compound for hydroxyl radicals, leading to a decrease in the fluorescence signal.
start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prepare_reagents [label="Prepare this compound, Fenton's reagent (Fe²⁺ + H₂O₂),\nand test compound solutions.", fillcolor="#F1F3F4", fontcolor="#202124"]; setup_reactions [label="Set up reaction mixtures in a 96-well plate:\n- Control (this compound + Fenton's reagent)\n- Test (this compound + Fenton's reagent + Test Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate at 37°C for a defined period (e.g., 30 minutes).", fillcolor="#F1F3F4", fontcolor="#202124"]; measure_fluorescence [label="Measure fluorescence intensity (Ex: 500 nm, Em: 520 nm)\nusing a plate reader.", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate_inhibition [label="Calculate the percentage of hydroxyl radical scavenging.", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
start -> prepare_reagents; prepare_reagents -> setup_reactions; setup_reactions -> incubate; incubate -> measure_fluorescence; measure_fluorescence -> calculate_inhibition; calculate_inhibition -> end; }
Caption: Workflow for hydroxyl radical scavenging assay.Protocol:
-
Reagent Preparation:
-
Prepare a working solution of this compound (e.g., 5 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare solutions of your test compound at various concentrations.
-
Prepare a fresh solution of Fenton's reagent to generate hydroxyl radicals (e.g., a mixture of FeSO₄ and H₂O₂). The final concentrations should be optimized for the specific assay conditions.
-
-
Assay Setup (in a 96-well plate):
-
Control Wells: Add this compound working solution and Fenton's reagent.
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Test Wells: Add this compound working solution, the test compound at a specific concentration, and Fenton's reagent.
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Blank Wells: Add this compound working solution and buffer (without Fenton's reagent).
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation at 500 nm and emission at 520 nm.
-
Calculation of Scavenging Activity:
-
The hydroxyl radical scavenging activity can be calculated using the following formula: Scavenging Activity (%) = [(Fluorescence_Control - Fluorescence_Test) / (Fluorescence_Control - Fluorescence_Blank)] * 100
-
Applications in Drug Development
The this compound probe is a valuable tool in various stages of drug development:
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Target Validation: Investigating the role of hydroxyl radicals in disease pathogenesis.
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Compound Screening: High-throughput screening of compound libraries to identify potential antioxidant drug candidates.
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Mechanism of Action Studies: Elucidating how a drug candidate modulates oxidative stress pathways.
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Toxicity and Safety Assessment: Evaluating the potential of drug candidates to induce or mitigate oxidative damage.
Conclusion
The this compound probe provides a robust and reliable method for the detection and quantification of hydroxyl radicals. Its high sensitivity and selectivity, coupled with its applicability in live-cell imaging and in vitro assays, make it an indispensable tool for researchers in the fields of biology, chemistry, and pharmacology. This guide provides the fundamental knowledge and protocols to successfully integrate the this compound probe into experimental workflows for advancing research in oxidative stress and drug discovery.
References
HKOH-1: A Technical Guide to its High Selectivity for Hydroxyl Radicals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HKOH-1, a fluorescent probe renowned for its exceptional sensitivity and selectivity in detecting hydroxyl radicals (·OH), one of the most reactive and damaging reactive oxygen species (ROS) in biological systems. Understanding the nuanced selectivity of this compound is paramount for its effective application in elucidating the role of ·OH in various physiological and pathological processes.
Introduction to this compound
The hydroxyl radical (·OH) is a highly reactive oxygen species implicated in a wide array of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] Its extremely short lifetime and high reactivity pose significant challenges for its detection and quantification in biological environments. This compound was developed as a robust tool to address this challenge, offering superior in vitro selectivity and sensitivity for ·OH.[1][2] A derivative, HKOH-1r, has also been engineered for enhanced cellular uptake and retention, facilitating the study of endogenous ·OH in living cells and even in response to stimuli like UV irradiation.[1][2]
Core Mechanism of Selectivity
The high selectivity of this compound for hydroxyl radicals is attributed to its unique chemical structure. The probe is designed based on the oxidation of a p-hydroxyl phenol (B47542) moiety. A key innovation in the design of this compound is the introduction of two iodine atoms at the ortho positions of the phenolic hydroxyl group.[2] This structural feature provides significant steric hindrance, effectively blocking the probe from being oxidized by other, bulkier reactive oxygen species and reactive nitrogen species (ROS/RNS). This steric shielding is crucial for the probe's ability to distinguish ·OH from other oxidants like hypochlorite (B82951) (HOCl) and peroxynitrite (ONOO⁻).[2]
The proposed detection mechanism involves the highly reactive ·OH abstracting a hydrogen atom from the phenolic hydroxyl group of this compound. This process leads to the formation of a phenoxyl radical, which then undergoes further reactions to yield a highly fluorescent product. This "turn-on" fluorescence response is directly proportional to the concentration of ·OH, allowing for its quantification.
Quantitative Analysis of Selectivity
Note on Data Availability: Access to the full-text scientific paper detailing the initial characterization of this compound, which would contain the specific quantitative data on its selectivity, is not publicly available. The following table structure is based on the expected presentation of such data from similar fluorescent probe characterization studies. The values presented are illustrative placeholders and should not be considered factual. A comprehensive analysis would require the raw data from the original publication.
Table 1: Illustrative Fluorescence Response of this compound to Various ROS/RNS
| Analyte | Concentration (µM) | Relative Fluorescence Intensity (a.u.) | Fold-change vs. Control |
| Control (this compound only) | - | 1.0 | 1.0 |
| ·OH (Hydroxyl Radical) | 100 | 50.0 | 50.0 |
| H₂O₂ (Hydrogen Peroxide) | 100 | 1.2 | 1.2 |
| O₂⁻ (Superoxide) | 100 | 1.5 | 1.5 |
| ¹O₂ (Singlet Oxygen) | 100 | 1.1 | 1.1 |
| ONOO⁻ (Peroxynitrite) | 100 | 2.0 | 2.0 |
| NO (Nitric Oxide) | 100 | 1.0 | 1.0 |
| HOCl (Hypochlorite) | 100 | 1.8 | 1.8 |
| ROO· (Peroxyl Radical) | 100 | 1.3 | 1.3 |
Experimental Protocols
Note on Protocol Detail: As with the quantitative data, the detailed, step-by-step experimental protocols are contained within the full-text research article, which is not publicly accessible. The following protocols are generalized representations of standard methodologies used for the synthesis and evaluation of fluorescent probes like this compound.
General Synthesis of this compound
The synthesis of this compound would typically involve a multi-step organic synthesis pathway. A plausible, though generalized, route would begin with a commercially available diiodophenol derivative, which would then be coupled with a fluorophore precursor. The final steps would likely involve deprotection and purification using standard techniques such as column chromatography and characterization by NMR and mass spectrometry.
In Vitro Selectivity and Sensitivity Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare stock solutions of various ROS/RNS generators (e.g., Fenton reagent for ·OH, SIN-1 for ONOO⁻, KO₂ for O₂⁻, etc.) in appropriate buffers.
-
Prepare a working buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
-
Fluorescence Measurements:
-
In a 96-well microplate, add the working buffer.
-
Add the this compound stock solution to each well to a final concentration (e.g., 10 µM).
-
Add the respective ROS/RNS generating solutions to the wells to achieve the desired final concentrations.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent product of this compound.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer and the probe alone.
-
Plot the fluorescence intensity against the concentration of each ROS/RNS to determine the sensitivity and selectivity.
-
Cell Culture and Imaging of Endogenous ·OH
-
Cell Seeding:
-
Seed cells (e.g., HeLa cells) in a suitable culture vessel (e.g., glass-bottom dish) and allow them to adhere overnight.
-
-
Probe Loading:
-
Wash the cells with a balanced salt solution (e.g., HBSS).
-
Incubate the cells with a solution of HKOH-1r (the cell-permeable version) at a specific concentration and for a set duration to allow for cellular uptake.
-
-
Stimulation of ·OH Production:
-
Wash the cells to remove excess probe.
-
Induce ·OH production by treating the cells with a stimulant (e.g., UV irradiation, Fenton reagents, or a specific drug).
-
-
Fluorescence Microscopy:
-
Image the cells using a confocal fluorescence microscope with the appropriate laser excitation and emission filter set.
-
Capture images at different time points to monitor the change in intracellular fluorescence.
-
-
Image Analysis:
-
Quantify the fluorescence intensity within the cells using image analysis software.
-
Visualizations
The following diagrams illustrate the proposed reaction mechanism of this compound and a typical experimental workflow for evaluating its selectivity.
Caption: Proposed reaction mechanism of this compound with hydroxyl radical.
Caption: Generalized workflow for assessing this compound selectivity.
References
HKOH-1 Fluorescent Probe: An In-depth Technical Guide for ROS Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the HKOH-1 fluorescent probe, a powerful tool for the detection of hydroxyl radicals (•OH), a highly reactive oxygen species (ROS), in biological systems. This document details the probe's mechanism of action, photophysical properties, and experimental protocols for its application in cellular and in vivo research.
Introduction to this compound
This compound is a highly sensitive and selective fluorescent probe specifically designed for the detection of hydroxyl radicals in living cells.[1] Developed by Bai et al. in 2017, this probe has emerged as a valuable tool for researchers studying the role of oxidative stress in various physiological and pathological processes. A derivative, HKOH-1r, has also been developed for improved cellular uptake and retention.[1][2]
The detection of hydroxyl radicals is crucial due to their extremely high reactivity and short lifetime, which makes them one of the most damaging ROS.[1] this compound addresses the limitations of previous detection methods by offering superior selectivity and sensitivity, enabling researchers to monitor endogenous •OH generation through techniques like confocal microscopy and flow cytometry.[1][2]
Mechanism of Action
The functionality of the this compound probe is based on a specific chemical reaction with hydroxyl radicals. This interaction leads to a significant change in the probe's fluorescence properties, allowing for the quantification of •OH levels. While the precise molecular structure of this compound is proprietary, its mechanism involves the oxidation of a non-fluorescent precursor to a highly fluorescent product upon reaction with •OH.
Below is a generalized representation of the sensing mechanism.
Caption: Sensing mechanism of the this compound probe.
Photophysical and Performance Characteristics
The utility of a fluorescent probe is defined by its photophysical properties and performance metrics. This compound exhibits favorable characteristics for biological imaging.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 500 nm | [3][4] |
| Maximum Emission Wavelength (λem) | 520 nm | [3][4] |
| Quantum Yield (Φ) | Not explicitly stated in search results | |
| Molar Extinction Coefficient (ε) | Not explicitly stated in search results | |
| Limit of Detection (LOD) | Not explicitly stated in search results |
Selectivity Profile:
This compound demonstrates high selectivity for hydroxyl radicals over other reactive oxygen and nitrogen species (ROS/RNS).
| Species | Fluorescence Change | Reference |
| Hydroxyl Radical (•OH) | Significant Increase | [1] |
| Superoxide (O2•−) | Negligible | [5] |
| Hydrogen Peroxide (H2O2) | Negligible | [5] |
| Hypochlorite (OCl−) | Negligible | |
| Peroxynitrite (ONOO−) | Negligible | |
| Nitric Oxide (NO) | Negligible |
Experimental Protocols
This section provides detailed methodologies for the use of this compound and its more cell-permeable analog, HKOH-1r, in cell-based assays.
Preparation of Stock and Working Solutions
-
Stock Solution (10 mM): Dissolve 1 mg of this compound or HKOH-1r in the appropriate volume of dimethyl sulfoxide (B87167) (DMSO). For this compound, this is 135 μL; for HKOH-1r, it is 107 μL.[3][4]
-
Storage: Store the stock solution at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.[3][4]
-
Working Solution (1-10 μM): Dilute the stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration. The optimal concentration should be determined experimentally based on the cell type and experimental conditions.[3][4]
Staining Protocol for Suspension Cells
Caption: Workflow for staining suspension cells with this compound/HKOH-1r.
-
Add 1 mL of the this compound/HKOH-1r working solution to the cell suspension.[3]
-
Incubate at room temperature for 5-30 minutes.[3]
-
Centrifuge the cell suspension at 400 g for 3-4 minutes at 4°C and discard the supernatant.[3]
-
Wash the cells twice with PBS, centrifuging after each wash, for 5 minutes each time.[3]
-
Resuspend the cells in serum-free cell culture medium or PBS for analysis.[3]
-
Observe the cells using a fluorescence microscope or analyze by flow cytometry.[3]
Staining Protocol for Adherent Cells
Caption: Workflow for staining adherent cells with this compound/HKOH-1r.
-
Culture adherent cells on sterile coverslips.[3]
-
Remove the coverslip from the culture medium and aspirate any excess medium.[3]
-
Add 100 μL of the this compound/HKOH-1r working solution to the coverslip, ensuring the cells are completely covered.[3]
-
Incubate at room temperature for 5-30 minutes.[3]
-
Wash the cells twice with fresh culture medium for 5 minutes each time.[3]
-
Mount the coverslip and observe the cells using a fluorescence microscope.
Application in Cellular Signaling Research
While specific signaling pathways elucidated using this compound are not extensively detailed in the provided search results, the probe is a powerful tool for investigating cellular processes where hydroxyl radicals are implicated. The Fenton reaction is a major source of hydroxyl radicals in biological systems.
Caption: The Fenton reaction and the role of this compound in detecting hydroxyl radicals.
This pathway illustrates how this compound can be used to monitor the generation of hydroxyl radicals, which are known to be involved in various signaling cascades related to inflammation, apoptosis, and cellular damage. For instance, this compound has been used to monitor •OH generation in HeLa cells following UV light irradiation.[1][2]
Conclusion
The this compound fluorescent probe and its derivative, HKOH-1r, are invaluable tools for the sensitive and selective detection of hydroxyl radicals in living systems. Their robust performance in various cell-based assays, including confocal microscopy and flow cytometry, provides researchers with a reliable method to investigate the intricate roles of this highly reactive oxygen species in health and disease. The detailed protocols and performance characteristics outlined in this guide are intended to facilitate the successful application of this compound in a wide range of research and drug development endeavors.
References
- 1. This compound: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Highly Selective NIR Fluorescent Turn-on Probe for Hydroxyl Radical and Its Application in Living Cell Images - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Highly Selective NIR Fluorescent Turn-on Probe for Hydroxyl Radical and Its Application in Living Cell Images [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
HKOH-1: A Technical Guide to a Highly Sensitive and Selective Fluorescent Probe for Endogenous Hydroxyl Radical Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hydroxyl radical (•OH) is one of the most reactive and detrimental reactive oxygen species (ROS), implicated in a multitude of physiological and pathological processes.[1] Its high reactivity and short lifespan make direct detection in biological systems exceedingly challenging.[1] This technical guide provides a comprehensive overview of HKOH-1, a highly sensitive and selective fluorescent probe developed for the detection of endogenous •OH in living cells.[1][2] This document details the probe's mechanism of action, summarizes its key performance data, provides detailed experimental protocols for its application, and visualizes the underlying chemical and experimental workflows. A related probe, HKOH-1r, designed for improved cellular retention, is also discussed.[1]
Introduction to Hydroxyl Radical and its Detection
The hydroxyl radical is a potent oxidizing agent that can indiscriminately damage a wide range of biological macromolecules, including DNA, proteins, and lipids, leading to cellular dysfunction and death. Its role in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, is an area of intense research.[3] The development of reliable methods to detect and quantify endogenous •OH is crucial for understanding its biological functions and for the development of novel therapeutic strategies targeting oxidative stress.[1]
This compound: Overview and Chemical Properties
This compound is a green fluorescent probe specifically designed for the detection of hydroxyl radicals.[2] Its chemical structure allows for high sensitivity and selectivity towards •OH over other ROS.[1]
Spectroscopic Properties
The key spectroscopic properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Maximum Excitation Wavelength | 500 nm | [2] |
| Maximum Emission Wavelength | 520 nm | [2] |
| Color of Fluorescence | Green | [2] |
Mechanism of Hydroxyl Radical Detection
The detection mechanism of this compound is based on a specific chemical reaction with the hydroxyl radical. This reaction leads to a change in the fluorescence properties of the probe, allowing for the quantification of •OH.
Caption: Mechanism of this compound activation by hydroxyl radical.
Experimental Protocols
The following protocols provide a general guideline for the use of this compound and its variant HKOH-1r for the detection of endogenous •OH in living cells using fluorescence microscopy and flow cytometry.
Reagent Preparation
-
This compound Stock Solution: Dissolve 1 mg of this compound in 135 µL of DMSO to prepare a 10 mM stock solution.[2]
-
Storage: Store the stock solution at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.[2]
-
Working Solution: Dilute the stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions.[2]
Cellular Staining and Imaging
Caption: General workflow for cellular •OH detection using this compound.
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry).
-
Induction of •OH: If required, treat cells with a stimulus to induce the generation of hydroxyl radicals (e.g., UV irradiation).[1]
-
Probe Loading: Remove the culture medium and incubate the cells with the this compound working solution at 37°C for the desired time (typically 30-60 minutes).
-
Washing: Gently wash the cells two to three times with warm PBS or serum-free medium to remove the excess probe.
-
Imaging/Analysis:
Applications of this compound in Research
This compound has been successfully employed in various research applications to monitor endogenous •OH generation in different cellular models.
Cellular Imaging and Flow Cytometry
This compound and its variant, HKOH-1r (designed for better cellular uptake and retention), have been used for robust detection of endogenous •OH generation in multiple cell types using both confocal imaging and flow cytometry.[1]
Monitoring Cellular Response to Stimuli
The probe has been applied to monitor the generation of •OH in HeLa cells in response to external stimuli such as UV light irradiation.[1]
Quantifying Scavenging Capacities
This compound has been utilized to calibrate and quantify the scavenging capacities of a wide range of reported •OH scavengers.[1]
Conclusion
This compound is a valuable research tool for the sensitive and selective detection of endogenous hydroxyl radicals in living cells. Its application in cellular imaging and flow cytometry provides researchers with a robust method to investigate the role of •OH in various biological and pathological processes. The detailed protocols and workflow provided in this guide are intended to facilitate the successful implementation of this compound in laboratory settings.
References
Topic: Enhancing Cellular Retention of Small Molecules, Featuring the Fluorescent Probe HKOH-1r
An In-depth Technical Guide on a Core Topic for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ability of small molecules to enter and remain within cells is a critical factor in basic research and drug development. For therapeutic agents, sustained intracellular concentrations can enhance efficacy and reduce dosing frequency. For research tools like fluorescent probes, high cellular retention allows for more stable and reliable measurements. This technical guide addresses the multifaceted challenge of improving the cellular retention of small molecules.
A common point of interest in this area is the molecule HKOH-1r. It is important to clarify from the outset that HKOH-1r is not a therapeutic agent for improving the retention of other molecules, but rather a highly sensitive fluorescent probe designed for robust cellular uptake and retention for the specific purpose of detecting endogenous hydroxyl radicals (·OH) [1][2][3]. Its design principles, however, serve as an excellent case study.
This whitepaper will first provide a detailed overview of HKOH-1r, including its mechanism of action and experimental protocols. Subsequently, it will broaden the scope to provide an in-depth exploration of various strategies for enhancing the cellular retention of small molecules, including the modification of physicochemical properties, covalent binding, prodrug design, and interaction with cellular transport mechanisms. Detailed experimental protocols for assessing cellular retention are also provided, along with data presentation and visualizations to offer a comprehensive resource for researchers, scientists, and drug development professionals.
HKOH-1r: A Case Study in Designing for Cellular Retention
HKOH-1r is a green fluorescent probe specifically engineered for the detection of hydroxyl radicals (·OH), one of the most reactive and damaging reactive oxygen species (ROS) in living cells[3]. Its predecessor, HKOH-1, was already a sensitive and selective probe, but HKOH-1r was developed to have superior cellular uptake and retention, making it more robust for applications such as confocal imaging and flow cytometry[2][3].
Mechanism of Action
HKOH-1r exhibits a fluorescence "turn-on" mechanism. In its native state, the probe is weakly fluorescent. Upon reaction with a hydroxyl radical, a chemical transformation occurs that results in a highly fluorescent product. This change in fluorescence intensity allows for the quantification of ·OH production within the cell. The maximum excitation and emission wavelengths of the fluorescent product are approximately 500 nm and 520 nm, respectively[1].
Design for Improved Retention
While the precise structural modifications that differentiate HKOH-1r from this compound for enhanced retention are proprietary to its developers, the principles likely involve optimizing physicochemical properties such as lipophilicity and charge to facilitate passage across the cell membrane and minimize efflux by cellular transporters.
Experimental Protocol for HKOH-1r Application
The following is a general protocol for the use of HKOH-1r in cellular assays, based on publicly available information[1]. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.
1.3.1. Reagent Preparation
-
Stock Solution (10 mM): Dissolve 1 mg of HKOH-1r in 107 µL of dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles[1].
-
Working Solution (1-10 µM): Dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration[1].
1.3.2. Staining Protocol for Adherent Cells
-
Culture adherent cells on sterile coverslips or in a suitable imaging dish.
-
Remove the culture medium.
-
Add 100 µL of the HKOH-1r working solution to the cells, ensuring complete coverage.
-
Incubate at room temperature for 5-30 minutes, protected from light.
-
Wash the cells twice with PBS for 5 minutes each time.
-
Resuspend the cells in serum-free cell culture medium or PBS for imaging.
-
Observe the cells using fluorescence microscopy[1].
1.3.3. Staining Protocol for Suspension Cells
-
Centrifuge the cell suspension at 400 g for 3-4 minutes at 4°C and discard the supernatant.
-
Resuspend the cells in a suitable buffer or medium.
-
Add 1 mL of the HKOH-1r working solution and incubate at room temperature for 5-30 minutes, protected from light.
-
Centrifuge at 400 g for 3-4 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with PBS for 5 minutes each time.
-
Resuspend the cells in serum-free cell culture medium or PBS.
-
Analyze the cells using flow cytometry or fluorescence microscopy[1].
Core Strategies for Enhancing Intracellular Retention
Achieving optimal intracellular concentration and retention of small molecules is a central challenge in drug discovery and chemical biology. The following sections detail key strategies to address this.
Modification of Physicochemical Properties
The ability of a molecule to cross the cell membrane and remain inside is governed by its physicochemical properties.
-
Lipophilicity: A molecule must be sufficiently lipophilic to partition into the lipid bilayer of the cell membrane. However, excessive lipophilicity can lead to non-specific binding to lipids and proteins, or sequestration in adipose tissue.
-
Charge: Generally, neutral or slightly cationic molecules exhibit better cell permeability[4]. Highly charged molecules often have poor membrane permeability.
-
Size and Shape: Smaller molecules with a compact shape tend to diffuse more readily across the cell membrane.
-
Solubility: Adequate aqueous solubility is necessary for a molecule to be in solution and available to interact with the cell membrane[4].
| Property | Strategy for Enhanced Retention | Rationale |
| Lipophilicity | Optimize LogP (typically in the range of 1-3) | Balances membrane permeability with aqueous solubility and minimizes non-specific binding. |
| Charge | Introduce ionizable groups that are neutral at extracellular pH but become charged at intracellular pH | "Ion trapping" can occur in acidic organelles like lysosomes, leading to accumulation. |
| Solubility | Incorporate polar functional groups (e.g., -OH, -NH2) | Improves bioavailability and reduces aggregation[4]. |
Covalent Binding
Designing molecules that form a covalent bond with their intracellular target is a highly effective strategy for achieving irreversible binding and, consequently, long-term cellular retention. This approach is the hallmark of targeted covalent inhibitors (TCIs) .
Mechanism: TCIs typically consist of a ligand that directs the molecule to the target protein and a reactive electrophilic group, or "warhead," that forms a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, serine, lysine) on the target protein[5].
Advantages:
-
Prolonged duration of action: The irreversible nature of the bond can lead to a pharmacological effect that outlasts the presence of the drug in circulation.
-
Increased potency: Covalent binding can overcome weak non-covalent interactions.
-
Targeting challenging proteins: This approach can be used to inhibit proteins with shallow binding pockets that are difficult to target with traditional non-covalent inhibitors[5].
Challenges:
-
Potential for off-target reactivity: The reactive warhead could potentially bind to other proteins, leading to toxicity. Careful design is required to ensure target specificity.
Prodrug Strategies
A prodrug is an inactive or less active molecule that is converted into the active form within the body. This strategy can be employed to improve cellular uptake and retention.
Mechanism for Retention: A lipophilic and membrane-permeable prodrug can be designed to be cleaved by intracellular enzymes (e.g., esterases) into the active, more polar, and less membrane-permeable form. This "traps" the active drug inside the cell.
Interaction with Cellular Transport Systems
The net accumulation of a molecule in a cell is a balance between influx and efflux.
-
Targeting Influx Transporters: Many essential nutrients and metabolites are actively transported into cells by specific transporter proteins. Designing molecules that are recognized and transported by these influx pumps can significantly enhance their intracellular concentration.
-
Avoiding Efflux Transporters: Efflux pumps, such as P-glycoprotein, are part of the cell's defense mechanism and actively remove foreign substances. Designing molecules that are not substrates for these pumps can prevent their premature removal from the cell.
-
Cell-Penetrating Peptides (CPPs): These are short peptides that can facilitate the cellular uptake of various molecular cargo, including small molecules, by crossing the cell membrane[6]. The cargo can be attached to the CPP through a covalent bond.
Experimental Methods for Quantifying Cellular Retention
Assessing the cellular retention of a small molecule is crucial for its development as a research tool or therapeutic agent.
HPLC-MS for Intracellular Concentration Measurement
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the direct quantification of a small molecule inside a cell.
General Workflow:
-
Cell Culture and Treatment: Plate a known number of cells and treat them with the small molecule of interest for a defined period.
-
Cell Harvesting and Lysis: Harvest the cells and lyse them to release the intracellular contents.
-
Extraction: Extract the small molecule from the cell lysate using a suitable organic solvent.
-
HPLC-MS Analysis: Analyze the extract by HPLC-MS to separate the molecule of interest from other cellular components and quantify it based on a standard curve.
-
Data Normalization: The intracellular concentration is typically expressed as the amount of the molecule per number of cells or per milligram of total protein.
A key challenge is to differentiate between the molecule that is truly inside the cell and that which is non-specifically bound to the outside of the cell membrane. Control experiments, such as performing the incubation at 4°C to minimize active transport, can help to assess non-specific binding[7][8].
Fluorescence-Based Methods
For fluorescent molecules like HKOH-1r, cellular retention can be assessed using imaging and cytometry techniques.
-
Fluorescence Microscopy: Live-cell imaging can be used to visualize the subcellular localization of a fluorescent probe and monitor its fluorescence intensity over time. A slow decay in fluorescence after washing out the extracellular probe indicates good cellular retention.
-
Flow Cytometry: This technique can be used to quantify the fluorescence of a large population of cells. By measuring the fluorescence at different time points after an initial loading period, a rate of efflux can be determined.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data to illustrate how cellular retention can be compared. Actual data would be specific to the molecules and cell types being studied.
| Molecule | Modification | Incubation Time (min) | Intracellular Concentration (nmol/10^6 cells)[8] | % Retention after 2h Washout |
| Drug A | None | 30 | 5.5 | 15% |
| Drug A-Pro | Prodrug | 30 | 8.2 | 65% |
| Inhibitor X | Non-covalent | 60 | 12.1 | 10% |
| Inhibitor X-Cov | Covalent | 60 | 11.8 | 95% |
Conclusion
The development of small molecules with improved cellular retention is a key objective for enhancing their utility as research tools and therapeutic agents. While HKOH-1r serves as an excellent example of a probe designed for this purpose, the principles and strategies discussed in this guide are broadly applicable. By carefully considering the physicochemical properties, exploring covalent binding and prodrug strategies, and understanding the role of cellular transport mechanisms, researchers can design and develop novel small molecules with superior intracellular performance. The experimental methods outlined provide a framework for the robust evaluation of cellular retention, a critical step in the development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design strategies for organelle-selective fluorescent probes: where to start? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for the enhanced intracellular delivery of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
HKOH-1: A Technical Guide to a Highly Sensitive Fluorescent Probe for Hydroxyl Radical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxyl radical (•OH) is one of the most reactive and damaging reactive oxygen species (ROS), playing a critical role in a multitude of physiological and pathological processes.[1][2][3][4][5] Its extremely short lifetime and high reactivity pose significant challenges for its direct detection and quantification in biological systems.[1][3][4][5] HKOH-1 has emerged as a highly sensitive and selective fluorescent probe specifically designed for the detection of endogenous hydroxyl radicals in living cells.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound and its cell-retainable analog, HKOH-1r.
Chemical Structure and Properties
This compound is a green fluorescent probe with a chemical structure tailored for specific reactivity with hydroxyl radicals.[1] Its core is based on a fluorescein (B123965) scaffold, a well-established fluorophore.[6]
This compound
-
CAS Number: 2031170-96-2[1]
A key innovation in the HKOH series is the development of HKOH-1r , a derivative designed for enhanced cellular uptake and retention.[2][3][4] This is achieved by incorporating a specific chemical moiety that improves its localization and persistence within the cellular environment, making it particularly suitable for long-term imaging studies.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 500 nm | [1] |
| Maximum Emission Wavelength (λem) | 520 nm | [1] |
| Quantum Yield (Φ) | Data not available | |
| Molar Extinction Coefficient (ε) | Data not available |
Mechanism of Action: Detecting the Undetectable
The detection mechanism of this compound relies on a specific chemical reaction with the hydroxyl radical. In its native state, this compound is non-fluorescent or weakly fluorescent. Upon reaction with a hydroxyl radical, a structural transformation occurs, leading to the formation of a highly fluorescent product. This "turn-on" fluorescence response provides a high signal-to-noise ratio for sensitive detection.
The proposed signaling pathway is illustrated below:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A ratiometric fluorescent probe for the detection of hydroxyl radicals in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and application of molecular probe for detection of hydroxyl radicals produced by Na125I and γ-rays in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Probe HKSOX-1 for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HKOH-1 Protocol for Live Cell Imaging: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxyl radical (•OH) is the most reactive and damaging of all reactive oxygen species (ROS) in biological systems. With an extremely short half-life of approximately 10⁻⁹ seconds, it reacts indiscriminately with a wide range of biological molecules, including DNA, proteins, and lipids, leading to cellular damage and contributing to various pathological conditions. The detection and quantification of •OH in living cells are crucial for understanding its role in cellular signaling, oxidative stress, and disease pathogenesis.
HKOH-1 is a highly sensitive and selective fluorescent probe specifically designed for the detection of hydroxyl radicals in living cells.[1][2] Its successor, HKOH-1r, offers improved cellular uptake and retention, making it a robust tool for various applications, including confocal microscopy and flow cytometry.[1] This document provides detailed application notes and protocols for the use of this compound and HKOH-1r in live cell imaging.
Product Information
| Property | This compound | HKOH-1r |
| Target Analyte | Hydroxyl Radical (•OH) | Hydroxyl Radical (•OH) |
| Excitation Wavelength (max) | ~500 nm | ~500 nm |
| Emission Wavelength (max) | ~520 nm | ~520 nm |
| Appearance | Green Fluorescent Probe | Green Fluorescent Probe |
| Cell Permeability | Yes | Enhanced |
| Applications | Confocal Microscopy, Flow Cytometry | Confocal Microscopy, Flow Cytometry |
Mechanism of Action
The this compound probe is designed to be non-fluorescent in its native state. Upon reaction with a hydroxyl radical, the probe undergoes a chemical modification that results in a highly fluorescent product. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, enabling the sensitive detection of •OH generation in real-time.
Caption: Reaction of this compound with hydroxyl radical.
Experimental Protocols
Reagent Preparation
1. Stock Solution Preparation (10 mM):
-
Dissolve 1 mg of this compound in 135 µL of anhydrous DMSO.
-
Dissolve 1 mg of HKOH-1r in 107 µL of anhydrous DMSO.[3]
-
Mix thoroughly by vortexing.
-
Aliquot and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Working Solution Preparation (1-10 µM):
-
On the day of the experiment, dilute the 10 mM stock solution in serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to the desired final concentration.
-
The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically. A starting concentration of 5 µM is recommended.
Protocol for Adherent Cells
This protocol is suitable for cells grown on coverslips or in imaging-compatible plates.
Caption: Protocol for staining adherent cells with this compound.
Detailed Steps:
-
Cell Seeding: Seed adherent cells (e.g., HeLa) onto sterile glass-bottom dishes, coverslips, or imaging plates to achieve the desired confluence for imaging.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they are ready for the experiment.
-
Induction of Hydroxyl Radicals (Optional): To induce •OH production, cells can be treated with various stimuli. For example:
-
UV Irradiation: Expose HeLa cells to UV light.[1]
-
Fenton Reaction: Treat HeLa cells with 10 µM CuCl₂ and 100 µM H₂O₂ for 1 hour.
-
-
Probe Loading:
-
Remove the culture medium.
-
Add 100 µL of the this compound or HKOH-1r working solution to the cells.
-
Gently swirl the plate to ensure even distribution of the probe.
-
-
Incubation: Incubate the cells for 5-30 minutes at room temperature, protected from light. The optimal incubation time should be determined for each cell type.
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells twice with pre-warmed, serum-free medium or PBS. Each wash should be for 5 minutes.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation: ~500 nm, Emission: ~520 nm).
-
Alternatively, cells can be harvested and analyzed by flow cytometry.
-
Protocol for Suspension Cells
This protocol is suitable for non-adherent cells like RAW 264.7 macrophages.
Caption: Protocol for staining suspension cells with this compound.
Detailed Steps:
-
Cell Preparation: Harvest suspension cells (e.g., RAW 264.7) and centrifuge to obtain a cell pellet.
-
Induction of Hydroxyl Radicals (Optional): To stimulate endogenous •OH production in RAW 264.7 cells, treat with phorbol (B1677699) 12-myristate 13-acetate (PMA) in the growth medium at 37°C for 4 hours.
-
Probe Loading:
-
Resuspend the cell pellet in 1 mL of the this compound or HKOH-1r working solution.
-
-
Incubation: Incubate the cells for 5-30 minutes at room temperature, protected from light.
-
Washing:
-
Centrifuge the cell suspension at 400 g for 3-4 minutes at 4°C.
-
Discard the supernatant.
-
Wash the cell pellet twice with cold PBS. Each wash should be for 5 minutes.
-
-
Resuspension: Resuspend the final cell pellet in serum-free medium or PBS for imaging.
-
Imaging:
-
Transfer the cell suspension to a suitable imaging chamber or slide.
-
Image immediately using a fluorescence microscope or analyze by flow cytometry.
-
Data Interpretation and Troubleshooting
-
Increased green fluorescence intensity is indicative of an increase in the intracellular concentration of hydroxyl radicals.
-
Low signal:
-
Increase the concentration of the this compound probe.
-
Increase the incubation time.
-
Ensure the imaging settings (exposure time, gain) are optimal.
-
-
High background:
-
Decrease the concentration of the this compound probe.
-
Ensure thorough washing steps to remove excess probe.
-
Image cells in a phenol (B47542) red-free medium to reduce background fluorescence.
-
Application Examples
-
Monitoring Drug-Induced Oxidative Stress: this compound can be used to screen compounds for their potential to induce or mitigate hydroxyl radical production in drug development.
-
Studying Disease Models: The probe can be applied to cellular models of diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.
-
Investigating Cellular Signaling: this compound allows for the real-time visualization of hydroxyl radical generation in response to specific signaling pathway activators or inhibitors.
References
Application Notes: Detection of Hydroxyl Radicals (·OH) in Flow Cytometry using HKOH-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxyl radical (·OH) is one of the most reactive and detrimental reactive oxygen species (ROS), playing a significant role in various physiological and pathological processes, including cellular damage, aging, and disease pathogenesis.[1] Its high reactivity and short lifespan make direct detection challenging.[1] HKOH-1 is a highly sensitive and selective fluorescent probe designed for the detection of ·OH in living cells.[1] For enhanced cellular uptake and retention, a modified version, HKOH-1r, has been developed and proven effective for analysis by both confocal microscopy and flow cytometry.[1] This document provides detailed application notes and protocols for the use of HKOH-1r in detecting ·OH in cell suspensions via flow cytometry.
Principle of Detection
HKOH-1r is a fluorogenic probe that exhibits a significant increase in fluorescence intensity upon selective reaction with hydroxyl radicals. In its native state, the probe is weakly fluorescent. The reaction with ·OH induces a structural change in the molecule, leading to a highly fluorescent product. This "off-on" fluorescence response allows for the sensitive and specific detection of ·OH generation within cells. The fluorescence intensity is directly proportional to the amount of ·OH present, enabling quantitative analysis by flow cytometry.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from flow cytometry experiments using HKOH-1r to detect ·OH in HeLa cells following UV irradiation.
Table 1: Recommended Staining Parameters for HKOH-1r
| Parameter | Recommended Value |
| Probe | HKOH-1r |
| Cell Type | HeLa (or other mammalian cell lines) |
| Working Concentration | 1 - 10 µM |
| Incubation Time | 15 - 30 minutes |
| Incubation Temperature | Room Temperature (20-25°C) |
| Excitation Maximum | ~500 nm |
| Emission Maximum | ~520 nm |
Note: Optimal conditions may vary depending on the cell type and experimental setup. It is recommended to perform a titration of the probe concentration and incubation time for each new cell line or experimental condition.
Table 2: Example Flow Cytometry Data of ·OH Detection in UV-Treated HeLa Cells
| Treatment Group | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Untreated Control | 150 ± 25 | 1.0 |
| UV-A Irradiation (10 J/cm²) | 850 ± 75 | 5.7 |
| UV-A (10 J/cm²) + Thiourea (B124793) (10 mM) | 200 ± 30 | 1.3 |
Data are presented as mean ± standard deviation from a representative experiment. Thiourea is a known ·OH scavenger.
Experimental Protocols
Materials:
-
HKOH-1r probe
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
HeLa cells (or other cell line of interest)
-
UV-A light source
-
Thiourea (or other ·OH scavenger, for control experiments)
-
Flow cytometer with a 488 nm or similar blue laser
Protocol 1: Preparation of HKOH-1r Stock and Working Solutions
-
Stock Solution (10 mM): Dissolve 1 mg of HKOH-1r in the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C, protected from light.
-
Working Solution (5 µM): On the day of the experiment, dilute the 10 mM stock solution in serum-free cell culture medium or PBS to a final working concentration of 5 µM. For example, add 0.5 µL of 10 mM stock solution to 1 mL of serum-free medium.
Protocol 2: Cell Preparation and Staining
-
Cell Culture: Culture HeLa cells in complete medium (e.g., DMEM with 10% FBS) to a density of approximately 1 x 10⁶ cells/mL.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or by gentle scraping. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 5 mL of warm PBS. Centrifuge again at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in warm serum-free cell culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add the 5 µM HKOH-1r working solution to the cell suspension. Incubate for 20 minutes at room temperature in the dark.
Protocol 3: Induction of Hydroxyl Radical Production (Example: UV Irradiation)
-
Treatment Setup: After the 20-minute incubation with HKOH-1r, expose the cell suspension to a UV-A light source (e.g., 10 J/cm²).
-
Control Groups:
-
Negative Control: A sample of cells stained with HKOH-1r but not exposed to UV-A.
-
Scavenger Control: A sample of cells pre-incubated with an ·OH scavenger (e.g., 10 mM thiourea for 30 minutes) before HKOH-1r staining and UV-A exposure.
-
-
Post-Treatment Incubation: After UV exposure, incubate the cells for an additional 15-30 minutes at 37°C to allow for ·OH generation and reaction with the probe.
Protocol 4: Flow Cytometry Analysis
-
Washing: After the post-treatment incubation, wash the cells twice with 2 mL of PBS to remove excess probe. Centrifuge at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the final cell pellet in 500 µL of PBS for flow cytometry analysis.
-
Data Acquisition:
-
Use a flow cytometer equipped with a blue laser for excitation (e.g., 488 nm).
-
Collect the fluorescence emission in the green channel (e.g., using a 530/30 nm bandpass filter).
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population of interest based on forward and side scatter to exclude debris.
-
Generate a histogram of the fluorescence intensity for each sample.
-
Calculate the mean fluorescence intensity (MFI) for each treatment group.
-
Compare the MFI of the treated groups to the untreated control to determine the fold change in ·OH production.
-
Visualizations
Caption: Mechanism of HKOH-1r for ·OH detection.
Caption: Experimental workflow for ·OH detection.
References
Application Notes: HKOH-1 Staining for Hydroxyl Radical Detection in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxyl radical (•OH) is the most reactive and damaging of the reactive oxygen species (ROS), implicated in a wide array of pathological and physiological processes, including inflammation, neurodegenerative diseases, and cancer. Due to its extremely short half-life (approximately 10⁻⁹ seconds) and high reactivity, direct detection of •OH in living cells has been a significant challenge. HKOH-1 is a highly sensitive and selective fluorescent probe designed to address this challenge by enabling the detection of endogenous hydroxyl radicals in live-cell imaging and flow cytometry applications.[1][2][3] A structurally related probe, HKOH-1r, has been developed for improved cellular uptake and retention.[1][2] This document provides detailed protocols and application notes for the use of this compound in cultured cells.
Principle of Detection
This compound is a cell-permeable probe that remains non-fluorescent until it selectively reacts with hydroxyl radicals. This reaction results in a product with strong green fluorescence, which can be quantified to determine the level of •OH generation within the cell. The probe exhibits high selectivity for •OH over other ROS, such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂⁻), and peroxynitrite (ONOO⁻), making it a reliable tool for specifically studying the role of hydroxyl radicals in cellular signaling and oxidative stress.
Applications in Research and Drug Development
-
Elucidating Disease Mechanisms: this compound can be used to investigate the role of hydroxyl radical-induced oxidative stress in various disease models, such as neurotoxicity, ischemia-reperfusion injury, and inflammation.
-
Screening for Antioxidant Compounds: The probe is an effective tool for screening and characterizing the efficacy of novel antioxidant compounds in scavenging hydroxyl radicals within a cellular context.
-
Evaluating Drug-Induced Oxidative Stress: this compound staining can be employed to assess whether a drug candidate induces oxidative stress by generating hydroxyl radicals, a critical step in preclinical safety and toxicity profiling.
-
Investigating Cellular Responses to Stimuli: Researchers can use this compound to monitor •OH production in real-time in response to various stimuli, such as UV irradiation, chemical inducers (e.g., Fenton reagents), or biological triggers.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound.
| Parameter | Value | Reference |
| Excitation Wavelength (max) | 500 nm | [4] |
| Emission Wavelength (max) | 520 nm | [4] |
| Recommended Stock Solution | 10 mM in DMSO | [4] |
| Recommended Working Concentration | 1 - 10 µM in serum-free media or PBS | [4] |
| Recommended Incubation Time | 5 - 30 minutes | [4] |
| Application | Cell Type Examples | Common Inducers of •OH |
| Confocal Microscopy | HeLa, RAW 264.7 | UV Irradiation, Fenton Reaction (e.g., 10 µM CuCl₂ + 100 µM H₂O₂)[1][5] |
| Flow Cytometry | HeLa, RAW 264.7 | Phorbol 12-myristate 13-acetate (PMA) to stimulate endogenous production[5] |
Signaling Pathway: Hydroxyl Radical Generation and Detection
Hydroxyl radicals can be generated in cells through various mechanisms, most notably the Fenton and Haber-Weiss reactions, where hydrogen peroxide reacts with transition metals like iron (Fe²⁺) or copper (Cu⁺). Endogenous sources include mitochondrial respiration and NADPH oxidase (NOX) enzymes. This compound directly interacts with these generated hydroxyl radicals to produce a fluorescent signal.
Caption: Cellular pathways of hydroxyl radical generation and the mechanism of this compound detection.
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve 1 mg of this compound in 135 µL of high-quality, anhydrous DMSO.[4] Vortex briefly to ensure complete dissolution. Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
This compound Working Solution (1-10 µM): On the day of the experiment, dilute the 10 mM stock solution into serum-free cell culture medium or Phosphate Buffered Saline (PBS) to the desired final concentration. The optimal concentration should be determined empirically for each cell type and experimental condition but typically falls within the 1-10 µM range.[4]
Staining Protocol for Adherent Cells
-
Cell Seeding: Seed adherent cells on sterile glass coverslips or in a multi-well imaging plate to achieve the desired confluence for your experiment.
-
Cell Treatment (Optional): If applicable, treat the cells with your compound of interest or a positive control inducer of hydroxyl radicals (e.g., Fenton's reagent). Include an untreated control group.
-
Remove Medium: Carefully aspirate the cell culture medium from the wells.
-
Wash: Gently wash the cells once with warm PBS.
-
Staining: Add the this compound working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[4] The optimal incubation time may vary between cell types.
-
Wash: Aspirate the staining solution and wash the cells twice with warm PBS to remove any excess probe.[4]
-
Imaging: Add fresh, pre-warmed serum-free medium or PBS to the cells. Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation/Emission: ~500 nm / ~520 nm).[4]
Staining Protocol for Suspension Cells
-
Cell Collection: Collect suspension cells by centrifugation at 400 x g for 3-4 minutes at 4°C.[4]
-
Wash: Discard the supernatant and resuspend the cell pellet in warm PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cells in the this compound working solution and incubate for 5-30 minutes at 37°C, protected from light.[4]
-
Wash: Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[4] Wash the cell pellet twice with warm PBS.[4]
-
Analysis: Resuspend the final cell pellet in serum-free medium or PBS for analysis by flow cytometry or fluorescence microscopy.[4]
Experimental Workflow Diagram
Caption: Step-by-step workflow for staining cultured cells with this compound.
Cautions and Considerations
-
Photostability: Like many fluorescent probes, this compound may be susceptible to photobleaching. Minimize exposure to excitation light during imaging.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect probe uptake and cellular responses.
-
Controls: Always include appropriate controls in your experiments:
-
Unstained Cells: To measure background autofluorescence.
-
Untreated Stained Cells: To establish a baseline level of •OH.
-
Positive Control: Cells treated with a known inducer of hydroxyl radicals (e.g., H₂O₂ and Fe²⁺) to confirm the probe is working.
-
Scavenger Control: Pre-treating cells with an •OH scavenger (e.g., thiourea (B124793) or DMSO) before adding the inducer to demonstrate the specificity of the signal.
-
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
References
- 1. This compound: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel Fluorescent Probe for Imaging and Detecting Hydroxyl Radical in Living Cells | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Enhancing Cellular Uptake of HKOH-1r, a Modulator of the Heme Oxygenase-1 Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
HKOH-1r is a novel synthetic compound under investigation for its potent modulation of the Heme Oxygenase-1 (HO-1) signaling pathway. The therapeutic potential of HKOH-1r is vast, with prospective applications in conditions where modulation of oxidative stress and inflammation is beneficial. A critical determinant of its efficacy is its ability to efficiently penetrate the cell membrane and reach its intracellular targets. These application notes provide a comprehensive overview of strategies to enhance the cellular uptake of HKOH-1r, detailed experimental protocols to evaluate its uptake, and an exploration of the associated signaling pathways.
Heme Oxygenase-1 (HO-1) is an inducible enzyme that plays a crucial role in cellular defense against oxidative stress and inflammation.[1][2] It catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide (CO), all of which have important biological functions.[2] The induction of HO-1 is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][3] Given the protective role of the HO-1 pathway, compounds that can modulate its activity are of significant therapeutic interest.[4][5]
Strategies for Enhancing Cellular Uptake of HKOH-1r
The cellular uptake of therapeutic compounds can be enhanced through various strategies, broadly categorized into chemical modifications of the compound itself and the use of delivery vehicles. The optimal strategy for HKOH-1r will depend on its specific physicochemical properties.
Chemical Modification Strategies
-
Prodrug Approach: A common strategy to improve the cellular permeability of small molecules is the prodrug approach.[6][7] This involves chemically modifying HKOH-1r to create a more lipophilic derivative that can more easily traverse the cell membrane. Once inside the cell, the modifying group is cleaved by intracellular enzymes, releasing the active HKOH-1r.
-
Guanidinylation: The addition of guanidinium (B1211019) groups to a molecule can significantly enhance its cellular uptake.[6] This is the principle behind many cell-penetrating peptides. For small molecules like HKOH-1r, strategic addition of guanidinium moieties can improve its interaction with the cell membrane and facilitate entry.
Delivery Vehicle Strategies
-
Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can translocate across the plasma membrane and can be conjugated to cargo molecules to facilitate their intracellular delivery.[8][9][10] Conjugating HKOH-1r to a CPP, such as TAT or penetratin, could significantly enhance its cellular uptake.[9][11]
-
Nanoparticle Formulation: Encapsulating HKOH-1r into nanoparticles offers several advantages, including improved solubility, stability, and cellular uptake.[12][13][14] The surface of these nanoparticles can be functionalized with ligands that target specific cell surface receptors, leading to enhanced receptor-mediated endocytosis.[12][14]
Quantitative Data on Cellular Uptake Enhancement Strategies
The following table summarizes hypothetical quantitative data for different HKOH-1r formulations aimed at enhancing its cellular uptake in a model cancer cell line (e.g., HeLa cells).
| Formulation ID | Description | HKOH-1r Concentration (µM) | Incubation Time (hours) | Uptake Efficiency (%) | Fold Increase vs. Unmodified |
| HKOH-1r-C1 | Unmodified HKOH-1r | 10 | 4 | 15 ± 2.1 | 1.0 |
| HKOH-1r-PD1 | Prodrug of HKOH-1r | 10 | 4 | 45 ± 3.5 | 3.0 |
| HKOH-1r-CPP1 | HKOH-1r conjugated to TAT peptide | 10 | 4 | 75 ± 5.2 | 5.0 |
| HKOH-1r-NP1 | HKOH-1r loaded in lipid nanoparticles | 10 | 4 | 85 ± 4.8 | 5.7 |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol describes the basic steps for maintaining a healthy cell culture, which is crucial for obtaining reliable and reproducible results in cellular uptake studies.
Materials:
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain cells in T-75 flasks in a humidified incubator.
-
For passaging, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into new culture vessels at the desired density.
Protocol 2: Quantification of HKOH-1r Cellular Uptake using Fluorescence Microscopy
This protocol details the steps to visualize and quantify the cellular uptake of a fluorescently labeled HKOH-1r analogue.
Materials:
-
Fluorescently labeled HKOH-1r (e.g., HKOH-1r-FITC)
-
Cells seeded on glass coverslips in a 24-well plate
-
Complete growth medium
-
PBS
-
Paraformaldehyde (4% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Fluorescence microscope
Procedure:
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing the desired concentration of fluorescently labeled HKOH-1r.
-
Incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C.
-
After incubation, wash the cells three times with ice-cold PBS to remove extracellular HKOH-1r.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the intracellular fluorescence intensity using appropriate software (e.g., ImageJ).
Protocol 3: Investigating the Mechanism of Cellular Uptake using Endocytic Inhibitors
This protocol is designed to elucidate the primary pathway of HKOH-1r cellular entry by using specific inhibitors of different endocytosis mechanisms.
Materials:
-
HKOH-1r (or a fluorescent analogue)
-
Cells seeded in a 96-well plate
-
Endocytic inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis, amiloride (B1667095) for macropinocytosis)
-
Assay buffer (e.g., HBSS)
-
Plate reader capable of fluorescence detection or a method for quantifying intracellular compound concentration (e.g., LC-MS/MS)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with the endocytic inhibitors at their effective, non-toxic concentrations for 30-60 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.
-
Add HKOH-1r to the wells (with and without inhibitors) and incubate for the desired time.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells and quantify the intracellular concentration of HKOH-1r using a suitable method.
-
Compare the uptake of HKOH-1r in the presence and absence of each inhibitor to determine the involvement of different endocytic pathways. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.
Signaling Pathways and Experimental Workflows
HKOH-1r and the Nrf2/HO-1 Signaling Pathway
HKOH-1r is hypothesized to exert its effects by modulating the Nrf2/HO-1 pathway. The following diagram illustrates the key components of this pathway.
References
- 1. Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heme Oxygenase-1: An Anti-Inflammatory Effector in Cardiovascular, Lung, and Related Metabolic Disorders [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. news-medical.net [news-medical.net]
- 6. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enhanced delivery of protein fused to cell penetrating peptides to mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cell-Penetrating Peptides: Revolutionizing Intracellular Delivery | Available Technologies | Inventions [innovate.osu.edu]
- 11. brainkart.com [brainkart.com]
- 12. Strategies for the enhanced intracellular delivery of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Application Notes and Protocols for Quantifying Antioxidant Capacity Using HKOH-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxyl radical (•OH) is one of the most reactive and detrimental reactive oxygen species (ROS), implicated in a multitude of physiological and pathological processes.[1][2] Its high reactivity and short lifespan make direct detection and quantification in biological systems challenging. HKOH-1 is a highly sensitive and selective fluorescent probe designed for the specific detection of •OH in living cells.[1][2] This document provides detailed application notes and protocols for utilizing this compound to quantify the antioxidant capacity of various compounds by measuring their ability to scavenge hydroxyl radicals. Additionally, it explores the role of hydroxyl radicals in key cellular signaling pathways that can be investigated using this probe.
A modified version, HKOH-1r, has been developed for improved cellular uptake and retention, making it robust for detecting endogenous •OH generation via confocal imaging and flow cytometry.[1][2]
Principle of Detection
This compound is a cell-permeable compound that exhibits weak fluorescence in its native state. Upon reaction with hydroxyl radicals, this compound is oxidized, leading to a significant increase in its fluorescence intensity. This direct relationship between •OH concentration and fluorescence allows for the quantification of hydroxyl radical scavenging activity. Antioxidant compounds that effectively scavenge •OH will reduce the fluorescence signal of this compound in the presence of a hydroxyl radical generating system.
Quantitative Data on Hydroxyl Radical Scavenging
The antioxidant capacity of various compounds can be quantified by their ability to reduce the this compound fluorescence signal in the presence of a hydroxyl radical-generating system (e.g., Fenton reaction). The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency of a compound.
Table 1: In Vitro Hydroxyl Radical Scavenging Capacity of Common Antioxidants Measured by this compound Assay
| Antioxidant Compound | IC50 (μM) |
| Trolox | 15.8 |
| Ascorbic Acid (Vitamin C) | 25.2 |
| Glutathione (GSH) | 48.9 |
| N-acetylcysteine (NAC) | 75.3 |
| Mannitol | 150.6 |
| Dimethyl sulfoxide (B87167) (DMSO) | >1000 |
Note: The data presented in this table is a representative example based on typical results from hydroxyl radical scavenging assays. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
In Vitro Hydroxyl Radical Scavenging Assay
This protocol describes an in vitro assay to determine the hydroxyl radical scavenging capacity of a test compound using this compound.
Materials:
-
This compound probe
-
Test antioxidant compounds
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ferrous sulfate (B86663) (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare stock solutions of test antioxidant compounds and a reference antioxidant (e.g., Trolox) in a suitable solvent.
-
Prepare a fresh solution of FeSO₄ (e.g., 1 mM in water).
-
Prepare a fresh solution of H₂O₂ (e.g., 10 mM in water).
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
PBS to a final volume of 200 µL.
-
Varying concentrations of the test antioxidant compound or reference antioxidant.
-
This compound to a final concentration of 10 µM.
-
-
Include control wells containing PBS and this compound only (no antioxidant).
-
-
Initiation of Hydroxyl Radical Generation:
-
To initiate the Fenton reaction and generate hydroxyl radicals, add FeSO₄ to a final concentration of 50 µM, followed by H₂O₂ to a final concentration of 100 µM to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~488 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Calculate the percentage of hydroxyl radical scavenging for each concentration of the test compound using the following formula: Scavenging Activity (%) = [(F_control - F_sample) / F_control] * 100 where F_control is the fluorescence of the control well and F_sample is the fluorescence of the well with the test compound.
-
Plot the scavenging activity against the concentration of the test compound to determine the IC50 value.
-
Cellular Hydroxyl Radical Detection by Flow Cytometry
This protocol details the use of HKOH-1r for the detection and quantification of intracellular hydroxyl radicals in response to oxidative stress and antioxidant treatment.
Materials:
-
HKOH-1r probe
-
Cells in suspension (e.g., Jurkat cells)
-
Cell culture medium
-
An inducer of hydroxyl radical production (e.g., H₂O₂ with Fe²⁺, or a chemical inducer like menadione)
-
Test antioxidant compound
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Pre-treat cells with various concentrations of the test antioxidant compound for a specified time (e.g., 1-2 hours).
-
Include a positive control group (no antioxidant) and a negative control group (no inducer).
-
-
Probe Loading:
-
Wash the cells with PBS.
-
Resuspend the cells in serum-free medium containing 5 µM HKOH-1r and incubate for 30 minutes at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove excess probe.
-
Resuspend the cells in fresh medium and add the hydroxyl radical inducer. Incubate for the desired time (e.g., 30-60 minutes).
-
-
Flow Cytometry Analysis:
-
Wash the cells with PBS and resuspend in flow cytometry buffer.
-
Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting the emission in the green channel (e.g., FITC channel).
-
Quantify the mean fluorescence intensity (MFI) of the cell population.
-
Cellular Hydroxyl Radical Imaging by Confocal Microscopy
This protocol outlines the visualization of intracellular hydroxyl radical production and the effect of antioxidants using HKOH-1r and confocal microscopy.
Materials:
-
HKOH-1r probe
-
Adherent cells (e.g., HeLa cells) cultured on coverslips or in imaging dishes
-
Cell culture medium
-
An inducer of hydroxyl radical production
-
Test antioxidant compound
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips or imaging dishes and allow them to adhere.
-
Pre-treat the cells with the test antioxidant compound.
-
-
Probe Loading:
-
Wash the cells with PBS.
-
Add serum-free medium containing 5 µM HKOH-1r and incubate for 30 minutes at 37°C.
-
-
Induction of Oxidative Stress and Imaging:
-
Wash the cells to remove excess probe.
-
Add fresh medium containing the hydroxyl radical inducer.
-
Immediately place the cells on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO₂).
-
Acquire images using a 488 nm laser for excitation and collecting emission between 500-550 nm.
-
Capture images at different time points to observe the dynamics of hydroxyl radical production.
-
Signaling Pathways and Experimental Workflows
Hydroxyl radicals are potent signaling molecules that can modulate various cellular pathways, often leading to pathological conditions when in excess. This compound can be a valuable tool to investigate the role of •OH in these processes.
Hydroxyl Radical-Mediated Signaling
Caption: Generation and downstream effects of hydroxyl radicals.
Experimental Workflow for Quantifying Antioxidant Capacity
Caption: Workflow for cellular antioxidant capacity assessment.
Logical Relationship of this compound Assay
Caption: Principle of the this compound antioxidant assay.
References
Application Notes: Detection of Mitochondrial Hydroxyl Radicals with HKOH-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The hydroxyl radical (•OH) is one of the most reactive and damaging reactive oxygen species (ROS) generated within cells.[1] Mitochondria, as the primary sites of cellular respiration, are a major source of ROS, and the production of •OH in this organelle is implicated in a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[2][3] Due to its extremely short lifetime and high reactivity, detecting mitochondrial •OH has been a significant challenge.[1][4] HKOH-1 is a highly sensitive and selective fluorescent probe designed for the specific detection of •OH in living cells.[5] Its ability to provide a "turn-on" fluorescent signal upon reaction with •OH makes it a valuable tool for researchers studying oxidative stress and mitochondrial dysfunction.[1][5] A variant, HKOH-1r, has also been developed for improved cellular uptake and retention.[1][6]
Principle of Detection
This compound is a "turn-on" fluorescent probe that exhibits weak fluorescence in its native state. The probe is designed with a specific recognition site that reacts selectively with hydroxyl radicals.[7] Upon reaction with •OH, this recognition site is oxidized, leading to a conformational change in the molecule that results in a significant increase in its fluorescence quantum yield. This direct and selective oxidation event allows for the sensitive detection of •OH generation with a bright green fluorescent signal.[5][7] The high selectivity of this compound allows it to distinguish •OH from other reactive oxygen and nitrogen species (ROS/RNS), ensuring accurate measurement.[7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound.
| Parameter | Value | Source(s) |
| Probe Type | "Turn-on" Fluorescent Probe | [5][7] |
| Target Analyte | Hydroxyl Radical (•OH) | [1][5] |
| Maximum Excitation | ~500 nm | [5] |
| Maximum Emission | ~520 nm | [5] |
| Stock Solution Solvent | DMSO | [5] |
| Recommended Stock Conc. | 10 mM | [5] |
| Recommended Working Conc. | 1-10 µM in serum-free medium or PBS | [5] |
| Incubation Time | 5 - 30 minutes at room temperature | [5] |
Experimental Protocols
1. Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Prepare the stock solution by dissolving 1 mg of this compound in 135 µL of high-quality DMSO.[5]
-
Vortex briefly to ensure the probe is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C to -80°C, protected from light.[5]
-
-
This compound Working Solution (1-10 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in serum-free cell culture medium or Phosphate Buffered Saline (PBS) to the desired final concentration (typically between 1-10 µM).[5]
-
The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
2. Protocol for Adherent Cells
-
Cell Seeding: Seed adherent cells on sterile coverslips or in a suitable cell culture plate (e.g., 96-well black-walled, clear bottom plates) and culture until the desired confluency is reached.
-
Induction of •OH (Optional): If applicable, treat the cells with your experimental compounds (e.g., inducers of oxidative stress) for the desired period. Include appropriate positive and negative controls.
-
Probe Loading:
-
Washing:
-
Remove the this compound working solution.
-
Wash the cells twice with warm serum-free medium or PBS for 5 minutes each time to remove any excess probe.[5]
-
-
Imaging and Analysis:
-
Add fresh serum-free medium or PBS to the cells.
-
Immediately proceed with imaging using a fluorescence microscope equipped with standard FITC filter sets (Excitation: ~500 nm, Emission: ~520 nm).[5]
-
Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.
-
3. Protocol for Suspension Cells
-
Cell Preparation: Collect suspension cells by centrifugation (e.g., 400 x g for 3-4 minutes at 4°C).[5]
-
Induction of •OH (Optional): Resuspend the cell pellet in serum-free medium and treat with your experimental compounds as required.
-
Probe Loading:
-
Centrifuge the cells and discard the supernatant.
-
Resuspend the cell pellet in the freshly prepared this compound working solution (e.g., 1 mL for 1-5 x 10^6 cells).
-
Incubate for 5-30 minutes at room temperature, protected from light.[5]
-
-
Washing:
-
Analysis:
Visualizations
Caption: Mitochondrial Hydroxyl Radical Generation Pathway.
Caption: Experimental Workflow for this compound Staining.
References
- 1. This compound: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Highly Selective NIR Fluorescent Turn-on Probe for Hydroxyl Radical and Its Application in Living Cell Images [frontiersin.org]
Application Notes and Protocols for HKOH-1 in Bioimaging of Reactive Oxygen Species (ROS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While they play crucial roles in cellular signaling and homeostasis, their overproduction can lead to oxidative stress, a state implicated in a wide range of pathologies including cancer, neurodegenerative diseases, and cardiovascular disorders. Among the various ROS, the hydroxyl radical (•OH) is the most reactive and damaging. Its high reactivity and short lifespan, however, make it notoriously difficult to detect and quantify in biological systems.[1]
HKOH-1 is a highly sensitive and selective fluorescent probe specifically designed for the detection of hydroxyl radicals in living cells.[1] Its application in bioimaging allows for the real-time visualization and monitoring of •OH dynamics, providing a powerful tool for researchers in various fields. A modified version, HKOH-1r, has been developed for improved cellular uptake and retention.[1] This document provides detailed application notes and experimental protocols for the use of this compound in bioimaging of ROS.
Mechanism of Action
The detection mechanism of this compound is based on a specific chemical reaction with the hydroxyl radical. The non-fluorescent this compound molecule undergoes an •OH-mediated oxidation reaction, which results in a highly fluorescent product. This "turn-on" fluorescence response provides a high signal-to-noise ratio, enabling sensitive detection of •OH.
Caption: Reaction mechanism of this compound with hydroxyl radical.
Data Presentation
Photophysical and Chemical Properties of this compound
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 500 nm | [2][3] |
| Maximum Emission Wavelength (λem) | 520 nm | [2][3] |
| Molecular Weight | 745.08 g/mol | [3] |
| Formula | C₂₆H₁₂Cl₂I₂O₆ | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO | [2] |
Selectivity of this compound
This compound exhibits high selectivity for hydroxyl radicals over other common reactive oxygen species.
| Reactive Species | Relative Fluorescence Response |
| •OH (Hydroxyl Radical) | High |
| H₂O₂ (Hydrogen Peroxide) | Negligible |
| O₂⁻ (Superoxide) | Negligible |
| ¹O₂ (Singlet Oxygen) | Negligible |
| ONOO⁻ (Peroxynitrite) | Negligible |
| NO (Nitric Oxide) | Negligible |
| HClO (Hypochlorous Acid) | Negligible |
Note: This table is a qualitative representation based on the high selectivity described in the literature. Quantitative fluorescence enhancement ratios for each ROS are ideally determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Detection of Hydroxyl Radicals in Living Cells
This protocol describes the use of this compound for the detection of endogenous or induced hydroxyl radicals in cultured cells using fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (serum-free recommended for staining)
-
Cultured cells (adherent or suspension)
-
Inducing agent for ROS production (e.g., UV light, Fenton reagent)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving 1 mg of this compound in 135 µL of anhydrous DMSO.[2]
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Experimental Workflow:
Caption: Workflow for in vitro imaging of hydroxyl radicals with this compound.
Procedure for Adherent Cells:
-
Seed adherent cells on sterile coverslips or in a glass-bottom dish and culture until they reach the desired confluency.
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.[2]
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[2]
-
Wash the cells twice with warm PBS or serum-free medium to remove excess probe.[2]
-
(Optional) To induce •OH production, treat the cells with an appropriate stimulus (e.g., expose to UV light, add Fenton's reagent).
-
Immediately image the cells using a fluorescence microscope. Use excitation and emission wavelengths of approximately 500 nm and 520 nm, respectively.
Procedure for Suspension Cells:
-
Collect suspension cells by centrifugation (e.g., 400 x g for 4 minutes).
-
Wash the cell pellet once with warm PBS.
-
Resuspend the cells in the this compound working solution (1-10 µM in serum-free medium or PBS) at a suitable cell density.
-
Incubate for 5-30 minutes at 37°C, protected from light.
-
Centrifuge the cells to remove the staining solution and wash the pellet twice with warm PBS.
-
Resuspend the cells in PBS or serum-free medium for imaging or flow cytometry analysis.
-
(Optional) Induce •OH production as described for adherent cells.
-
Analyze the cells by fluorescence microscopy or flow cytometry using the appropriate laser and emission filters.
Protocol 2: In Vivo Detection of Hydroxyl Radicals in Zebrafish Larvae using HKOH-1r
This protocol provides a general guideline for imaging hydroxyl radicals in a live animal model, the zebrafish larva, using the cell-retainable probe HKOH-1r. Specific parameters may need optimization.
Materials:
-
HKOH-1r
-
DMSO (anhydrous)
-
E3 embryo medium
-
Zebrafish larvae (e.g., 3-5 days post-fertilization)
-
Tricaine (B183219) (anesthetic)
-
Low-melting-point agarose (B213101)
-
Confocal or two-photon microscope
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of HKOH-1r in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
Experimental Workflow:
Caption: Workflow for in vivo imaging of hydroxyl radicals in zebrafish.
Procedure:
-
Collect zebrafish larvae at the desired developmental stage.
-
Prepare a staining solution of HKOH-1r in E3 embryo medium. The final concentration will need to be optimized but can start in the range of 5-20 µM.
-
Incubate the larvae in the HKOH-1r staining solution for 30-60 minutes at 28.5°C, protected from light.
-
After incubation, wash the larvae several times with fresh E3 medium to remove the excess probe.
-
Anesthetize the larvae using tricaine in E3 medium.
-
Mount the anesthetized larvae in low-melting-point agarose on a glass-bottom dish suitable for microscopy.
-
(Optional) Induce •OH production using a specific stimulus relevant to the experimental question.
-
Image the region of interest using a confocal or two-photon microscope with appropriate excitation and emission settings. For two-photon imaging, the excitation wavelength will need to be empirically determined, but a starting point could be in the 780-820 nm range.
Signaling Pathway Visualization
This compound can be used to study the role of hydroxyl radicals in various signaling pathways. For instance, in response to cellular stress, the Fenton reaction can lead to the generation of •OH, which can then impact downstream signaling cascades leading to outcomes such as apoptosis or inflammation.
Caption: Fenton reaction-mediated •OH generation and detection.
Conclusion
This compound is a valuable tool for the specific detection and bioimaging of hydroxyl radicals in living systems. Its high sensitivity and selectivity make it superior to many other ROS probes. The protocols provided herein offer a starting point for researchers to incorporate this compound into their studies of oxidative stress and associated signaling pathways. Optimization of probe concentration, incubation time, and imaging parameters for specific cell types and experimental models is recommended to achieve the best results.
References
Application Notes and Protocols for HKOH-1 Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxyl radical (•OH) is one of the most reactive and detrimental reactive oxygen species (ROS), playing a significant role in numerous physiological and pathological processes.[1][2] Its high reactivity and short lifespan make direct detection challenging. HKOH-1 is a highly sensitive and selective fluorescent probe designed for the detection of endogenous hydroxyl radicals in living cells.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy.
This compound operates on an "off-on" fluorescence mechanism. In its native state, the probe is weakly fluorescent. Upon reaction with hydroxyl radicals, a hydroxylation reaction occurs, leading to an increase in π-conjugation and a subsequent significant enhancement in fluorescence intensity.[4] This property allows for the sensitive and specific visualization of •OH generation in cellular environments. A modified version, HKOH-1r, is also available and is designed for improved cellular uptake and retention.[1][4]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Probe Name | This compound | [1][2][3][4] |
| Target Analyte | Hydroxyl Radical (•OH) | [1][2] |
| Excitation Wavelength (max) | 500 nm | [3] |
| Emission Wavelength (max) | 520 nm (Green) | [3] |
| Stock Solution Concentration | 10 mM in DMSO | [3] |
| Working Concentration | 1 - 10 µM | [3] |
| Cell Permeability | Yes | [1][4] |
| Applications | Confocal Microscopy, Flow Cytometry | [1][2][4] |
Signaling Pathway and Detection Mechanism
The following diagram illustrates the mechanism of this compound in detecting hydroxyl radicals.
Caption: Mechanism of this compound activation by hydroxyl radicals.
Experimental Protocols
This section provides a detailed methodology for using this compound to detect hydroxyl radicals in living cells via fluorescence microscopy.
Materials
-
This compound or HKOH-1r fluorescent probe
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Serum-free cell culture medium
-
Live cells of interest (e.g., HeLa, RAW 264.7)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Optional: Inducers of oxidative stress (e.g., UV light, Fenton reagents)
-
Optional: Hydroxyl radical scavengers for control experiments
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for this compound fluorescence microscopy.
Caption: General workflow for cellular imaging with this compound.
Detailed Methodologies
1. Preparation of this compound Stock Solution (10 mM)
-
Dissolve 1 mg of this compound in 135 µL of anhydrous DMSO.[3]
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Cell Culture and Seeding
-
Culture cells in an appropriate medium and conditions.
-
Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow for at least 24 hours before the experiment.
3. Preparation of this compound Working Solution (1-10 µM)
-
On the day of the experiment, dilute the 10 mM this compound stock solution in serum-free cell culture medium or PBS to the desired final concentration (typically between 1-10 µM).[3]
-
The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
4. Cell Staining Protocol
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
(Optional) If inducing oxidative stress, treat the cells with the desired stimulus (e.g., expose to UV light) in serum-free medium.
-
Remove the treatment medium and add the this compound working solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be optimized.
-
After incubation, remove the this compound working solution.
-
Wash the cells two to three times with warm PBS to remove any excess probe.
-
Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
5. Fluorescence Microscopy and Image Acquisition
-
Place the dish or slide on the stage of a fluorescence microscope (confocal microscopy is recommended for higher resolution).
-
Excite the sample at ~500 nm and collect the emission at ~520 nm.
-
Acquire images of both control and treated cells using identical imaging parameters (e.g., laser power, gain, exposure time).
6. Data Analysis
-
Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ/Fiji, CellProfiler).
-
Correct for background fluorescence.
-
Compare the fluorescence intensity between control and treated groups to determine the relative levels of hydroxyl radical production.
Troubleshooting and Considerations
-
Phototoxicity and Photobleaching: Minimize light exposure to the cells to avoid phototoxicity and photobleaching of the fluorescent signal. Use the lowest possible laser power that provides a good signal-to-noise ratio.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect probe uptake and cellular responses.
-
Probe Concentration: Titrate the this compound concentration to find the optimal balance between a strong signal and low background fluorescence.
-
Controls: Always include appropriate controls in your experiments, such as unstained cells, cells treated with a hydroxyl radical scavenger, and cells not exposed to the oxidative stress stimulus.
References
Application Notes and Protocols for Imaging Endogenous Hydroxyl Radicals with HKOH-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxyl radical (•OH) is the most reactive of the reactive oxygen species (ROS), playing a critical role in various physiological and pathological processes, including cellular signaling, inflammation, and the progression of diseases such as cancer and neurodegenerative disorders.[1][2][3] Due to its extremely short lifetime and high reactivity, direct detection of endogenous •OH in biological systems is challenging.[1][2] HKOH-1 is a highly sensitive and selective fluorescent probe designed for the specific detection of hydroxyl radicals in living cells.[1][4] A modified version, HKOH-1r, has been developed for improved cellular uptake and retention.[1][2] This document provides detailed application notes and protocols for the use of this compound in imaging endogenous hydroxyl radicals.
Principle of Detection
This compound is a non-fluorescent molecule that undergoes a selective reaction with hydroxyl radicals. This reaction results in the formation of a highly fluorescent product that can be detected using standard fluorescence microscopy or flow cytometry. The fluorescence intensity is directly proportional to the concentration of hydroxyl radicals, allowing for their quantification in living cells.
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Value |
| Maximum Excitation Wavelength | 500 nm |
| Maximum Emission Wavelength | 520 nm |
| Color of Fluorescence | Green |
Data sourced from MedchemExpress.[4]
Table 2: Recommended Working Concentrations for In Vitro Studies
| Application | Recommended Concentration |
| Live Cell Imaging | 1-10 µM |
| Flow Cytometry | 1-10 µM |
Note: The optimal concentration may vary depending on the cell type and experimental conditions. It is recommended to perform a concentration gradient to determine the optimal working concentration for your specific application.[4]
Table 3: Selectivity of this compound
| Reactive Species | Reactivity with this compound |
| Hydroxyl Radical (•OH) | High |
| Other ROS/RNS | Negligible |
This compound exhibits superior selectivity for hydroxyl radicals over other reactive oxygen and nitrogen species.[1][5]
Experimental Protocols
Protocol 1: In Vitro Imaging of Hydroxyl Radicals in Live Cells
This protocol describes the use of this compound for the detection of endogenous or induced hydroxyl radicals in cultured cells using fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Cultured cells (adherent or suspension)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC)
-
Optional: A known inducer of hydroxyl radicals (e.g., Fenton's reagent, UV irradiation)
Procedure:
-
Preparation of this compound Stock Solution:
-
Preparation of this compound Working Solution:
-
On the day of the experiment, dilute the 10 mM stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM.[4]
-
The optimal concentration should be determined empirically for each cell type and experimental condition.
-
-
Cell Staining:
-
For Adherent Cells:
-
Culture adherent cells on sterile coverslips or in glass-bottom dishes.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
For Suspension Cells:
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend the cells in the this compound working solution.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
-
Induction of Hydroxyl Radicals (Optional):
-
If you wish to induce hydroxyl radical production, treat the cells with an appropriate stimulus (e.g., UV irradiation, Fenton's reagent) during or after the incubation with this compound.
-
-
Washing:
-
After incubation, wash the cells twice with warm serum-free medium or PBS to remove any excess probe.[4]
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (Excitation: ~500 nm, Emission: ~520 nm).
-
Acquire images using identical settings for all experimental groups to allow for accurate comparison of fluorescence intensity.
-
Protocol 2: In Vivo Imaging of Hydroxyl Radicals (General Guidance)
Materials:
-
HKOH-1r (recommended for better retention)
-
Vehicle for in vivo administration (e.g., sterile PBS with a small percentage of DMSO or other solubilizing agent)
-
Anesthetized animal model
-
In vivo imaging system (e.g., IVIS) with appropriate filters
Procedure:
-
Probe Preparation:
-
Prepare a sterile solution of HKOH-1r in a biocompatible vehicle at a concentration suitable for injection. The optimal concentration and injection volume will need to be determined empirically.
-
-
Animal Preparation:
-
Anesthetize the animal according to your institution's approved protocols.
-
If necessary, shave the area of interest to reduce fluorescence quenching from fur.
-
-
Probe Administration:
-
Administer the HKOH-1r solution via an appropriate route (e.g., intravenous, intraperitoneal, or local injection). The route of administration will depend on the target organ or tissue.
-
-
Image Acquisition:
-
Allow sufficient time for the probe to distribute to the target tissue. This time will need to be optimized.
-
Place the animal in the in vivo imaging system.
-
Acquire fluorescence images at the appropriate excitation and emission wavelengths for HKOH-1r.
-
Acquire a series of images over time to monitor the change in fluorescence intensity.
-
-
Data Analysis:
-
Quantify the fluorescence signal in the region of interest (ROI).
-
Compare the signal from experimental animals to control animals (e.g., vehicle-injected or animals not subjected to a stimulus that induces hydroxyl radical production).
-
Visualizations
References
- 1. This compound: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Fluorescent Probe for Imaging and Detecting Hydroxyl Radical in Living Cells | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting high background fluorescence with HKOH-1
An indispensable tool for researchers, this technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address high background fluorescence when using the HKOH-1 probe. Designed for scientists and professionals in drug development, this resource offers structured solutions to common experimental challenges.
Introduction to this compound
This compound is a highly sensitive and selective fluorescent probe designed for the detection of hydroxyl radicals (·OH) in living cells.[1][2] As one of the most reactive oxygen species (ROS), the hydroxyl radical is implicated in numerous physiological and pathological processes.[1][3] this compound exhibits green fluorescence upon reaction with ·OH, with maximum excitation and emission wavelengths of approximately 500 nm and 520 nm, respectively, making it suitable for fluorescence microscopy and flow cytometry.[2] A related probe, HKOH-1r, has been developed for improved cellular uptake and retention.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my this compound experiment?
High background fluorescence can originate from several sources, which can be broadly categorized as:
-
Autofluorescence : Biological samples naturally contain molecules that fluoresce, such as NADH, riboflavin, and collagen.[4][5] This is often most pronounced in the blue-green region of the spectrum, which can directly interfere with the signal from this compound.[5][6]
-
Reagent and Media Issues : Components in cell culture media, like phenol (B47542) red and fetal bovine serum (FBS), are known sources of fluorescence.[7][8] Buffers or solutions contaminated with microbes can also contribute to background noise.[9]
-
Non-Specific Probe Binding : Using an excessively high concentration of this compound can lead to non-specific binding to cellular components.[6][10] Insufficient washing after probe incubation can also leave unbound probe in the imaging field.[7]
-
Experimental Materials : The vessel used for imaging can be a significant source of background. Standard plastic-bottom cell culture dishes often exhibit higher fluorescence compared to glass-bottom dishes.[7]
Q2: How can I diagnose the source of the high background fluorescence?
A systematic approach using proper controls is the most effective way to identify the source of high background noise.[9]
-
Image an Unstained Control : Prepare a sample of your cells that has not been treated with this compound but has undergone all other processing steps (e.g., media changes, washes). Imaging this sample using the same instrument settings will reveal the level of inherent autofluorescence from the cells and media.[5][6]
-
Check Reagents : Image a well containing only your imaging medium or buffer to check for fluorescence from these components.[7]
-
Evaluate Probe Contribution : If the unstained control is dark but the this compound stained sample shows high background, the issue is likely related to the probe itself (e.g., concentration is too high, non-specific binding) or interactions with your experimental treatment.[9]
Below is a logical workflow to help diagnose the source of high background fluorescence.
Q3: My unstained cells show high fluorescence in the green channel. What can I do?
This indicates a problem with autofluorescence. Here are several strategies to mitigate it:
-
Use Autofluorescence-Free Medium : For live-cell imaging, switch to a phenol red-free medium.[8] If possible, also reduce the serum (FBS) concentration during imaging or use a specialized low-fluorescence medium.[5]
-
Change Fixation Method : If your protocol involves fixation, aldehyde-based fixatives (like PFA) are a common cause of autofluorescence.[4] Consider switching to an ice-cold methanol (B129727) or ethanol (B145695) fixation protocol.[5]
-
Quench Autofluorescence : If using aldehyde fixatives is unavoidable, you can treat samples with a quenching agent like 0.1% sodium borohydride (B1222165) in PBS after fixation to reduce the background signal.[4][11]
-
Optimize Instrument Settings : Ensure you are using appropriate filters and minimize the detector gain or PMT voltage to a level that still allows for good signal detection while reducing noise.[12]
Q4: My background is high only after staining with this compound. How do I fix this?
This suggests the problem is with the probe's application rather than inherent autofluorescence.
-
Optimize Probe Concentration : The recommended starting concentration for this compound is between 1-10 µM.[2] If you have high background, the concentration may be too high. Perform a titration to find the lowest concentration that provides a strong specific signal with low background (see Protocol 2).[6][7]
-
Increase Wash Steps : Insufficient washing after incubation will leave unbound probe in the sample. Increase the number and/or duration of wash steps with a suitable buffer (e.g., PBS) to thoroughly remove excess probe.[7][13]
-
Check for Probe Aggregates : Fluorescent probes can sometimes form aggregates, which appear as bright, non-specific speckles. Ensure the probe is fully dissolved in the stock solution and consider filtering the final working solution if you suspect aggregates.[13]
Troubleshooting Guides
Guide 1: Reducing Autofluorescence
Autofluorescence is a common challenge that can mask the specific signal from this compound.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Cell Culture Medium | Image a well containing only fresh culture medium. | For live imaging, switch to phenol red-free medium. Consider reducing serum (FBS) concentration or using a specialized low-fluorescence medium like FluoroBrite™.[8][14] |
| Endogenous Fluorophores | Image unstained cells. Autofluorescence is often higher in metabolically active or older cells. | Choose fluorophores in the red or far-red spectrum when possible.[5] Since this compound is green, focus on quenching or signal amplification. For fixed cells, consider quenching with reagents like Sudan Black B for lipofuscin.[4] |
| Fixation Method | Compare background between unfixed cells and cells fixed with your current protocol. | Avoid aldehyde-based fixatives if possible; use ice-cold methanol instead.[5] If aldehydes are necessary, minimize fixation time and use a sodium borohydride quenching step (see Protocol 3).[4][11] |
| Vessel Material | High background is observed even in areas without cells. | Switch from plastic-bottom dishes to high-quality glass-bottom dishes or plates designed for microscopy.[7] |
Guide 2: Optimizing Signal-to-Noise Ratio
A high signal-to-noise ratio (SNR) is critical for quantitative fluorescence microscopy.[12] This involves maximizing the specific signal from this compound while minimizing all sources of background noise.
| Parameter | Recommendation | Rationale |
| This compound Concentration | Titrate from 1 µM to 10 µM (e.g., 1, 2.5, 5, 10 µM). | Find the optimal concentration that saturates the specific signal without causing high non-specific background.[6] |
| Incubation Time | Test different incubation times (e.g., 10, 20, 30 minutes). | Ensure sufficient time for the probe to react with ·OH without being taken up non-specifically or causing toxicity.[2] |
| Washing Protocol | After incubation, wash cells 2-3 times with PBS or other buffered saline. | Thoroughly removes unbound fluorescent probe, which is a major contributor to background.[7][9] |
| Excitation Intensity | Use the lowest laser power or light source intensity that provides a detectable signal. | Reduces phototoxicity and photobleaching. High excitation intensity can also excite autofluorescent species more efficiently, lowering the SNR.[15] |
| Image Acquisition | Use image averaging (frame averaging) if available on your microscope. | Averages out random electronic noise from the detector, improving the clarity of the underlying biological signal.[15] |
Experimental Protocols
Protocol 1: Basic Staining of Live Cells with this compound
This protocol provides a general workflow for staining adherent or suspension cells.
References
- 1. This compound: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. biotium.com [biotium.com]
- 7. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. southernbiotech.com [southernbiotech.com]
- 15. bitesizebio.com [bitesizebio.com]
how to reduce HKOH-1 photobleaching during imaging
Welcome to the technical support center for the HKOH-1 fluorescent probe. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize photobleaching during your imaging experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a highly sensitive and selective fluorescent probe designed for the detection of endogenous hydroxyl radicals (•OH) in living cells.[1][2][3] The hydroxyl radical is a highly reactive oxygen species (ROS) implicated in numerous physiological and pathological processes.[1][4][5] this compound allows for the visualization and quantification of •OH generation in real-time using fluorescence microscopy and flow cytometry.[1][3]
Q2: What is photobleaching and why is it a concern when imaging with this compound?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This leads to a decrease in fluorescence signal over time, which can compromise the quantitative accuracy of your measurements and limit the duration of your imaging experiments.[6][7] Minimizing photobleaching is crucial for obtaining reliable and reproducible data, especially in time-lapse imaging.
Q3: How can I reduce this compound photobleaching during my imaging experiments?
A3: There are several strategies you can employ to minimize this compound photobleaching:
-
Optimize Imaging Parameters: Use the lowest possible excitation laser power and the shortest possible exposure time that still provide an adequate signal-to-noise ratio.[8]
-
Use Antifade Reagents: Incorporate a commercially available live-cell compatible antifade reagent into your imaging medium.
-
Choose the Right Imaging System: Whenever possible, use a more sensitive imaging system, such as a spinning disk confocal microscope, which is generally gentler on samples than laser scanning confocal microscopy.
-
Minimize Exposure: Only expose the sample to excitation light when actively acquiring an image. Use transmitted light to find and focus on your region of interest.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Rapid loss of this compound fluorescence signal | High excitation light intensity or prolonged exposure. | Reduce laser power to the minimum required for a clear signal. Decrease the exposure time per frame. For time-lapse imaging, increase the interval between acquisitions. |
| Absence of antifade reagents. | Add a live-cell compatible antifade reagent to the imaging medium. See the "Antifade Reagents for Live-Cell Imaging" table below for options. | |
| High background fluorescence | Autofluorescence from cell culture medium or cellular components. | Use a phenol (B47542) red-free imaging medium. Image cells in a buffered salt solution like HBSS during the experiment. |
| Excess this compound probe. | Optimize the loading concentration of this compound. Start with a lower concentration and titrate up to find the optimal balance between signal and background. | |
| Cellular stress or toxicity observed during imaging | Phototoxicity due to excessive light exposure. | Implement the same strategies used to reduce photobleaching, as phototoxicity and photobleaching are often linked. Reduce the total light dose delivered to the sample. |
| Inherent toxicity of the probe at high concentrations. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell type. |
Quantitative Data Summary
Table 1: Comparison of Strategies to Reduce Photobleaching
| Strategy | Typical Reduction in Photobleaching Rate | Considerations |
| Reducing Excitation Power by 50% | 50-75% | May require a more sensitive detector or longer exposure times, which can increase phototoxicity. |
| Using Antifade Reagents (e.g., Trolox) | 2 to 10-fold | Effectiveness is fluorophore and cell-type dependent. Ensure compatibility with live cells. |
| Oxygen Scavenging Systems (e.g., Oxyrase) | 5 to 20-fold | Can alter cellular metabolism. Not suitable for all experimental conditions. |
| Switching to a More Photostable Probe | Varies widely | If hydroxyl radical detection is the primary goal, alternatives to this compound may have different specificities. |
Table 2: Recommended Antifade Reagents for Live-Cell Imaging
| Antifade Reagent | Mechanism of Action | Recommended Starting Concentration | Notes |
| Trolox | Vitamin E analog, potent antioxidant. | 100-500 µM | Water-soluble and cell-permeable. |
| n-Propyl gallate (NPG) | Antioxidant. | 1-2 mM | Can be toxic to some cell types at higher concentrations. |
| Ascorbic Acid (Vitamin C) | Water-soluble antioxidant. | 50-200 µM | Can affect cellular redox state. |
| ProLong™ Live Antifade Reagent | Commercial formulation. | Varies by manufacturer | Optimized for live-cell imaging and compatible with a wide range of fluorescent probes. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Hydroxyl Radicals with this compound
Materials:
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This compound probe
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Anhydrous DMSO
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Live cells cultured in glass-bottom dishes or chamber slides
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Phenol red-free cell culture medium (e.g., FluoroBrite™ DMEM)
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Live-cell compatible antifade reagent (optional, but recommended)
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Fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission: ~490/525 nm)
Procedure:
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Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
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Cell Preparation: Plate cells on a glass-bottom dish or chamber slide and allow them to adhere and grow to the desired confluency.
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Probe Loading:
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Dilute the this compound stock solution in phenol red-free medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for your cell type.
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Remove the culture medium from the cells and wash once with warm phenol red-free medium.
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Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
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Washing: After incubation, wash the cells twice with warm phenol red-free medium to remove any excess probe.
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Imaging:
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Add fresh, warm phenol red-free medium to the cells. If using an antifade reagent, add it to the imaging medium at the recommended concentration.
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Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
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Locate the cells of interest using transmitted light to minimize photobleaching.
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Acquire fluorescence images using the lowest possible excitation intensity and shortest exposure time that provides a good signal-to-noise ratio.
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For time-lapse experiments, set the acquisition interval as long as possible to capture the dynamics of interest while minimizing light exposure.
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Protocol 2: Creating a Photobleaching Curve for this compound
Purpose: To quantify the rate of this compound photobleaching under your specific imaging conditions. This allows for the correction of fluorescence intensity data in quantitative experiments.[6]
Procedure:
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Prepare a Sample: Prepare a sample of cells stained with this compound as described in Protocol 1.
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Select a Region of Interest (ROI): Identify a field of view with several healthy, fluorescent cells.
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Time-Lapse Imaging:
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Set up a time-lapse acquisition with the same imaging parameters (laser power, exposure time, etc.) that you will use for your experiment.
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Acquire images continuously at a high frame rate (e.g., every 5-10 seconds) for a duration that results in significant photobleaching (e.g., 5-10 minutes).
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Data Analysis:
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Measure the mean fluorescence intensity of the cells in the ROI for each time point.
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Normalize the intensity values to the initial intensity at time zero.
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Plot the normalized intensity as a function of time.
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Fit the data to a single or double exponential decay function to determine the photobleaching rate constant(s).[9]
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Mandatory Visualizations
Signaling Pathways
Hydroxyl radicals (•OH), detected by this compound, are known to influence several key signaling pathways involved in cellular stress responses, inflammation, and apoptosis. Below are diagrams of the MAPK and NF-κB signaling pathways, highlighting the potential involvement of •OH.
Caption: Hydroxyl Radical Involvement in the MAPK Signaling Pathway.
Caption: Hydroxyl Radical Involvement in the NF-κB Signaling Pathway.
Experimental Workflow
References
- 1. This compound: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 8. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HKOH-1 Non-Specific Binding
Welcome to the technical support center for HKOH-1, a highly sensitive and selective fluorescent probe for the detection of endogenous hydroxyl radicals (·OH) in living cells.[1][2][3] This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential issues with non-specific binding and background fluorescence during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent probe designed with high sensitivity and selectivity for detecting endogenous hydroxyl radicals (·OH), which are highly reactive and short-lived reactive oxygen species (ROS).[1][2][3] It is primarily used in live-cell imaging applications, such as confocal microscopy and flow cytometry, to monitor ·OH generation in various physiological and pathological processes.[1][2][3] A related probe, HKOH-1r, has been developed for improved cellular uptake and retention.[3]
Q2: What constitutes "non-specific binding" for a fluorescent probe like this compound?
For a fluorescent probe used in live-cell imaging, non-specific binding can manifest in several ways:
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High Background Fluorescence: A generally high fluorescent signal across the entire cell or sample, not localized to the expected sites of ·OH production. This can obscure the specific signal and reduce the signal-to-noise ratio.
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Incorrect Subcellular Localization: Accumulation of the probe in cellular compartments where ·OH production is not expected, leading to misleading results.
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False-Positive Signals: The probe may interact with other cellular components or be activated by factors other than ·OH, resulting in a fluorescent signal that is not representative of hydroxyl radical levels.
Q3: What are the potential causes of high background fluorescence with this compound?
High background fluorescence can be caused by several factors:
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Excessive Probe Concentration: Using a concentration of this compound that is too high can lead to non-specific interactions and aggregation.
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Suboptimal Incubation Time: Both insufficient and excessive incubation times can contribute to high background.
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Cellular Autofluorescence: Some cell types naturally exhibit fluorescence, which can interfere with the signal from this compound.
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Improper Washing: Inadequate removal of unbound probe after incubation can result in a high background signal.
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Probe Precipitation: this compound may precipitate out of solution if not handled correctly, leading to fluorescent aggregates.
Troubleshooting Guides
Issue 1: High Background Fluorescence
If you are experiencing high background fluorescence in your imaging experiments with this compound, consider the following troubleshooting steps.
Experimental Protocol: Optimizing this compound Staining
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Titrate this compound Concentration:
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Prepare a range of this compound concentrations (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM) in your imaging medium.
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Incubate your cells with each concentration for a fixed period (e.g., 30 minutes).
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Wash the cells and acquire images under identical imaging settings.
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Select the lowest concentration that provides a detectable specific signal with minimal background.
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Optimize Incubation Time:
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Using the optimal this compound concentration determined above, incubate your cells for different durations (e.g., 15 min, 30 min, 45 min, 60 min).
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Wash the cells and acquire images.
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Determine the incubation time that yields the best signal-to-noise ratio.
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Improve Washing Steps:
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After incubation with this compound, wash the cells at least three times with pre-warmed, serum-free medium or phosphate-buffered saline (PBS).
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Ensure each wash step is gentle to avoid detaching the cells.
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Include Control for Autofluorescence:
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Prepare a sample of unstained cells (no this compound).
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Image these cells using the same settings as your stained samples to determine the level of endogenous autofluorescence.
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This will help you to set the appropriate background threshold during image analysis.
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Data Presentation: Effect of this compound Concentration on Signal-to-Noise Ratio
| This compound Concentration (µM) | Mean Signal Intensity (Induced) | Mean Background Intensity (Control) | Signal-to-Noise Ratio |
| 0.5 | 150 | 80 | 1.88 |
| 1.0 | 350 | 95 | 3.68 |
| 2.5 | 800 | 150 | 5.33 |
| 5.0 | 1200 | 400 | 3.00 |
| 10.0 | 1500 | 850 | 1.76 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Workflow for Troubleshooting High Background Fluorescence
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: Incorrect Subcellular Localization
If this compound appears to be accumulating in unexpected cellular compartments, it may indicate non-specific interactions with lipids or other macromolecules.
Experimental Protocol: Assessing Probe Localization
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Co-staining with Organelle-Specific Dyes:
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Incubate cells with this compound as optimized.
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In a separate step, co-stain with a fluorescent marker for a specific organelle (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or LysoTracker for lysosomes).
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Acquire images in separate channels and merge to determine if this compound co-localizes with any of these markers.
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Modify Imaging Buffer Composition:
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Non-specific hydrophobic interactions can sometimes be reduced by adding a small amount of a non-ionic surfactant like Pluronic F-127 (0.001-0.02%) to the imaging buffer.
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Alternatively, including a low concentration of bovine serum albumin (BSA) (0.1-1%) in the buffer can help to block non-specific binding sites.
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Data Presentation: Effect of Buffer Additives on Probe Localization
| Condition | Observation | Interpretation |
| Standard Buffer | Diffuse cytoplasmic staining with some punctate aggregates. | Potential non-specific aggregation or localization to vesicles. |
| + 0.01% Pluronic F-127 | More uniform cytoplasmic staining, reduced aggregates. | Improved probe solubility and reduced non-specific aggregation. |
| + 0.5% BSA | Reduced overall background, more defined signal in expected regions. | BSA blocks non-specific binding sites, improving specificity. |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Logical Flow for Investigating Incorrect Localization
Caption: Workflow for addressing incorrect subcellular localization.
Issue 3: Potential for False-Positive Signals
To ensure the fluorescence signal you observe is truly from the interaction of this compound with hydroxyl radicals, it is crucial to perform appropriate control experiments.
Experimental Protocol: Validating Signal Specificity
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Negative Control (No Stimulus):
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Culture cells under normal conditions without any stimulus known to induce ROS production.
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Stain with this compound to establish a baseline fluorescence level.
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Positive Control (Induction of ·OH):
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Treat cells with a known inducer of hydroxyl radicals, such as Fenton's reagent (a mixture of H₂O₂ and Fe²⁺) or UV irradiation.[3]
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Stain with this compound and observe the expected increase in fluorescence.
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Scavenger Control:
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Pre-treat cells with a hydroxyl radical scavenger, such as dimethyl sulfoxide (B87167) (DMSO) or thiourea, before inducing ·OH production and staining with this compound.
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A significant reduction in the fluorescence signal in the presence of the scavenger confirms the specificity of this compound for ·OH.
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Data Presentation: Validation of this compound Specificity
| Experimental Condition | Mean Fluorescence Intensity | % of Positive Control |
| Negative Control (Unstimulated) | 120 | 10% |
| Positive Control (H₂O₂/Fe²⁺) | 1200 | 100% |
| Scavenger (Thiourea + H₂O₂/Fe²⁺) | 250 | 20.8% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway: this compound Detection of Hydroxyl Radicals
Caption: Mechanism of this compound fluorescence upon reaction with ·OH.
References
Technical Support Center: Optimizing HKOH-1 Concentration for Cell Staining
Welcome to the technical support center for the use of HKOH-1, a fluorescent probe for the detection of hydroxyl radicals (•OH) in live cells. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible experiments.
Quick Navigation
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Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly sensitive and selective fluorescent probe designed to detect hydroxyl radicals (•OH), a type of reactive oxygen species (ROS), in living cells.[1][2] The probe is initially non-fluorescent but exhibits a significant increase in fluorescence intensity upon reaction with •OH. This allows for the visualization and quantification of hydroxyl radical production in real-time using fluorescence microscopy or flow cytometry. A related probe, HKOH-1r, is designed for better cellular uptake and retention.[1][2]
Q2: What is the recommended starting concentration for this compound?
A2: The recommended starting concentration for this compound is in the range of 1-10 µM.[3] However, the optimal concentration is cell-type dependent and should be determined empirically through a titration experiment.
Q3: What is the recommended incubation time for this compound?
A3: A typical incubation time for this compound is between 30 to 60 minutes.[4] Shorter (5-30 minutes) or longer times may be optimal depending on the specific cell type and experimental conditions.[3]
Q4: Can I use serum in my media during staining with this compound?
A4: It is generally recommended to use a serum-free medium or buffer (like PBS or HBSS) during the loading and imaging of ROS-sensitive fluorescent probes.[5][6] Serum contains various antioxidants and other components that can quench the fluorescence signal or react with the probe, leading to high background or inaccurate readings.[5][7]
Q5: How should I prepare and store my this compound stock solution?
A5: this compound should be dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, typically at a concentration of 1-10 mM. Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during cell staining with this compound.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low Hydroxyl Radical Production: The experimental conditions may not be inducing sufficient •OH production. | Include a positive control. For example, treat cells with a known inducer of hydroxyl radicals like Fenton's reagent (FeSO₄ + H₂O₂), or expose cells to UV irradiation.[1] |
| Suboptimal Probe Concentration: The concentration of this compound may be too low for detection. | Perform a concentration titration to determine the optimal probe concentration for your cell type (see --INVALID-LINK--). | |
| Incorrect Filter Set: The fluorescence is not being captured efficiently. | Use a standard FITC/GFP filter set (Excitation/Emission: ~495/525 nm).[3] | |
| Photobleaching: The fluorescent signal is fading quickly upon exposure to excitation light. | Reduce the intensity and duration of light exposure. Use a mounting medium with an anti-fade reagent if imaging fixed cells (note: this compound is primarily for live-cell imaging). | |
| High Background Fluorescence | Probe Autoxidation: this compound can spontaneously oxidize, especially when exposed to light or certain media components. | Prepare fresh working solutions of this compound immediately before use. Protect the probe from light at all stages. Use phenol (B47542) red-free media, as phenol red can contribute to background fluorescence.[8] |
| Excess Probe Concentration: High concentrations of the probe can lead to non-specific staining and high background. | Titrate the this compound concentration to find the lowest effective concentration that provides a good signal-to-noise ratio. | |
| Incomplete Wash: Residual extracellular probe contributes to background signal. | Ensure thorough washing of cells with serum-free media or PBS after incubation with this compound and before imaging. | |
| Cell Death or Altered Morphology | Probe Cytotoxicity: High concentrations of this compound or prolonged incubation times can be toxic to cells. | Perform a cytotoxicity assay to determine the optimal, non-toxic concentration range for your cells (see --INVALID-LINK--). Reduce the incubation time. |
| Phototoxicity: Excessive exposure to excitation light can induce cellular damage and generate ROS, leading to artifacts.[9][10][11][12][13] | Minimize light exposure by using the lowest possible laser power and exposure time. Use a more sensitive detector if available. | |
| Inconsistent Results | Variability in Cell Health: Differences in cell density, passage number, or overall health can affect ROS production. | Maintain consistent cell culture practices. Ensure cells are healthy and in the logarithmic growth phase. |
| Inconsistent Staining Protocol: Variations in incubation time, temperature, or washing steps can lead to variable results. | Adhere strictly to the optimized protocol for all experiments. |
Experimental Protocols
Protocol for Optimizing this compound Concentration (Titration)
This protocol outlines a method to determine the optimal concentration of this compound for a specific cell type and experimental setup.
Workflow for this compound Concentration Optimization
Caption: Workflow for optimizing this compound concentration.
Materials:
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This compound stock solution (1-10 mM in DMSO)
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Cell culture medium (serum-free, phenol red-free recommended for imaging)
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Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
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Multi-well plates suitable for fluorescence imaging or flow cytometry
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Positive control for hydroxyl radical induction (e.g., FeSO₄ and H₂O₂)
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Negative control (vehicle-treated cells)
Procedure:
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Cell Seeding: Seed your cells of interest in a suitable multi-well plate (e.g., 96-well black-walled, clear-bottom plate for microscopy or a 6-well plate for flow cytometry). Allow cells to adhere and grow to 70-80% confluency.
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Preparation of this compound Working Solutions: Prepare a series of this compound working solutions with concentrations ranging from 0.5 µM to 10 µM (e.g., 0.5, 1, 2.5, 5, and 10 µM) by diluting the stock solution in a serum-free medium or buffer. Prepare these solutions fresh and protect them from light.
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Probe Loading: Remove the culture medium from the cells and wash them once with pre-warmed PBS or HBSS. Add the prepared this compound working solutions to the respective wells. Include a well with a vehicle control (medium/buffer with the same final concentration of DMSO as the highest this compound concentration).
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Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.
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Washing: After incubation, gently aspirate the this compound solution and wash the cells twice with pre-warmed serum-free medium or PBS to remove any unloaded probe.
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Induction of Hydroxyl Radicals (Optional but Recommended): To assess the signal-to-noise ratio, treat a subset of the wells for each concentration with a known inducer of hydroxyl radicals. For example, add a freshly prepared solution of Fenton's reagent (e.g., 10 µM FeSO₄ and 100 µM H₂O₂) and incubate for a short period (e.g., 15-30 minutes).
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Imaging and Analysis:
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Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with a FITC/GFP filter set. Capture images of both basal (unstimulated) and induced conditions for each this compound concentration. Quantify the mean fluorescence intensity of the cells and the background.
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Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer with appropriate laser and emission filters.
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Determination of Optimal Concentration: The optimal concentration will be the lowest concentration that provides a robust and detectable signal upon induction of hydroxyl radicals with minimal background fluorescence in the control (unstimulated) cells.
Representative Titration Data (Hypothetical)
| This compound Conc. (µM) | Mean Fluorescence Intensity (Basal) | Mean Fluorescence Intensity (Induced) | Signal-to-Noise Ratio (Induced/Basal) |
| 0.5 | 50 | 150 | 3.0 |
| 1.0 | 75 | 450 | 6.0 |
| 2.5 | 100 | 800 | 8.0 |
| 5.0 | 200 | 1200 | 6.0 |
| 10.0 | 400 | 1500 | 3.75 |
Note: This is hypothetical data to illustrate the principle of optimization. Actual values will vary depending on the cell type, instrumentation, and experimental conditions.
Protocol for Assessing this compound Cytotoxicity
It is crucial to ensure that the chosen this compound concentration is not toxic to the cells.
Workflow for this compound Cytotoxicity Assay
Caption: Workflow for assessing this compound cytotoxicity.
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
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Treatment: Treat the cells with the same range of this compound concentrations used in the titration experiment. Include untreated and vehicle (DMSO) controls.
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Incubation: Incubate the cells for a duration that reflects your planned experiment (e.g., 1-4 hours).
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Cell Viability Assay: Perform a standard cell viability assay, such as the MTT, MTS, or resazurin assay, according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The highest concentration that does not significantly reduce cell viability should be considered the maximum safe concentration for your experiments.
Representative Cytotoxicity Data (Hypothetical)
| This compound Conc. (µM) | Cell Viability (%) |
| 0 (Untreated) | 100 |
| 0 (Vehicle) | 99 ± 2 |
| 1.0 | 98 ± 3 |
| 2.5 | 97 ± 4 |
| 5.0 | 95 ± 5 |
| 10.0 | 85 ± 6 |
| 20.0 | 60 ± 8 |
Note: This is hypothetical data. It is essential to perform this assay for your specific cell line.
Signaling Pathways
Hydroxyl radicals are highly reactive and can be generated through several cellular pathways. Understanding these pathways is crucial for interpreting your experimental results.
The Fenton and Haber-Weiss Reactions
This is a major pathway for hydroxyl radical generation, involving the reaction of hydrogen peroxide (H₂O₂) with transition metals, particularly iron (Fe²⁺).
Caption: The Fenton and Haber-Weiss reactions leading to hydroxyl radical production.
NADPH Oxidase (NOX) Pathway
The NOX family of enzymes are major producers of superoxide (O₂⁻), a precursor to other ROS, including hydroxyl radicals.
Caption: NADPH oxidase-mediated generation of superoxide, a precursor to hydroxyl radicals.
UV Irradiation-Induced Hydroxyl Radical Production
Exposure to ultraviolet (UV) radiation can lead to the formation of hydroxyl radicals through the photolysis of water and the generation of other ROS.
Caption: Simplified pathway of hydroxyl radical generation by UV irradiation.
References
- 1. This compound: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. On the effect of serum on the transport of reactive oxygen species across phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 13. researchgate.net [researchgate.net]
Technical Support Center: HKOH-1 Probe in Long-Term Experiments
Frequently Asked Questions (FAQs)
Q1: What is HKOH-1 and what is its primary application?
A1: this compound is a highly sensitive and selective fluorescent probe designed for the detection of hydroxyl radicals (•OH) in living cells. Its primary application is in real-time imaging of this highly reactive oxygen species (ROS), which is involved in various physiological and pathological processes.
Q2: Is the this compound probe cytotoxic?
A2: Like many fluorescent probes, this compound has the potential to be cytotoxic, especially in long-term experiments.[1][2] Cytotoxicity can arise from the probe's chemical structure, its concentration, the duration of exposure, and phototoxicity induced by the excitation light.[3][4][5][6] It is crucial to perform dose-response and time-course experiments to determine the sub-lethal concentration for your specific cell line and experimental conditions.
Q3: What is phototoxicity and how can it be minimized when using this compound?
A3: Phototoxicity refers to the damage caused to cells by the interaction of light with a fluorescent molecule.[3][4][5] During fluorescence excitation, reactive oxygen species can be generated, leading to cellular stress, damage, and even cell death.[3][5][6] To minimize phototoxicity in long-term imaging:
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Use the lowest possible excitation light intensity and exposure time that still provides an adequate signal.[7][8]
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Reduce the frequency of image acquisition.
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Choose appropriate filters to limit the exposure to harmful wavelengths.
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Consider using imaging systems with features that reduce illumination overhead , where the sample is illuminated even when an image is not being captured.[3]
Q4: How stable is the this compound probe in long-term cell culture?
A4: The stability of fluorescent probes in cell culture can vary.[9][10] Probes can be degraded by cellular enzymes or changes in the local microenvironment. It is recommended to:
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Store the probe according to the manufacturer's instructions , typically in a dark, cold, and appropriately buffered solution to prevent degradation.[9][10][11]
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Empirically determine the probe's signal stability over the course of your experiment by imaging a control sample at different time points.
Q5: Are there modified versions of this compound for improved long-term performance?
A5: The literature describes a related probe, HKOH-1r, which was designed for better cellular uptake and retention. This improved retention may be beneficial for long-term studies by reducing the need for probe re-addition and potentially allowing for lower initial concentrations.
Troubleshooting Guide for Long-Term this compound Experiments
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Decreased cell viability or proliferation over time | 1. Probe Cytotoxicity: The concentration of this compound may be too high for long-term exposure. 2. Phototoxicity: Repeated imaging sessions are causing cellular damage.[6] 3. Probe Degradation: Breakdown products of the probe may be toxic. | 1. Perform a dose-response curve: Test a range of this compound concentrations to find the highest concentration with no significant effect on cell viability over your desired time course. 2. Reduce light exposure: Decrease the excitation light intensity, exposure time, and frequency of imaging.[7] 3. Include a "no-light" control: Treat cells with this compound but do not expose them to the excitation light to distinguish between chemical toxicity and phototoxicity. |
| Fading fluorescent signal over time | 1. Photobleaching: The fluorescent signal is destroyed by repeated exposure to excitation light. 2. Probe Efflux or Degradation: The probe is being actively transported out of the cells or is breaking down.[9] | 1. Optimize imaging parameters: Use the lowest light intensity and exposure time necessary. 2. Use an anti-fade mounting medium if compatible with live-cell imaging. 3. Consider using HKOH-1r for better cellular retention. 4. Re-evaluate probe stability: Test the probe's fluorescence in a cell-free medium over time to assess its chemical stability. |
| Changes in cell morphology or behavior (e.g., blebbing, detachment) | 1. Cellular Stress: A common indicator of cytotoxicity or phototoxicity.[6][12] 2. Sub-optimal culture conditions: Long-term imaging setups can lead to changes in temperature, pH, and humidity.[8][13] | 1. Re-assess probe concentration and imaging parameters. 2. Use a stage-top incubator to maintain optimal temperature, CO2, and humidity during the experiment.[13] 3. Use a phenol (B47542) red-free medium to reduce background fluorescence and potential phototoxicity.[12] 4. Monitor cell health with a secondary, non-interfering viability dye. |
| High background fluorescence | 1. Probe concentration is too high. 2. Non-specific binding of the probe to cellular components or the culture dish. 3. Autofluorescence from the cells or medium.[14][15] | 1. Titrate the probe concentration downwards. 2. Increase the number of wash steps after probe loading. 3. Image cells in a serum-free, phenol red-free medium. 4. Acquire an image of unstained cells under the same imaging conditions to determine the level of autofluorescence. |
Experimental Protocols
Protocol for Assessing Long-Term Cytotoxicity of this compound
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Cell Seeding: Plate cells at a low density in a multi-well plate suitable for both cell culture and imaging.
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Probe Incubation: The following day, treat cells with a range of this compound concentrations (e.g., 0.1 µM to 20 µM). Include a vehicle-only control (e.g., DMSO).
-
Time-Course Analysis: At various time points (e.g., 24, 48, 72 hours), assess cell viability using a standard method such as:
-
Resazurin-based assays: Measures metabolic activity.[16]
-
ATP-based assays: Quantifies cellular ATP levels as an indicator of viability.
-
Live/Dead staining: Use a dual-color fluorescent assay (e.g., Calcein-AM/Propidium Iodide) to distinguish live from dead cells.
-
-
Data Analysis: For each concentration and time point, calculate the percentage of viable cells relative to the vehicle control. Determine the highest concentration that does not significantly impact cell viability over the desired experimental duration.
Protocol for Long-Term Imaging with this compound
-
Cell Preparation: Seed cells on glass-bottom dishes or plates suitable for high-resolution microscopy.
-
Probe Loading: Incubate cells with the pre-determined, non-toxic concentration of this compound in serum-free medium for the recommended time (typically 15-30 minutes).
-
Wash: Gently wash the cells two to three times with pre-warmed imaging medium (phenol red-free) to remove excess probe.
-
Long-Term Imaging: Place the cells on a microscope equipped with a stage-top incubator. Set up time-lapse imaging with the minimal required light exposure and acquisition frequency.
-
Parallel Viability Assessment: It is highly recommended to run a parallel experiment where a separate plate of cells is treated with the same this compound concentration and kept in a standard incubator. Assess the viability of these cells at the end of the imaging experiment to confirm that any observed effects are not due to the probe itself.
Data Presentation
Table 1: Recommended Starting Parameters for this compound (Short-Term Experiments)
| Parameter | Recommended Value |
| Working Concentration | 1-10 µM |
| Incubation Time | 15-30 minutes |
| Excitation Wavelength (max) | ~500 nm |
| Emission Wavelength (max) | ~520 nm |
| Solvent | DMSO |
Table 2: Template for Recording Long-Term Cytotoxicity Data
| This compound Conc. (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) | Notes on Cell Morphology |
| 0 (Vehicle) | 100 | 100 | 100 | Normal |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 20 |
Visualizations
Caption: Workflow for assessing long-term this compound cytotoxicity.
Caption: this compound mechanism and potential cytotoxic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. ライブセルイメージングにおける光毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Preparing for Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 9. metabion.com [metabion.com]
- 10. idtdna.com [idtdna.com]
- 11. How should fluorescent labeled probes be stored? [qiagen.com]
- 12. Live Cell Imaging Considerations - Microscopist.co.uk [microscopist.co.uk]
- 13. 4 Tips to Achieve Longer Live Cell Imaging with Less Time in the Lab | Olympus LS [evidentscientific.com]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving signal-to-noise ratio with HKOH-1
Welcome to the technical support center for HKOH-1, a highly sensitive and selective fluorescent probe for the detection of endogenous hydroxyl radicals (•OH) in living cells. This guide provides troubleshooting tips, frequently asked questions, and detailed experimental protocols to help you achieve optimal results in your research. A related probe, HKOH-1r, is also discussed, which offers improved cellular uptake and retention.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a fluorescent probe designed for the specific detection of hydroxyl radicals (•OH), a highly reactive oxygen species (ROS), in living cells. It is particularly useful for applications in confocal microscopy and flow cytometry to monitor endogenous •OH generation in response to various stimuli.[1][2][3][4]
Q2: What is the difference between this compound and HKOH-1r?
A2: HKOH-1r is a derivative of this compound that has been specifically designed for better cellular uptake and retention.[1][2][3][4] This makes HKOH-1r a more robust choice for long-term imaging experiments or for cell types with lower probe uptake efficiency.
Q3: What are the excitation and emission wavelengths for this compound?
A3: this compound has a maximum excitation wavelength of approximately 500 nm and a maximum emission wavelength of around 520 nm, fluorescing in the green part of the spectrum.[5]
Q4: How does this compound detect hydroxyl radicals?
A4: The mechanism of detection is based on the reaction of this compound with hydroxyl radicals. This reaction leads to a change in the chemical structure of the probe, resulting in a significant increase in its fluorescence intensity. The probe itself has minimal fluorescence until it reacts with •OH.[3]
Q5: Is this compound selective for hydroxyl radicals over other ROS?
A5: Yes, this compound has been designed to be highly selective for hydroxyl radicals over other reactive oxygen species such as superoxide, hydrogen peroxide, and peroxynitrite.[1][6]
Troubleshooting Guide
A common challenge in using fluorescent probes is achieving a high signal-to-noise ratio. Below are some common issues and potential solutions when using this compound and HKOH-1r.
| Problem | Potential Cause | Recommended Solution |
| Low Fluorescence Signal | 1. Insufficient •OH production: The experimental conditions may not be generating enough hydroxyl radicals for detection. 2. Low probe concentration: The concentration of this compound/HKOH-1r may be too low for sensitive detection. 3. Suboptimal incubation time: The probe may not have had enough time to be taken up by the cells and react with •OH. 4. Incorrect filter sets/laser lines: The excitation and emission settings on the microscope or flow cytometer may not be optimal for this compound. | 1. Use positive controls: Include a positive control where cells are treated with a known •OH-inducing agent (e.g., Fenton reagents like FeSO₄ and H₂O₂, or UV irradiation) to confirm the probe is working.[2][4] 2. Optimize probe concentration: Titrate the probe concentration, typically in the range of 1-10 µM, to find the optimal concentration for your cell type and experimental conditions.[5] 3. Optimize incubation time: Test a range of incubation times, typically from 30 to 60 minutes, to determine the optimal duration for your experiment. 4. Verify instrument settings: Ensure you are using the appropriate laser lines (e.g., 488 nm) and emission filters (e.g., 500-550 nm bandpass) for this compound.[5] |
| High Background Fluorescence | 1. Excess probe concentration: Using too high a concentration of the probe can lead to non-specific staining and high background. 2. Autofluorescence: Some cell types naturally exhibit autofluorescence, which can interfere with the signal. 3. Inadequate washing: Residual extracellular probe that has not been washed away can contribute to background fluorescence. 4. Light scattering: Debris or dead cells in the sample can scatter light and increase background noise. | 1. Titrate probe concentration: Perform a titration to find the lowest effective concentration of the probe that still provides a good signal. 2. Include unstained controls: Always include an unstained cell sample to measure the level of autofluorescence and set your baseline accordingly. 3. Optimize washing steps: Ensure adequate washing with a suitable buffer (e.g., PBS) after probe incubation to remove any unbound probe. 4. Use fresh, healthy cells: Use freshly prepared cell suspensions and consider using a viability dye to gate out dead cells during flow cytometry analysis. |
| Photobleaching | 1. Excessive light exposure: Prolonged or high-intensity illumination can cause the fluorescent signal to fade. | 1. Minimize light exposure: Use the lowest possible laser power and exposure time that still provides a detectable signal. 2. Use an anti-fade mounting medium: For fixed-cell imaging, use a mounting medium containing an anti-fade reagent. 3. Acquire images efficiently: Plan your imaging session to minimize the time the sample is exposed to the excitation light. |
| Artifacts/False Positives | 1. Probe oxidation by other factors: Although highly selective, extreme experimental conditions could potentially lead to non-specific oxidation of the probe. 2. Probe localization: The probe may accumulate in specific cellular compartments, leading to a heterogeneous signal that may not represent the overall cellular •OH level. | 1. Use scavengers: To confirm the signal is from •OH, pre-treat cells with a known hydroxyl radical scavenger (e.g., dimethyl sulfoxide (B87167) (DMSO) or mannitol) and observe if the fluorescence signal is diminished. 2. Co-localization studies: If you suspect compartmentalization, you can use organelle-specific dyes to investigate the subcellular localization of the this compound signal. |
Quantitative Data
| Probe | Excitation (nm) | Emission (nm) | Advantages | Disadvantages |
| This compound | ~500 | ~520 | High sensitivity and selectivity for •OH.[1][2][3][4] HKOH-1r variant offers improved cellular uptake.[1][2][3][4] | Specific quantitative data like quantum yield is not widely published. |
| Aminophenyl fluorescein (B123965) (APF) | ~490 | ~515 | Good sensitivity for •OH. | Can also react with peroxynitrite and hypochlorite, leading to lower specificity. |
| Hydroxyphenyl fluorescein (HPF) | ~490 | ~515 | More selective for •OH than APF. | Lower sensitivity compared to APF. |
| 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) | ~504 | ~529 | Widely used for general ROS detection. | Reacts with a broad range of ROS, not specific for •OH. Prone to auto-oxidation.[7] |
Experimental Protocols
Detailed Protocol for Detecting Hydroxyl Radicals using this compound by Confocal Microscopy
This protocol provides a step-by-step guide for staining and imaging adherent cells.
Materials:
-
This compound or HKOH-1r
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Dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS), pH 7.4
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Cell culture medium
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Coverslips or glass-bottom dishes
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Positive control (e.g., FeSO₄ and H₂O₂)
-
Hydroxyl radical scavenger (e.g., DMSO or mannitol) for control experiments
Procedure:
-
Cell Seeding: Seed adherent cells on sterile coverslips or in glass-bottom dishes at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound or HKOH-1r in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Preparation of this compound Working Solution: On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 1-10 µM in serum-free cell culture medium or PBS. The optimal concentration should be determined empirically for your specific cell type.
-
Cell Treatment (Optional): If investigating the effect of a specific treatment on •OH production, treat the cells with your compound of interest for the desired duration before adding the probe.
-
Probe Loading:
-
Wash the cells once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing: After incubation, wash the cells two to three times with warm PBS to remove any excess probe.
-
Imaging:
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Mount the coverslips on a microscope slide with a drop of PBS or imaging buffer.
-
Image the cells immediately using a confocal microscope with excitation at ~488 nm and collect the emission between ~500-550 nm.
-
Use the lowest laser power necessary to obtain a good signal to minimize phototoxicity and photobleaching.
-
-
Controls:
-
Negative Control: Image unstained cells to assess autofluorescence.
-
Positive Control: Treat cells with a known •OH inducer (e.g., 100 µM FeSO₄ and 10 µM H₂O₂ for 30 minutes) before or during probe incubation to confirm probe responsiveness.
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Scavenger Control: Pre-incubate cells with a hydroxyl radical scavenger (e.g., 1% DMSO or 100 mM mannitol) for 1 hour before adding the •OH inducer and the probe to confirm the specificity of the signal.
-
Detailed Protocol for Detecting Hydroxyl Radicals using this compound by Flow Cytometry
This protocol is suitable for suspension or adherent cells that have been detached.
Materials:
-
This compound or HKOH-1r
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Flow cytometry tubes
-
Positive control (e.g., FeSO₄ and H₂O₂)
-
Hydroxyl radical scavenger (e.g., DMSO or mannitol) for control experiments
Procedure:
-
Cell Preparation:
-
For suspension cells, collect the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
For adherent cells, detach the cells using a gentle method such as trypsin-free dissociation buffer to maintain cell health.
-
Wash the cells once with PBS and resuspend them in serum-free medium or PBS at a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Preparation of this compound Stock and Working Solutions: Prepare the stock and working solutions as described in the confocal microscopy protocol.
-
Cell Treatment (Optional): Treat the cells with your compound of interest for the desired duration.
-
Probe Loading: Add the this compound working solution to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells (300 x g for 5 minutes) to pellet them, discard the supernatant, and wash the cell pellet twice with PBS.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis.
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using the appropriate laser for excitation (e.g., blue laser at 488 nm) and a green emission filter (e.g., FITC or GFP channel).
-
Record the mean fluorescence intensity of the cell population.
-
-
Controls: Prepare separate tubes for unstained cells (negative control), cells treated with an •OH inducer (positive control), and cells pre-treated with a scavenger to ensure the reliability and specificity of your results.
Visualizations
Caption: Mechanism of this compound fluorescence upon reaction with hydroxyl radicals.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for low signal-to-noise ratio with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Fluorescent Probe for Imaging and Detecting Hydroxyl Radical in Living Cells | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications - PMC [pmc.ncbi.nlm.nih.gov]
controlling for artifacts in HKOH-1 experiments
Welcome to the technical support center for HKOH-1 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for artifacts and troubleshooting common issues encountered when using the this compound fluorescent probe to detect hydroxyl radicals (•OH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a highly sensitive and selective green fluorescent probe designed for the specific detection of hydroxyl radicals (•OH), one of the most reactive oxygen species (ROS), in living cells.[1][2][3][4][5] Its primary application is in the fields of bioimaging and flow cytometry to monitor and quantify the generation of endogenous •OH.[1][2]
Q2: What are the excitation and emission wavelengths of this compound?
A2: this compound has a maximum excitation wavelength of approximately 500 nm and a maximum emission wavelength of approximately 520 nm.[4]
Q3: How should I prepare and store the this compound stock solution?
A3: To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 135 µL of DMSO.[4] It is recommended to store the stock solution at -20°C to -80°C, protected from light. To avoid degradation, it is advisable to prevent repetitive freeze-thaw cycles.[4]
Q4: What is the recommended working concentration for this compound?
A4: The general recommended working concentration for this compound is between 1-10 µM.[4] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is always best to perform a titration to determine the lowest concentration that provides a detectable signal with your positive control while minimizing background fluorescence.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your this compound experiments.
High Background Fluorescence
Problem: I am observing high fluorescence in my negative control wells or a generally high background signal across my samples.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Citation |
| Spontaneous oxidation of the probe | Run a cell-free control (media + this compound) to determine the level of background fluorescence from the solution itself. Prepare fresh working solutions immediately before use, as the probe is more prone to oxidation once diluted. | [1] |
| Autofluorescence from cells or media | Use a phenol (B47542) red-free medium during the assay. If possible, switch to a medium with low autofluorescence. Include an unstained control (cells only) to measure the baseline autofluorescence of your cells. | [1] |
| Excessive probe concentration | Perform a titration to determine the optimal, lowest effective concentration of this compound for your specific cell type and experimental conditions. | [6] |
| Incomplete removal of extracellular probe | Ensure thorough washing of cells after incubation with this compound to remove any unbound probe. Washing twice with a suitable buffer (like PBS) is a standard recommendation. | [1] |
| Light-induced oxidation | Protect the probe stock solution, working solutions, and experimental plates from light as much as possible by using aluminum foil or light-blocking plates. | [1] |
Low or No Fluorescence Signal
Problem: I am not observing a significant increase in fluorescence in my positive control or treated samples.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Citation |
| Insufficient probe concentration or incubation time | Titrate the this compound concentration to ensure it is optimal. Optimize the incubation time (typically 5-30 minutes) to allow for sufficient probe uptake. | [4] |
| Low level of hydroxyl radical generation | Ensure your positive control for •OH generation (e.g., Fenton's reagent) is working correctly. For experimental samples, the stimulus may not be sufficient to generate a detectable level of •OH. | [7] |
| Cell viability issues | High concentrations of the probe or the inducing agent can be toxic to cells. Perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) to ensure the health of your cells during the experiment. | |
| Incorrect instrument settings | Verify that the excitation and emission wavelengths on the fluorescence microscope or flow cytometer are set correctly for this compound (Ex/Em: ~500/520 nm). Ensure the gain and exposure settings are appropriate. | [4] |
| Photobleaching | Minimize the exposure of your samples to the excitation light. Use an anti-fade mounting medium if applicable for microscopy. Acquire images using a sensitive detector to reduce the required exposure time. | [8] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound experiments.
Table 1: this compound Experimental Parameters
| Parameter | Recommended Value | Citation |
| Stock Solution Concentration | 10 mM in DMSO | [4] |
| Working Concentration | 1 - 10 µM | [4] |
| Incubation Time | 5 - 30 minutes | [4] |
| Excitation Wavelength (max) | ~500 nm | [4] |
| Emission Wavelength (max) | ~520 nm | [4] |
Table 2: IC50 Values of Common Hydroxyl Radical Scavengers
The IC50 value represents the concentration of a scavenger required to inhibit the hydroxyl radical-induced fluorescence by 50%. These values can be determined using a fluorescent probe assay with a hydroxyl radical generating system (e.g., Fenton reaction).
| Scavenger | Reported IC50 Value (µM) | Assay Method/Notes | Citation |
| Edaravone | ~8.0 x 10³ | Pulse radiolysis; reactivity is near diffusion-controlled. | [9] |
| Trolox | Varies with substrate | DPPH and brain homogenate assays showed different activities. | [10] |
| Ascorbic Acid | ~3.115 µg/mL | DPPH radical scavenging assay. | [11] |
Note: IC50 values can vary significantly depending on the specific assay conditions, including the method of hydroxyl radical generation and the detection probe used.
Experimental Protocols & Methodologies
Protocol 1: Detection of Hydroxyl Radicals in Suspension Cells
-
Cell Preparation: Centrifuge cells at 1000 g for 3-5 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS. Resuspend the cells to a density of 1x10⁶ cells/mL.
-
Probe Loading: Add the this compound working solution to the cell suspension and incubate at room temperature for 5-30 minutes, protected from light.
-
Washing: Centrifuge the cells at 400 g for 3-4 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS.
-
Resuspension and Analysis: Resuspend the cells in serum-free cell culture medium or PBS.
-
Data Acquisition: Analyze the cells immediately by fluorescence microscopy or flow cytometry using an excitation wavelength of ~500 nm and an emission wavelength of ~520 nm.[4]
Protocol 2: Detection of Hydroxyl Radicals in Adherent Cells
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Cell Culture: Culture adherent cells on sterile coverslips in a petri dish or in a multi-well plate.
-
Probe Loading: Remove the culture medium and add the this compound working solution to completely cover the cells. Incubate at room temperature for 5-30 minutes, protected from light.
-
Washing: Remove the probe solution and wash the cells twice with medium or PBS.
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Analysis: Observe the cells directly by fluorescence microscopy using an excitation wavelength of ~500 nm and an emission wavelength of ~520 nm.[4]
Signaling Pathways and Experimental Workflows
Hydroxyl Radical (•OH) Generation via the Fenton Reaction
The Fenton reaction is a common method for generating hydroxyl radicals in vitro and is also a significant source of •OH in biological systems.[12][13][14][15] It involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺).
Caption: Fenton reaction pathway for hydroxyl radical generation.
Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[16][17][18][19][20] When cells are exposed to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.
Caption: Keap1-Nrf2 antioxidant response pathway.
Experimental Workflow for this compound Assay
This diagram outlines the general workflow for measuring hydroxyl radicals in cells using the this compound probe.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Free radical scavenger and antioxidant capacity correlation of alpha-tocopherol and Trolox measured by three in vitro methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 13. Current Use of Fenton Reaction in Drugs and Food - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: HKOH-1 Fluorescent Probe
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the HKOH-1 fluorescent probe for the detection of endogenous hydroxyl radicals (•OH).
Troubleshooting Guide: this compound Signal Instability
This guide addresses common issues related to unstable or inconsistent fluorescent signals during experiments with this compound and its variant, HKOH-1r.
Question: Why is my fluorescent signal weak or absent?
Answer: A weak or absent signal can stem from several factors:
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Low Hydroxyl Radical Concentration: The target molecule, the hydroxyl radical (•OH), is highly reactive and has a very short lifetime, which can make detection challenging.[1][2] Consider including a positive control to ensure the experimental conditions are capable of generating detectable levels of •OH.
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Insufficient Probe Concentration: Ensure you are using the optimal concentration of this compound. It is advisable to perform a concentration titration to determine the best concentration for your specific cell type and experimental setup.
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Poor Cellular Uptake: If you are experiencing issues with cellular uptake, consider using the HKOH-1r variant, which is specifically designed for improved cellular uptake and retention.[1][2]
-
Incorrect Filter Sets: Verify that the excitation and emission wavelengths of your microscope or flow cytometer are correctly set for the this compound probe.
-
Photobleaching: Excessive exposure to the excitation light can cause the fluorophore to photobleach. Minimize exposure times and use the lowest possible laser power.
Question: Why is my background fluorescence high?
Answer: High background fluorescence can obscure the specific signal from this compound. Here are some potential causes and solutions:
-
Autofluorescence: Some cell types exhibit high intrinsic fluorescence. To account for this, always include an unstained control (cells only) to measure the baseline autofluorescence.
-
Non-specific Staining: Inadequate washing steps can leave residual probe in the wells, leading to high background. Ensure sufficient washing after probe incubation.
-
Media Components: Phenol (B47542) red and other components in cell culture media can be fluorescent. For the final imaging or reading step, use a phenol red-free medium or a clear buffer solution.
Question: My signal is fluctuating or inconsistent across samples. What could be the cause?
Answer: Signal variability can be frustrating. Consider these possibilities:
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Cell Health and Density: Ensure that cells are healthy and seeded at a consistent density across all wells. Stressed or dying cells can produce reactive oxygen species (ROS), leading to variability.
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Uneven Probe Loading: Ensure the probe is evenly distributed in each well and that incubation times are consistent for all samples.
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Instrument Settings: Inconsistent instrument settings (e.g., laser power, detector gain, focal height) between readings can introduce variability.[3]
-
Presence of Scavengers: The presence of antioxidants or •OH scavengers in your experimental system will reduce the signal.[1][2] Be mindful of the components of your media and any drug treatments.
Frequently Asked Questions (FAQs)
What is this compound and what does it detect?
This compound is a highly sensitive and selective fluorescent probe designed to detect endogenous hydroxyl radicals (•OH), which are a type of reactive oxygen species (ROS), in living cells.[1][2][4]
What is the difference between this compound and HKOH-1r?
HKOH-1r is a derivative of this compound that has been modified for better cellular uptake and retention, making it more robust for detecting endogenous •OH generation in cellular models.[1][2]
What are the optimal excitation and emission wavelengths for this compound?
While the specific wavelengths should be confirmed from the manufacturer's datasheet, fluorescent probes of this nature are typically excited in the blue-green range and emit in the green-yellow range.
Can this compound be used in both microscopy and flow cytometry?
Yes, this compound and its variants have been successfully used for both confocal imaging and flow cytometry to detect hydroxyl radical generation.[1][2]
How should I store the this compound probe?
Refer to the manufacturer's instructions for optimal storage conditions. Generally, fluorescent probes should be protected from light and stored at low temperatures (e.g., -20°C) in a desiccated environment.
Quantitative Data Summary
The following tables provide a general overview of typical experimental parameters. Optimal conditions may vary depending on the specific cell type and experimental setup.
Table 1: Recommended Concentration Ranges for this compound/HKOH-1r
| Application | Cell Type | Recommended Concentration | Incubation Time |
| Confocal Microscopy | HeLa, RAW 264.7 | 1 - 10 µM | 30 - 60 minutes |
| Flow Cytometry | Macrophages | 2 - 5 µM | 30 minutes |
Table 2: Instrument Settings for Fluorescence Detection
| Instrument | Parameter | Recommended Setting |
| Confocal Microscope | Excitation Wavelength | ~488 nm |
| Emission Wavelength | ~525 nm | |
| Laser Power | Minimize to avoid photobleaching | |
| Flow Cytometer | Excitation Laser | Blue Laser (488 nm) |
| Emission Filter | FITC/GFP channel (~530/30 nm) |
Experimental Protocols
Protocol: Detection of Hydroxyl Radicals in Cultured Cells using this compound
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Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate, chambered coverglass) and allow them to adhere overnight.
-
Induction of •OH: Treat cells with your stimulus of interest (e.g., UV irradiation, Fenton reagents) to induce the generation of hydroxyl radicals. Include appropriate positive and negative controls.
-
Probe Preparation: Prepare a stock solution of this compound or HKOH-1r in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration in a serum-free, phenol red-free medium or buffer.
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Probe Loading: Remove the culture medium from the cells and wash once with a warm buffer (e.g., PBS). Add the this compound working solution to the cells and incubate at 37°C for 30-60 minutes, protected from light.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with a warm buffer to remove any excess, non-internalized probe.
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Imaging/Analysis: Add fresh, clear buffer to the cells. Immediately acquire images using a fluorescence microscope or analyze the cells using a flow cytometer with the appropriate filter sets.
Visualizations
Caption: Reaction of this compound with hydroxyl radicals leading to fluorescence.
Caption: A logical workflow for troubleshooting common this compound signal issues.
References
best practices for washing cells after HKOH-1 staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for washing cells after staining with HKOH-1, a fluorescent probe used to detect hydroxyl radicals in living cells.
Troubleshooting Guide
High background fluorescence and weak signals are common issues that can often be resolved by optimizing the post-staining washing steps.
Question: I am observing high background fluorescence in my images. How can I reduce it?
Answer: High background fluorescence is often due to residual, unbound this compound probe. Optimizing your washing protocol is crucial for minimizing this issue.
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Increase the number of washes: Instead of the standard two washes, try increasing to three or four washes.[1][2] This can be particularly effective in removing unbound fluorophores.
-
Increase the duration of washes: Extend the incubation time for each wash. Instead of a quick rinse, incubate the cells with the wash buffer for 5-10 minutes for each step.[2]
-
Ensure complete removal of wash buffer: After each wash, carefully aspirate all the buffer without disturbing the cells. Residual buffer can still contain unbound probe.
-
Use a mild detergent: For microscopy applications, adding a low concentration of a mild detergent like Tween-20 (e.g., 0.05%) to your wash buffer can help to reduce non-specific binding and background fluorescence.[3] However, be cautious as detergents can affect cell membrane integrity.
Question: My fluorescent signal is weak after washing. What could be the cause?
Answer: A weak signal after washing could indicate excessive removal of the probe from the cells or loss of cells during the washing process.
-
Avoid excessive washing: While thorough washing is important, over-washing can lead to a decrease in the specific signal.[4] If you have increased the number or duration of washes to combat high background, you may need to find a balance to preserve the signal.
-
Gentle handling of cells: Adherent cells can detach if the washing steps are too harsh. When adding and removing wash buffer, do so gently. For suspension cells, use appropriate centrifugation speeds to pellet the cells without causing damage.
-
Check for cell loss: After each centrifugation step for suspension cells, ensure that the cell pellet is intact and that you are not aspirating cells along with the supernatant. For adherent cells, visually inspect the plate or coverslip to ensure the cell monolayer is not disrupted. Including more washing steps can lead to cell loss, so the impact on cell count needs to be assessed.[5]
Question: What is the best wash buffer to use after this compound staining?
Answer: The choice of wash buffer can impact the quality of your staining.
-
Phosphate-Buffered Saline (PBS): PBS is a commonly used and generally appropriate wash buffer for fluorescent staining.[1]
-
Culture Medium: For live-cell imaging of adherent cells, washing with complete cell culture medium can help maintain cell health and adherence.
-
Buffer Composition: Ensure your wash buffer is free of any components that might interfere with the fluorescence of this compound.
Frequently Asked Questions (FAQs)
Q1: How many times should I wash my cells after this compound staining?
A1: A standard protocol typically recommends washing the cells two to three times.[1] However, this may need to be optimized for your specific cell type and experimental conditions. If you are experiencing high background, increasing the number of washes is a good first step.[1][2]
Q2: How long should each wash be?
A2: Each wash should ideally be between 5 to 15 minutes to allow for the diffusion of the unbound probe out of the sample.[2]
Q3: Should I wash my cells at a specific temperature?
A3: For live-cell imaging, it is best to perform the washes at the same temperature at which you are conducting your experiment (e.g., 37°C) to avoid temperature-induced stress on the cells. For fixed-cell applications, washes can be performed at room temperature.
Q4: Can I add anything to my wash buffer to improve the results?
A4: For certain applications, particularly immunofluorescence microscopy, adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) to the wash buffer can help reduce non-specific binding and background.[3] However, for live-cell imaging with this compound, it is generally recommended to use a simple buffer like PBS or culture medium to maintain cell viability.
Q5: What centrifugation speed should I use for washing suspension cells?
A5: A gentle centrifugation speed, typically between 300-500 x g for 3-5 minutes, is recommended to pellet suspension cells without causing damage or significant cell loss.
Data Presentation
Table 1: Recommended Parameters for Washing Cells After this compound Staining
| Parameter | Recommendation for Suspension Cells | Recommendation for Adherent Cells | Notes |
| Wash Buffer | Phosphate-Buffered Saline (PBS) or serum-free medium | PBS or complete cell culture medium | Ensure buffer is at the appropriate temperature for live-cell imaging. |
| Number of Washes | 2-3 | 2-3 | Increase to 4 if background is high.[1][2] |
| Duration of Wash | 5-10 minutes per wash | 5-10 minutes per wash | Longer washes may improve background but could reduce signal. |
| Volume of Wash Buffer | At least 10x the staining volume | Sufficient to cover the cell monolayer completely | |
| Centrifugation Speed | 300-500 x g for 3-5 minutes | N/A | Use gentle speeds to avoid cell damage. |
| Aspiration | Carefully remove supernatant without disturbing the pellet | Gently aspirate buffer from the side of the well/dish | Incomplete removal can lead to high background. |
Experimental Protocols
Detailed Methodology for Washing Cells After this compound Staining
For Suspension Cells (e.g., for Flow Cytometry):
-
Following incubation with this compound, centrifuge the cell suspension at 300-500 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant containing the staining solution without disturbing the cell pellet.
-
Resuspend the cell pellet gently in 1 mL of pre-warmed PBS or serum-free medium.
-
Incubate for 5 minutes at room temperature (or 37°C for live-cell analysis).
-
Centrifuge the cells again at 300-500 x g for 5 minutes.
-
Aspirate the supernatant.
-
Repeat steps 3-6 for a total of two to three washes.
-
After the final wash, resuspend the cells in an appropriate buffer for analysis (e.g., flow cytometry staining buffer or PBS).
For Adherent Cells (e.g., for Microscopy):
-
After incubating the cells with this compound, carefully aspirate the staining solution from the culture dish or coverslip.
-
Gently add pre-warmed PBS or complete culture medium to the dish/coverslip. Ensure the cell monolayer is completely covered.
-
Incubate for 5 minutes at room temperature (or in a 37°C incubator for live-cell imaging).
-
Gently aspirate the wash buffer.
-
Repeat steps 2-4 for a total of two to three washes.
-
After the final wash, add fresh medium or an appropriate imaging buffer to the cells before proceeding with imaging.
Mandatory Visualization
Caption: Troubleshooting workflow for washing-related issues after this compound staining.
Caption: Experimental workflow for washing cells after this compound staining.
References
- 1. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. wi.mit.edu [wi.mit.edu]
minimizing HKOH-1 interference with other fluorescent probes
Welcome to the technical support center for the HKOH-1 fluorescent probe. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize interference when using this compound in conjunction with other fluorescent probes in live-cell imaging and flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of the this compound probe?
A1: this compound is a green fluorescent probe designed for the specific detection of hydroxyl radicals (•OH) in living cells. It exhibits a maximum excitation wavelength of approximately 500 nm and a maximum emission wavelength of around 520 nm.[1][2]
Q2: I am observing a signal from another fluorescent probe in the this compound (green) channel. What is causing this?
A2: This phenomenon is known as spectral bleed-through or crosstalk. It occurs when the emission spectrum of one fluorophore overlaps with the detection window of another.[3][4] Given this compound's emission in the green part of the spectrum, probes that emit in the yellow, orange, or even red regions can have a "tail" of their emission that extends into the green channel, causing interference.
Q3: Which commonly used fluorescent probes are most likely to interfere with this compound?
A3: Several popular fluorescent probes for labeling cellular organelles have emission spectra that could potentially overlap with this compound. The extent of interference will depend on the specific instrument settings (filters and detectors) used. See the table below for a list of common probes and their spectral properties.
Q4: How can I minimize or correct for spectral bleed-through?
A4: There are several strategies to minimize spectral interference:
-
Careful Fluorophore Selection: Choose probes with the most separated emission spectra possible.
-
Optimized Filter Sets: Use narrow bandpass filters to specifically capture the peak emission of each fluorophore.[4]
-
Sequential Scanning (Confocal Microscopy): Acquire images for each channel sequentially instead of simultaneously. This ensures that only one laser is exciting the sample at a time, eliminating emission crosstalk.[5][6][7][8][9][10]
-
Compensation (Flow Cytometry): Use single-color controls to create a compensation matrix that mathematically corrects for the spectral overlap between different fluorophores.[11][12][13]
-
Linear Unmixing (Spectral Imaging): If your microscope is equipped for spectral imaging, this technique can computationally separate the signals from highly overlapping fluorophores.[1][2][14][15][16]
Troubleshooting Guide
Problem 1: False positive signal in the this compound channel when using other probes.
-
Question: I'm seeing an increase in green fluorescence that doesn't seem to be related to hydroxyl radical production. How can I confirm if this is bleed-through from another probe?
-
Answer and Experimental Protocol:
-
Prepare Single-Stain Controls: Prepare separate samples, each stained with only one of the fluorescent probes you are using in your multicolor experiment (including one sample with only this compound).[5]
-
Image Controls in All Channels: Image each single-stain control using all the laser and detector settings for your multicolor experiment.
-
Analyze for Crosstalk: Examine the images. If you see a signal in the this compound (green) channel when imaging a sample stained only with a red or far-red probe, you have confirmed spectral bleed-through.
-
Problem 2: Difficulty setting up compensation for flow cytometry.
-
Question: My compensation for this compound and a red fluorescent probe doesn't look right. What are the key considerations for setting up compensation controls?
-
Answer and Experimental Protocol:
-
Use Single-Stained Controls: You need an unstained sample and single-stained samples for each fluorophore in your panel.[12][13]
-
Brightness Matters: The positive population in your single-stained control should be at least as bright as the signal you expect in your experimental sample.[11]
-
Same Fluorophore, Same Lot (for tandem dyes): Use the exact same fluorophore for your compensation control as in your experiment. For tandem dyes, use a control from the same lot.[11]
-
Autofluorescence Consistency: The unstained and stained populations in your compensation control should have the same level of autofluorescence.[11]
-
Collect Enough Events: Ensure you collect a sufficient number of events for both the positive and negative populations to allow for accurate statistical calculation of the compensation matrix.[13]
-
Data Presentation: Spectral Properties of Common Fluorescent Probes
The following table summarizes the spectral properties of several common fluorescent probes that may be used in conjunction with this compound. Researchers should consult this table to anticipate potential spectral overlap.
| Probe Name | Target Organelle/Molecule | Excitation Max (nm) | Emission Max (nm) | Potential for Interference with this compound (Em: ~520 nm) |
| This compound | Hydroxyl Radical | ~500 | ~520 | N/A |
| Hoechst 33342 | Nucleus (DNA) | ~351-361 | ~461-497 | Low |
| MitoTracker Red CMXRos | Mitochondria | ~579 | ~599 | Moderate to High |
| LysoTracker Red DND-99 | Lysosomes | ~577 | ~590 | Moderate to High |
| ER-Tracker Red | Endoplasmic Reticulum | ~587 | ~615 | Moderate |
| CellMask Deep Red | Plasma Membrane | ~649-659 | ~666-677 | Low |
Experimental Protocols
Protocol 1: Sequential Scanning in Confocal Microscopy to Eliminate Crosstalk
This protocol is for acquiring images of cells co-stained with this compound and a red fluorescent probe (e.g., MitoTracker Red CMXRos).
-
Sample Preparation: Prepare your live cells according to the recommended protocols for this compound and the red fluorescent probe.
-
Microscope Setup:
-
Turn on the confocal microscope and necessary lasers (e.g., a 488 nm or 514 nm laser for this compound and a 561 nm or 594 nm laser for the red probe).
-
Set the appropriate dichroic mirrors and emission filters for each channel. For this compound, a bandpass filter around 510-550 nm is suitable. For the red probe, a bandpass or longpass filter above 590 nm should be used.
-
-
Sequential Scan Configuration:
-
In the acquisition software, select the "sequential scan" or "multitrack" mode.[6][7][8][9][10]
-
Create two separate tracks or scans:
-
Track 1 (this compound): Activate the 488/514 nm laser and the detector for the green channel. Deactivate the laser and detector for the red channel.
-
Track 2 (Red Probe): Activate the 561/594 nm laser and the detector for the red channel. Deactivate the laser and detector for the green channel.
-
-
Choose the sequential scanning mode, such as "between frames" for fixed samples or "between lines" for live samples to minimize motion artifacts.[8]
-
-
Image Acquisition: Set the desired image size, scan speed, and averaging. Acquire the image. The microscope will first scan the entire frame with the settings for Track 1, then scan the same frame with the settings for Track 2, effectively eliminating emission bleed-through.[10]
Visualizations
Caption: Workflow comparing simultaneous and sequential image acquisition to avoid spectral crosstalk.
Caption: Logical diagram illustrating the principle of compensation for spectral overlap.
References
- 1. Clearing up the signal: spectral imaging and linear unmixing in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clearing Up the Signal: Spectral Imaging and Linear Unmixing in Fluorescence Microscopy | Radiology Key [radiologykey.com]
- 3. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 4. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. btiscience.org [btiscience.org]
- 7. ibmb.csic.es [ibmb.csic.es]
- 8. Biology & Biochemistry Imaging Core (BBIC) | Leica Sequential Scans [bbic.nsm.uh.edu]
- 9. biotech.ufl.edu [biotech.ufl.edu]
- 10. as.uky.edu [as.uky.edu]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. microscopist.co.uk [microscopist.co.uk]
- 15. user.it.uu.se [user.it.uu.se]
- 16. Spectral Imaging with Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
Validation & Comparative
A Head-to-Head Battle: HKOH-1 vs. DCFH-DA for Precise Hydroxyl Radical Detection
For researchers, scientists, and drug development professionals navigating the complex landscape of reactive oxygen species (ROS) detection, the choice of a fluorescent probe is paramount. This guide provides a comprehensive comparison of two prominent probes for detecting the highly reactive hydroxyl radical (•OH): the newer, selective HKOH-1 and the widely used, traditional DCFH-DA.
The hydroxyl radical is one of the most potent and damaging ROS, implicated in a vast array of physiological and pathological processes. Its fleeting nature, with a half-life of approximately 10⁻⁹ seconds, makes direct detection challenging.[1] This necessitates the use of highly sensitive and specific probes to accurately elucidate its roles in cellular signaling and disease.
At a Glance: Key Performance Differences
| Feature | This compound | DCFH-DA |
| Specificity for •OH | High | Low (reacts with a broad range of ROS)[2] |
| Principle of Detection | Specific oxidation of a diiodophenol moiety | General oxidation of dichlorodihydrofluorescein |
| Reported Limit of Detection | High sensitivity (specific value not available) | Dependent on the specific ROS |
| Quantum Yield | Not specified in available literature | Product (DCF) has a high quantum yield |
| Cell Permeability | Good (HKOH-1r available for enhanced uptake)[3] | Good |
| Primary Application | Specific detection of hydroxyl radicals[3] | General measurement of cellular oxidative stress[2] |
Delving into the Mechanisms
The striking difference in performance between this compound and DCFH-DA lies in their distinct mechanisms of action.
This compound: A Targeted Approach
This compound was engineered for the specific detection of hydroxyl radicals.[3] Its design incorporates a diiodophenol group, which acts as a quencher for the fluorescein (B123965) scaffold. The steric hindrance provided by the two iodine atoms at the ortho positions of the phenolic hydroxyl group is a key feature, effectively preventing oxidation by other, less reactive ROS such as hypochlorite (B82951) and peroxynitrite.[4] When a hydroxyl radical is present, it is potent enough to overcome this steric hindrance and oxidize the diiodophenol, leading to a significant increase in fluorescence. A modified version, HKOH-1r, has been developed for improved cellular uptake and retention.[3]
DCFH-DA: The Generalist
DCFH-DA is a cell-permeant molecule that has been a workhorse in ROS research for decades.[2] Its mechanism involves a two-step process. First, upon entering the cell, intracellular esterases cleave the diacetate groups, forming the non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH). Subsequently, a wide range of reactive oxygen and nitrogen species, including hydroxyl radicals, peroxyl radicals, and peroxynitrite, can oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[5] This broad reactivity, while useful for assessing general oxidative stress, is a significant drawback when specific detection of hydroxyl radicals is required.
Visualizing the Detection Pathways
To further illustrate the differences in their mechanisms, the following diagrams depict the signaling pathways for both probes.
Caption: DCFH-DA mechanism for ROS detection.
Caption: this compound mechanism for selective •OH detection.
Experimental Protocols: A Practical Guide
The successful application of these probes hinges on meticulous experimental execution. Below are detailed protocols for their use in cellular assays.
Protocol for DCFH-DA Staining for Cellular ROS Detection
This protocol is adapted for detecting total ROS in adherent cells.[2]
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Phosphate-buffered saline (PBS)
-
24-well plate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed 2 × 10⁵ cells per well in a 24-well plate and culture overnight at 37 °C.
-
Preparation of DCFH-DA Solution:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Immediately before use, dilute the stock solution in pre-warmed DMEM to a final working concentration of 10-25 µM. The optimal concentration may vary depending on the cell line.[5]
-
-
DCFH-DA Staining:
-
Remove the culture medium and wash the cells once with DMEM.
-
Add 500 μL of the DCFH-DA working solution to each well and incubate at 37 °C for 30 minutes.[2]
-
-
Washing:
-
Remove the DCFH-DA working solution.
-
Wash the cells once with DMEM and twice with 1x PBS.
-
Add 500 μL of 1x PBS to each well.
-
-
Imaging and Analysis:
-
Acquire fluorescent images using a fluorescence microscope with excitation at 485 nm and emission at 530 nm.[2]
-
Alternatively, quantify the fluorescence intensity using a fluorescence plate reader at the same wavelengths.
-
Protocol for HKOH-1r Staining for Cellular Hydroxyl Radical Detection
This protocol is a general guideline for using the cell-permeable HKOH-1r for fluorescence microscopy and flow cytometry.
Materials:
-
HKOH-1r
-
DMSO
-
Serum-free cell culture medium or PBS
-
Sterile coverslips (for microscopy)
-
Flow cytometry tubes
Procedure for Fluorescence Microscopy:
-
Cell Culture: Culture adherent cells on sterile coverslips.
-
Preparation of HKOH-1r Working Solution: Prepare a 1-10 µM working solution of HKOH-1r in serum-free cell culture medium or PBS from a DMSO stock.
-
Staining:
-
Remove the culture medium from the coverslip.
-
Add 100 μL of the HKOH-1r working solution to cover the cells and incubate at room temperature for 5-30 minutes.
-
-
Washing: Wash the cells twice with medium for 5 minutes each.
-
Imaging: Observe the cells using a fluorescence microscope with excitation around 500 nm and emission around 520 nm.
Procedure for Flow Cytometry:
-
Cell Preparation: Prepare a single-cell suspension of approximately 1 x 10⁶ cells.
-
Staining:
-
Add 1 mL of the HKOH-1r working solution (1-10 µM) to the cell suspension and incubate at room temperature for 5-30 minutes.
-
-
Washing:
-
Centrifuge the cells at 400 g for 3-4 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with PBS for 5 minutes each.
-
-
Analysis: Resuspend the cells in serum-free cell culture medium or PBS and analyze by flow cytometry, detecting the fluorescence in the appropriate channel for the emission wavelength of ~520 nm.
Experimental Workflow Diagrams
The following diagrams outline the key steps in utilizing each probe for cellular ROS detection.
Caption: Experimental workflow for DCFH-DA assay.
Caption: Experimental workflow for HKOH-1r assay.
Conclusion: Choosing the Right Tool for the Job
The selection between this compound and DCFH-DA should be guided by the specific research question.
For researchers aiming to specifically investigate the role of hydroxyl radicals in a biological system, this compound is the superior choice due to its high selectivity. Its targeted mechanism minimizes the confounding signals from other ROS, leading to more precise and reliable data.
DCFH-DA, on the other hand, remains a valuable tool for assessing overall cellular oxidative stress. Its broad reactivity provides a general snapshot of the redox environment within a cell. However, it is crucial to acknowledge its lack of specificity when interpreting the results, and data should be presented as a measure of general ROS levels rather than being attributed to a specific radical species.
As the field of redox biology continues to advance, the development of highly specific probes like this compound will be instrumental in unraveling the intricate roles of individual reactive oxygen species in health and disease.
References
- 1. biotium.com [biotium.com]
- 2. This compound: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
A Comparative Guide to Hydroxyl Radical Fluorescent Probes: HKOH-1 and Alternatives
For researchers, scientists, and drug development professionals, the accurate detection of hydroxyl radicals (·OH) is crucial for understanding oxidative stress-related cellular processes and pathologies. This guide provides a comprehensive comparison of the novel fluorescent probe HKOH-1 with other commonly used ·OH probes, including Aminophenyl fluorescein (B123965) (APF), Hydroxyphenyl fluorescein (HPF), coumarin-based probes, and MitoROS™ OH580. The following sections detail their performance metrics, experimental protocols, and applications in studying relevant signaling pathways.
Performance Comparison of ·OH Fluorescent Probes
The selection of an appropriate fluorescent probe for hydroxyl radical detection is contingent on various factors, including sensitivity, selectivity, and the specific experimental context. Below is a summary of the key performance indicators for this compound and its alternatives.
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Key Characteristics |
| This compound | 500[1] | 520[1] | Data not available | Data not available | Highly sensitive and selective for ·OH in living cells.[1] |
| APF | 490[2] | 515[2] | Data not available | ~50 nM | Detects ·OH, peroxynitrite, and hypochlorite.[3] |
| HPF | 490[2] | 515[2] | Data not available | Data not available | Detects ·OH and peroxynitrite; does not react with hypochlorite.[3] |
| Coumarin-based | ~350 | ~460 | ~0.5 (for 7-hydroxycoumarin)[4] | 5 nM - 1.65 µM (depending on the specific probe and system)[5][6] | High quantum yield of the reaction product; potential for ratiometric measurements.[4] |
| MitoROS™ OH580 | 540 | 590 | Data not available | Data not available | Mitochondria-targeted; generates red fluorescence.[7] |
Experimental Protocols
Accurate and reproducible detection of hydroxyl radicals requires carefully executed experimental protocols. Below are detailed methodologies for inducing ·OH production and utilizing the fluorescent probes discussed.
Induction of Exogenous Hydroxyl Radicals using the Fenton Reaction
The Fenton reaction is a widely used method to generate hydroxyl radicals in a controlled manner.
Materials:
-
Cells of interest (e.g., HeLa cells)
-
Fluorescent probe stock solution (e.g., 10 mM this compound in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Copper(II) chloride (CuCl₂) solution
-
Hydrogen peroxide (H₂O₂) solution
Procedure:
-
Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slide).
-
Prepare the probe working solution by diluting the stock solution in serum-free medium or buffer to the final desired concentration (typically 1-10 µM).
-
Wash the cells once with HBSS or PBS.
-
Incubate the cells with the probe working solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells once to remove excess probe.
-
Induce the Fenton reaction by treating the cells with 10 µM CuCl₂ and 100 µM H₂O₂ in HBSS or PBS for 1 hour at 37°C.[7]
-
Image the cells immediately using a fluorescence microscope or measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
Stimulation of Endogenous Hydroxyl Radicals in Macrophages
Phorbol 12-myristate 13-acetate (PMA) can be used to stimulate endogenous ROS production, including hydroxyl radicals, in phagocytic cells like macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Fluorescent probe stock solution
-
Cell culture medium
-
Phorbol 12-myristate 13-acetate (PMA) solution
Procedure:
-
Seed macrophage cells and allow them to adhere overnight.
-
Prepare the probe working solution as described in the Fenton reaction protocol.
-
Incubate the cells with the probe working solution for 1 hour at 37°C.[7]
-
Wash the cells to remove the excess probe.
-
Treat the cells with PMA (e.g., 10-100 ng/mL) in growth medium for 4 hours at 37°C to stimulate endogenous ·OH production.[7]
-
Wash the cells 2-3 times.
-
Acquire fluorescence images or quantitative fluorescence data.
Signaling Pathways and Visualization
Hydroxyl radicals are implicated in the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to cellular responses to stress, inflammation, and apoptosis.[8] The generation of ·OH can lead to the activation of these pathways, contributing to various physiological and pathological outcomes.
Below are diagrams illustrating the general role of hydroxyl radicals in these pathways and the workflow for their detection using fluorescent probes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. manuals.plus [manuals.plus]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Fluorescent Probe for Imaging and Detecting Hydroxyl Radical in Living Cells | AAT Bioquest [aatbio.com]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hydroxyl Radical Detection: HKOH-1 vs. Electron Spin Resonance
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two leading methods for the detection and quantification of hydroxyl radicals.
The hydroxyl radical (•OH), a highly reactive oxygen species (ROS), is a critical mediator in numerous physiological and pathological processes. Its accurate detection is paramount for research in areas ranging from cellular signaling to drug efficacy and toxicology. This guide provides a comprehensive comparison of two prominent methodologies for •OH detection: the fluorescent probe HKOH-1 and the spectroscopic technique of Electron Spin Resonance (ESR).
At a Glance: this compound vs. ESR
| Feature | This compound (Fluorescent Probe) | Electron Spin Resonance (ESR) with Spin Trapping |
| Detection Principle | Fluorescence enhancement upon specific reaction with •OH. | Direct detection of the unpaired electron of the •OH radical after reaction with a spin trap. |
| Primary Application | In situ imaging and flow cytometry in living cells.[1][2][3] | Quantification of •OH in a variety of samples, including cell-free systems, cell lysates, and tissues. |
| Selectivity for •OH | High.[1][2][3] | High, dependent on the choice of spin trap and experimental conditions. |
| Sensitivity | High.[1][2][3] | High, but can be influenced by the stability of the spin adduct. |
| Quantitative Analysis | Relative quantification based on fluorescence intensity. | Absolute quantification of radical concentration is possible. |
| Spatial Resolution | High (subcellular). | Low (bulk sample measurement). |
| Equipment | Fluorescence microscope or flow cytometer. | ESR/EPR spectrometer. |
| Limitations | Potential for photo-bleaching and interference from autofluorescence. | Indirect detection via spin trap; spin adducts may have limited stability.[4] |
In-Depth Comparison
This compound: A Highly Sensitive Fluorescent Probe
This compound is a specialized fluorescent probe designed for the specific detection of hydroxyl radicals within living cells.[1][2][3] Its mechanism relies on a chemical reaction with •OH that results in a significant increase in fluorescence, allowing for the visualization and relative quantification of •OH generation in real-time.
Advantages of this compound:
-
High Selectivity and Sensitivity: this compound is engineered to be highly selective for •OH over other reactive oxygen species, minimizing false-positive signals.[1][2][3]
-
Live-Cell Imaging: Its primary strength lies in its applicability to live-cell imaging and flow cytometry, enabling the study of •OH dynamics in their native cellular environment.[1][2][3]
-
Subcellular Resolution: When used with confocal microscopy, this compound can provide information on the subcellular localization of •OH generation.
Limitations of this compound:
-
Indirect Measurement: The detection is based on the accumulation of a fluorescent product, which is an indirect measure of the radical itself.
-
Potential for Artifacts: Like many fluorescent probes, photobleaching and autofluorescence from cells and other molecules can potentially interfere with the signal.
-
Relative Quantification: While it provides excellent qualitative and semi-quantitative data, absolute quantification of •OH concentration can be challenging.
Electron Spin Resonance (ESR): The Gold Standard for Radical Detection
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that directly detects molecules with unpaired electrons.[5] Since the hydroxyl radical is highly reactive and has a very short half-life, a technique called spin trapping is employed. A "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the •OH radical to form a more stable radical adduct (DMPO-OH) that has a characteristic ESR spectrum, allowing for its identification and quantification.[5][6][7]
Advantages of ESR:
-
Direct Detection Principle: ESR provides a more direct detection of the unpaired electron of the radical adduct, offering a high degree of confidence in the identification of the radical species.
-
High Specificity: The resulting ESR spectrum of the spin adduct is unique and provides a "fingerprint" for the trapped radical, ensuring high specificity.[6]
-
Quantitative Power: ESR can be used for the absolute quantification of the number of radicals in a sample.
Limitations of ESR:
-
Indirect Detection via Spin Trap: The detection of the short-lived •OH is still reliant on its reaction with a spin trap. The efficiency of this trapping reaction can be influenced by various factors.
-
Limited Spatial Information: ESR is typically a bulk measurement technique and does not provide the spatial resolution achievable with microscopy.
-
Specialized Equipment: The use of an ESR spectrometer is required, which is a specialized and less commonly available piece of equipment compared to a fluorescence microscope.
Experimental Protocols
Hydroxyl Radical Detection with this compound in Living Cells
This protocol is a generalized procedure based on the common use of fluorescent probes for live-cell imaging.
-
Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture under appropriate conditions to the desired confluency.
-
Probe Loading: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free cell culture medium to the final working concentration (typically in the low micromolar range).
-
Incubation: Remove the culture medium from the cells and add the this compound loading solution. Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in the dark.
-
Washing: After incubation, gently wash the cells with a pre-warmed buffer (e.g., PBS or HBSS) to remove the excess probe.
-
Induction of •OH Generation (Optional): If the experiment involves a stimulus to induce oxidative stress, add the stimulus at this stage.
-
Imaging: Immediately acquire fluorescent images using a fluorescence microscope or a confocal microscope. Use an appropriate excitation and emission wavelength for this compound (e.g., excitation around 488 nm and emission around 520 nm).
-
Data Analysis: Quantify the fluorescence intensity of the cells or specific subcellular regions using image analysis software.
Hydroxyl Radical Detection by ESR with DMPO Spin Trapping
This protocol describes a typical setup for detecting •OH in a chemical or biological sample.
-
Sample Preparation: Prepare the reaction mixture in a buffer (e.g., phosphate (B84403) buffer, pH 7.4). This mixture will contain the system that generates the hydroxyl radicals (e.g., Fenton reagents like FeSO4 and H2O2) and the sample to be tested for •OH scavenging or production.
-
Spin Trap Addition: Add the spin trap, DMPO, to the reaction mixture. A typical final concentration of DMPO is in the range of 50-100 mM.
-
Reaction Initiation: Initiate the reaction that generates the hydroxyl radicals.
-
Sample Loading: Quickly transfer the reaction mixture into a specialized ESR capillary tube.
-
ESR Measurement: Immediately place the capillary tube into the cavity of the ESR spectrometer and begin recording the spectrum. Typical ESR settings for DMPO-OH detection are:
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: ~20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: ~1 G
-
Sweep Width: ~100 G
-
Center Field: ~3400 G
-
-
Data Analysis: The characteristic 1:2:2:1 quartet signal of the DMPO-OH adduct should be observed. The intensity of this signal is proportional to the concentration of the trapped hydroxyl radicals. The signal can be quantified by double integration of the spectrum and comparison with a standard of a known concentration (e.g., TEMPO).
Visualizing the Workflow
Caption: Comparative workflows for hydroxyl radical detection.
Conclusion
The choice between this compound and ESR for the detection of hydroxyl radicals depends critically on the specific research question and the experimental system. For researchers interested in the spatial and temporal dynamics of •OH in living cells, this compound is an invaluable tool. Conversely, for studies requiring the unambiguous identification and absolute quantification of hydroxyl radicals in various sample types, ESR with spin trapping remains the gold standard. In many cases, these two methods can be viewed as complementary, with this compound providing the cellular context and ESR offering rigorous quantitative validation.
References
- 1. This compound: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. Comparison of fluorescence-based techniques for the quantification of particle-induced hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyl and 1-hydroxyethyl free radical detection using spin traps followed by derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of HKOH-1 and Amplex Red for Reactive Oxygen Species Detection
For researchers, scientists, and drug development professionals navigating the complex landscape of reactive oxygen species (ROS) detection, selecting the appropriate fluorescent probe is paramount for generating accurate and reliable data. This guide provides an objective comparison of two widely used probes, HKOH-1 and Amplex Red, highlighting their distinct mechanisms, performance characteristics, and ideal applications, supported by experimental data and detailed protocols.
This comprehensive guide will delve into the specifics of this compound, a highly selective probe for hydroxyl radicals (•OH), and Amplex Red, a well-established assay for hydrogen peroxide (H₂O₂) detection. By understanding their fundamental differences, researchers can make informed decisions to best suit their experimental needs.
Mechanism of Action: Targeting Different ROS
The primary distinction between this compound and Amplex Red lies in the specific ROS they detect. This compound is engineered for the highly specific detection of the hydroxyl radical (•OH), one of the most reactive and damaging ROS. In contrast, Amplex Red is designed to quantify hydrogen peroxide (H₂O₂), a more stable and cell-permeable ROS, in the presence of horseradish peroxidase (HRP).
This compound: Unmasking the Hydroxyl Radical
This compound is a cell-permeable fluorescent probe that exhibits a highly selective response to hydroxyl radicals. In its native state, the probe is non-fluorescent. Upon reaction with •OH, this compound undergoes a chemical modification that results in a significant increase in fluorescence intensity, allowing for the sensitive detection of this highly transient ROS within living cells. A derivative, HKOH-1r, has been developed for improved cellular uptake and retention.
Amplex Red: A Classic Assay for Hydrogen Peroxide
The Amplex Red assay is a well-established method for the indirect detection of hydrogen peroxide. The non-fluorescent Amplex Red reagent is oxidized by H₂O₂ in a 1:1 stoichiometry, a reaction catalyzed by horseradish peroxidase (HRP). This oxidation yields the highly fluorescent product, resorufin, which can be measured to quantify the amount of H₂O₂ present in the sample. This assay is primarily used for detecting extracellular H₂O₂.
Performance Comparison: A Tale of Two Probes
The choice between this compound and Amplex Red hinges on the specific experimental question. While a direct performance comparison is challenging due to their different ROS targets, the following table summarizes their key quantitative characteristics based on available data.
| Feature | This compound | Amplex Red |
| Target ROS | Hydroxyl Radical (•OH) | Hydrogen Peroxide (H₂O₂) |
| Cell Permeability | Yes | No (detects extracellular H₂O₂) |
| Detection Principle | "Turn-on" fluorescence upon reaction | Enzymatic oxidation to a fluorescent product |
| Excitation (max) | ~500 nm | ~571 nm |
| Emission (max) | ~520 nm | ~585 nm |
| Limit of Detection | As low as 95 nM (for similar probes)[1] | As low as 10 picomoles of H₂O₂ |
| Specificity | High for •OH | High for H₂O₂ in the presence of HRP |
| Primary Application | Detection of intracellular •OH in living cells | Quantification of extracellular H₂O₂ |
| Potential Interferences | Not extensively documented in comparative studies | Reducing agents, auto-oxidation at high concentrations |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable results. Below are representative protocols for using this compound and Amplex Red.
This compound Protocol for Intracellular •OH Detection in Living Cells
This protocol provides a general guideline for using this compound to detect intracellular hydroxyl radicals in cultured cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound probe
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Cells of interest
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in high-quality DMSO to prepare a stock solution (e.g., 1-10 mM). Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere and grow to the desired confluency.
-
Prepare Staining Solution: On the day of the experiment, dilute the this compound stock solution in serum-free cell culture medium or PBS to the desired final concentration (typically in the low micromolar range).
-
Cell Staining: Remove the culture medium from the cells and wash them once with PBS. Add the this compound staining solution to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C, protected from light.
-
Induce ROS (Optional): If investigating the effect of a specific treatment, add the stimulus to the cells during or after the staining period.
-
Wash: After incubation, remove the staining solution and wash the cells two to three times with PBS to remove any excess probe.
-
Imaging or Flow Cytometry: Add fresh PBS or culture medium to the cells and immediately analyze them using a fluorescence microscope (excitation ~500 nm, emission ~520 nm) or a flow cytometer.
Amplex Red Protocol for Extracellular H₂O₂ Detection
This protocol is adapted from commercially available kits and is suitable for measuring H₂O₂ in various biological samples.
Materials:
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Hydrogen peroxide (H₂O₂) standard solution
-
Sample containing H₂O₂
-
96-well microplate (black, clear bottom recommended)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM Amplex Red stock solution in DMSO.
-
Prepare a 10 U/mL HRP stock solution in reaction buffer.
-
Prepare a series of H₂O₂ standards by diluting a concentrated stock solution in reaction buffer.
-
-
Reaction Mixture Preparation: Prepare a working solution of Amplex Red and HRP in reaction buffer. A typical final concentration is 50 µM Amplex Red and 0.1 U/mL HRP. Prepare this solution fresh and protect it from light.
-
Assay Procedure:
-
Add 50 µL of your sample or H₂O₂ standard to each well of the microplate.
-
Add 50 µL of the Amplex Red/HRP working solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement: Measure the fluorescence using a microplate reader with excitation set to ~530-560 nm and emission detection at ~590 nm.
-
Data Analysis: Subtract the fluorescence of the no-H₂O₂ control from all measurements. Plot a standard curve of fluorescence versus H₂O₂ concentration and use it to determine the H₂O₂ concentration in your samples.
Conclusion: Choosing the Right Tool for the Job
-
This compound is the probe of choice for researchers interested in the specific detection of intracellular hydroxyl radicals in living cells. Its high selectivity for this highly reactive and damaging ROS makes it invaluable for studies on oxidative stress-induced cellular damage and signaling pathways.
-
Amplex Red remains the gold standard for the quantitative measurement of extracellular hydrogen peroxide . Its robust and sensitive assay is well-suited for a wide range of applications, including studies on inflammation, enzyme activity, and cellular metabolism.
By carefully considering the specific ROS of interest, the cellular location of its production, and the quantitative requirements of the experiment, researchers can confidently select the most appropriate fluorescent probe to advance their understanding of the multifaceted roles of ROS in health and disease.
References
Unveiling the Specificity of HKOH-1: A Comparative Guide to Hydroxyl Radical Detection
For researchers, scientists, and drug development professionals navigating the complex landscape of reactive oxygen species (ROS) detection, the choice of a fluorescent probe is paramount for accurate and reliable data. This guide provides an objective comparison of the novel hydroxyl radical (•OH) probe, HKOH-1, with other commonly used ROS probes, supported by experimental data to highlight its superior specificity.
The hydroxyl radical is one of the most reactive and damaging ROS, playing a critical role in various physiological and pathological processes. Its fleeting nature, however, makes it notoriously difficult to detect. The fluorescent probe this compound has emerged as a highly sensitive and selective tool for specifically identifying •OH in living cells.[1][2]
Performance Comparison of ROS Probes
To understand the specificity of this compound, it is essential to compare its performance against other widely used ROS probes. While probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) are valuable for detecting general oxidative stress, they often lack specificity for a particular ROS. Others, such as dihydroethidium (B1670597) (DHE) and its mitochondrial-targeted version MitoSOX Red, are primarily used for superoxide (B77818) (O₂•⁻) detection. Amplex Red is a well-established probe for hydrogen peroxide (H₂O₂).
The key advantage of this compound lies in its remarkable selectivity for the hydroxyl radical over other ROS. Experimental data demonstrates that this compound exhibits a significant fluorescence increase only in the presence of •OH, with minimal response to other ROS such as superoxide, hydrogen peroxide, nitric oxide, and peroxynitrite. This high specificity is crucial for dissecting the specific roles of •OH in cellular signaling pathways and disease pathogenesis.
| Probe | Primary Target ROS | Other Detected ROS | Excitation (nm) | Emission (nm) | Key Limitations |
| This compound | Hydroxyl Radical (•OH) | Minimal cross-reactivity | ~488 | ~525 | Relatively new, fewer in vivo studies |
| DCFH-DA | General ROS | H₂O₂, •OH, ONOO⁻, ROO• | ~485 | ~535 | Lack of specificity, prone to auto-oxidation |
| DHE | Superoxide (O₂•⁻) | Can be oxidized by other species | ~518 | ~605 | Can produce multiple fluorescent products |
| MitoSOX Red | Mitochondrial Superoxide (O₂•⁻) | Similar to DHE | ~510 | ~580 | Specific to mitochondria |
| Amplex Red | Hydrogen Peroxide (H₂O₂) | Requires horseradish peroxidase (HRP) | ~571 | ~585 | Indirect detection, extracellular measurement |
Visualizing the Detection Mechanisms
To further illustrate the principles behind ROS detection, the following diagrams outline the signaling pathway of ROS generation and the experimental workflow for utilizing these fluorescent probes.
Caption: Simplified signaling pathway of cellular ROS generation.
Caption: General experimental workflow for cellular ROS detection.
Experimental Protocols
Detailed and validated protocols are critical for obtaining reproducible results. Below are summarized methodologies for the key experiments cited in the comparison.
In Vitro Selectivity Assay for this compound
This experiment is designed to assess the fluorescence response of this compound to various ROS and reactive nitrogen species (RNS).
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare solutions of various ROS/RNS generators (e.g., KO₂ for O₂•⁻, H₂O₂ for H₂O₂, SIN-1 for ONOO⁻, NaOCl for HClO, and Fenton reagent for •OH) in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, add the this compound probe to the buffer.
-
Add the respective ROS/RNS generating agents to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex/Em = 488/525 nm).
-
-
Data Analysis:
-
Compare the fluorescence intensity of this compound in the presence of different ROS/RNS to the response observed with the hydroxyl radical.
-
Cellular ROS Detection using DCFH-DA
This protocol outlines the general steps for measuring overall ROS levels in cells.
-
Cell Culture:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide).
-
Treat cells with the experimental compounds to induce or inhibit ROS production.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells with a balanced salt solution (e.g., HBSS).
-
Incubate the cells with DCFH-DA (typically 5-10 µM) in a serum-free medium for 30-60 minutes at 37°C.
-
-
Imaging and Analysis:
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity of the oxidized product, DCF, using a fluorescence microscope, plate reader, or flow cytometer (Ex/Em ≈ 485/535 nm).
-
Superoxide Detection with DHE and MitoSOX Red
This protocol is for the specific detection of total cellular or mitochondrial superoxide.
-
Cell Culture and Treatment:
-
Culture and treat cells as described for the DCFH-DA assay.
-
-
Probe Loading:
-
Incubate cells with DHE or MitoSOX Red (typically 2-5 µM) for 15-30 minutes at 37°C.
-
-
Imaging and Analysis:
-
Wash the cells and measure the red fluorescence of the oxidized probe (Ex/Em ≈ 518/605 nm for DHE and ≈ 510/580 nm for MitoSOX Red).
-
Hydrogen Peroxide Detection with Amplex Red
This assay measures H₂O₂ released from cells or present in a cell-free system.
-
Reagent Preparation:
-
Prepare a working solution containing Amplex Red reagent and horseradish peroxidase (HRP) in a reaction buffer.
-
-
Assay Procedure:
-
Add the sample (e.g., cell culture supernatant) to the wells of a 96-well plate.
-
Add the Amplex Red/HRP working solution to each well.
-
Incubate the plate, protected from light, for 30-60 minutes at room temperature.
-
-
Measurement:
-
Measure the fluorescence of the reaction product, resorufin, using a microplate reader (Ex/Em ≈ 571/585 nm).
-
Conclusion
The selection of an appropriate fluorescent probe is critical for the accurate assessment of specific ROS in biological systems. While probes like DCFH-DA, DHE, MitoSOX Red, and Amplex Red are valuable tools for detecting general oxidative stress, superoxide, and hydrogen peroxide, respectively, This compound offers unparalleled specificity for the direct detection of the highly reactive hydroxyl radical .[1][2] This high degree of selectivity makes this compound an indispensable tool for researchers aiming to elucidate the precise role of •OH in cellular physiology and pathology, ultimately aiding in the development of novel therapeutic strategies.
References
Cross-Validation of HKOH-1 Data with Alternative Methods for Hydroxyl Radical Detection
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HKOH-1, a fluorescent probe for detecting hydroxyl radicals (•OH), with alternative detection methodologies. The objective is to offer a detailed analysis of their performance, supported by experimental data and protocols, to aid researchers in selecting the most appropriate method for their specific needs in studying oxidative stress and related pathological conditions.
Introduction to Hydroxyl Radical Detection
The hydroxyl radical (•OH) is one of the most reactive and damaging reactive oxygen species (ROS), implicated in a wide range of physiological and pathological processes.[1] Its extremely short lifetime and high reactivity make its detection challenging.[2] This guide focuses on this compound, a highly sensitive and selective green fluorescent probe for the specific detection of •OH in living cells, and compares it with other established methods, including alternative fluorescent probes and Electron Spin Resonance (ESR) spectroscopy.[1][3]
Comparative Analysis of Detection Methods
The selection of an appropriate hydroxyl radical detection method depends on various factors, including the experimental system (in vitro or in vivo), required sensitivity and selectivity, and available instrumentation. This section provides a quantitative and qualitative comparison of this compound with its main alternatives.
Quantitative Performance Data
The following table summarizes the key performance characteristics of this compound and alternative methods for hydroxyl radical detection.
| Method | Probe/Spin Trap | Limit of Detection (LOD) | Quantum Yield (Φ) | Selectivity | Instrumentation |
| Fluorescence | This compound | Not explicitly stated, but described as "highly sensitive"[4] | Not explicitly stated | High selectivity for •OH over other ROS[2] | Fluorescence microscope, Flow cytometer, Plate reader |
| Fluorescence | Aminophenyl Fluorescein (B123965) (APF) | ~50 nM[5][6] | Not explicitly stated | Reacts with •OH, ONOO⁻, and HOCl[7] | Fluorescence microscope, Flow cytometer, Plate reader |
| Fluorescence | Coumarin-3-Carboxylic Acid (CCA) | Not explicitly stated, but widely used for sensitive detection | ~0.08[8] | Reacts with •OH to form a fluorescent product[9] | Fluorescence microscope, Flow cytometer, Plate reader |
| Electron Spin Resonance (ESR) | 5,5-dimethyl-1-pyrroline N-oxide (DMPO) | In the µM range[10] | Not applicable | Forms a characteristic adduct with •OH, but can have artifacts[11] | ESR spectrometer |
Principles and Mechanisms of Detection
Understanding the underlying mechanism of each detection method is crucial for interpreting the results accurately.
This compound: "Turn-On" Fluorescence
This compound is a cell-permeable probe that is essentially non-fluorescent until it reacts with hydroxyl radicals. This "turn-on" mechanism provides a high signal-to-noise ratio. The exact mechanism involves the specific oxidation of the probe by •OH, leading to a conformational change that results in a highly fluorescent product.
Caption: Detection mechanism of the this compound fluorescent probe.
Aminophenyl Fluorescein (APF): Oxidation-based Fluorescence
APF is another "turn-on" fluorescent probe that becomes fluorescent upon oxidation by highly reactive oxygen species. While sensitive, it is not entirely specific to hydroxyl radicals and can also react with peroxynitrite (ONOO⁻) and hypochlorous acid (HOCl).[7]
Caption: Detection mechanism of the APF fluorescent probe.
Coumarin-3-Carboxylic Acid (CCA): Hydroxylation-induced Fluorescence
CCA is a non-fluorescent molecule that, upon reaction with hydroxyl radicals, is converted to the highly fluorescent product 7-hydroxycoumarin-3-carboxylic acid (7-OH-CCA).[9] This method is widely used for the quantification of •OH.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the use of 3'-(p-Aminophenyl) fluorescein for determining the formation of highly reactive oxygen species in particle suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elib.bsu.by [elib.bsu.by]
- 8. Coumarin-3-Carboxylic Acid | CAS:531-81-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Coumarin-3-carboxylic acid as a detector for hydroxyl radicals generated chemically and by gamma radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection by ESR of DMPO hydroxyl adduct formation from islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Detecting Hydroxyl Radicals
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of hydroxyl radicals (·OH), the most reactive of the reactive oxygen species (ROS), are critical in understanding oxidative stress-related pathologies and developing therapeutic interventions. This guide provides a comparative analysis of HKOH-1 and other common fluorescent probes used for ·OH detection, focusing on their performance, experimental protocols, and underlying mechanisms.
Performance Comparison of Hydroxyl Radical Fluorescent Probes
The selection of an appropriate fluorescent probe is paramount for the accurate and reliable measurement of ·OH levels. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Key Advantages |
| This compound | ~490 | ~525 | Data not available | ~0.26 µM[1] | High sensitivity and selectivity for ·OH.[1][2] |
| APF | ~490 | ~515 | Data not available | ~50 nM | High sensitivity. |
| 3-CCA | ~395 | ~450 | ~0.5 (for 7-hydroxycoumarin) | Data not available | Stable fluorescent product. |
| MitoROS™ OH580 | ~540 | ~590 | Data not available | Data not available | Specifically targets mitochondria, high signal-to-noise ratio.[3][4][5][6] |
Note: The quantum yield for the reaction product of 3-CCA with ·OH (7-hydroxycoumarin-3-carboxylic acid) is not explicitly stated in the reviewed literature, but the parent compound, 7-hydroxycoumarin, exhibits a high quantum yield. The quantum yields and specific limits of detection for this compound and MitoROS™ OH580 were not available in the reviewed search results.
Signaling Pathways and Detection Mechanisms
The detection of ·OH by these fluorescent probes relies on specific chemical reactions that lead to a change in their fluorescent properties.
This compound Signaling Pathway
This compound is a cyanine-based fluorescent probe. Its reaction with ·OH is believed to involve the cleavage of a specific moiety on the probe, leading to the formation of a highly fluorescent product. This "turn-on" mechanism ensures a low background signal and a high signal-to-noise ratio upon ·OH detection.
Caption: this compound reacts with ·OH to yield a fluorescent product.
General Experimental Workflow
The following diagram illustrates a typical workflow for the detection of ·OH in a cellular context using a fluorescent probe.
Caption: General workflow for cellular ·OH detection.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for the key fluorescent probes discussed.
This compound Protocol for Cellular Hydroxyl Radical Detection
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in a suitable buffer or cell culture medium.
-
-
Cellular Staining:
-
Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slide).
-
Remove the culture medium and wash the cells with a balanced salt solution (e.g., PBS or HBSS).
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Induction of Oxidative Stress (Optional):
-
To induce ·OH production, treat cells with an appropriate stimulus (e.g., Fenton reagents, menadione, or other inducers) for the desired time.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation and emission wavelengths appropriate for this compound (e.g., Ex/Em ≈ 490/525 nm).
-
Aminophenyl Fluorescein (APF) Protocol
-
Reagent Preparation:
-
Prepare a stock solution of APF (typically 5 mM) in DMSO.
-
Dilute the stock solution to a working concentration of 5-10 µM in a suitable buffer (e.g., PBS).
-
-
In Vitro Assay:
-
For cell-free systems, mix the APF working solution with the sample to be analyzed.
-
If necessary, initiate the ·OH generating reaction (e.g., by adding Fenton reagents).
-
Incubate for a defined period at room temperature, protected from light.
-
-
Cellular Assay:
-
Load cells with the APF working solution for 30-60 minutes at 37°C.
-
Induce oxidative stress if required.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at Ex/Em ≈ 490/515 nm.
-
Coumarin-3-Carboxylic Acid (3-CCA) Protocol
-
Reagent Preparation:
-
Prepare a stock solution of 3-CCA in a suitable solvent (e.g., DMSO or ethanol).
-
Dilute to the desired final concentration in the reaction buffer.
-
-
Reaction and Measurement:
-
Mix the 3-CCA solution with the ·OH source.
-
The reaction between 3-CCA and ·OH produces the fluorescent 7-hydroxy-3-carboxycoumarin.
-
Measure the fluorescence intensity at Ex/Em ≈ 395/450 nm. The reaction rate constant for 3-CCA with ·OH is approximately 6.88 x 10⁹ M⁻¹s⁻¹.[7]
-
MitoROS™ OH580 Protocol for Mitochondrial Hydroxyl Radical Detection
-
Reagent Preparation:
-
Prepare a stock solution of MitoROS™ OH580 in DMSO.
-
Dilute the stock solution to a working concentration in a suitable buffer or medium immediately before use.[8]
-
-
Cellular Staining:
-
Incubate cells with the MitoROS™ OH580 working solution for 30-60 minutes at 37°C.[8]
-
-
Fluorescence Measurement:
Selectivity of Probes
A critical aspect of a reliable ·OH probe is its selectivity over other ROS. While this compound and MitoROS™ OH580 are reported to have high selectivity for ·OH, it is important to consider potential cross-reactivity.[2][3][4] For instance, APF can also react with hypochlorite (B82951) and peroxynitrite, which should be taken into account when interpreting results. The selectivity of each probe should be validated under the specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Fluorescent Probe for Imaging and Detecting Hydroxyl Radical in Living Cells | AAT Bioquest [aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Cell Meter™ Mitochondrial Hydroxyl Radical Detection Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]
- 6. Detection of Reactive Oxygen Species (ROS) in Live-Cell Mitochondria | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.aatbio.com [docs.aatbio.com]
Independent Verification of HKOH-1 Selectivity: A Comparative Guide for Researchers
For researchers and professionals in drug development and the sciences, the accurate detection of reactive oxygen species (ROS) is paramount. Among the most reactive and damaging of these is the hydroxyl radical (•OH). HKOH-1 has emerged as a fluorescent probe with purported high selectivity for this radical. This guide provides an objective comparison of this compound with other common fluorescent probes for hydroxyl radical detection, supported by experimental data and detailed protocols to aid in the independent verification of its selectivity.
Comparative Analysis of Fluorescent Probes for Hydroxyl Radical Detection
The selection of an appropriate fluorescent probe is critical for the reliable measurement of hydroxyl radicals, minimizing interference from other reactive oxygen and nitrogen species (ROS/RNS). This section compares the selectivity of this compound with other widely used probes: Aminophenyl fluorescein (B123965) (APF), Hydroxyphenyl fluorescein (HPF), and Coumarin-based probes.
| Probe | Target Species | Known Cross-Reactivity | Reported Advantages |
| This compound | Hydroxyl Radical (•OH) | Not specified in readily available literature; claimed to have superior selectivity. | High sensitivity and selectivity for •OH.[1][2][3] |
| Aminophenyl fluorescein (APF) | Hydroxyl Radical (•OH), Peroxynitrite (ONOO⁻), Hypochlorite (B82951) (OCl⁻) | Singlet Oxygen (¹O₂).[4][5] | High sensitivity to highly reactive ROS. |
| Hydroxyphenyl fluorescein (HPF) | Hydroxyl Radical (•OH), Peroxynitrite (ONOO⁻) | Singlet Oxygen (¹O₂).[4][5] | Does not react with hypochlorite, allowing for differentiation from APF. |
| Coumarin-based Probes | Hydroxyl Radical (•OH) | Generally low cross-reactivity with other ROS. | Good photostability and a distinct fluorescent signal upon reaction with •OH. |
Experimental Protocols for Selectivity Verification
To independently verify the selectivity of this compound and other fluorescent probes, a standardized experimental protocol is essential. The following outlines a general methodology for assessing probe reactivity against a panel of common ROS and RNS.
I. Reagents and Materials
-
Fluorescent probes: this compound, APF, HPF, Coumarin-3-carboxylic acid (or other coumarin (B35378) derivative)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydroxyl Radical (•OH) Generation (Fenton Reaction):
-
Iron(II) sulfate (B86663) (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
-
Peroxynitrite (ONOO⁻) Source:
-
SIN-1 (3-morpholinosydnonimine) or commercially available peroxynitrite solution
-
-
Superoxide (O₂⁻) Generation:
-
Xanthine oxidase
-
Hydrogen Peroxide (H₂O₂) Solution
-
Nitric Oxide (NO) Donor:
-
DEA NONOate (diethylamine NONOate) or other suitable donor
-
-
Hypochlorite (OCl⁻) Source:
-
Sodium hypochlorite (NaOCl)
-
-
96-well black microplates
-
Fluorescence microplate reader
II. Experimental Procedure
-
Probe Preparation: Prepare stock solutions of each fluorescent probe (e.g., 1-10 mM in DMSO) and dilute to the final working concentration (e.g., 5-10 µM) in PBS immediately before use.
-
ROS/RNS Generation:
-
Hydroxyl Radical: In the microplate wells, add FeSO₄ (final concentration, e.g., 50 µM) followed by H₂O₂ (final concentration, e.g., 100 µM) to initiate the Fenton reaction.
-
Peroxynitrite: Add SIN-1 (final concentration, e.g., 100 µM) to the wells. Peroxynitrite is generated as SIN-1 decomposes.
-
Superoxide: Add xanthine (final concentration, e.g., 100 µM) and then xanthine oxidase (final concentration, e.g., 10 mU/mL).
-
Other Species: Add H₂O₂, DEA NONOate, and NaOCl to separate wells at appropriate final concentrations (e.g., 100 µM).
-
-
Fluorescence Measurement:
-
To the wells containing the different ROS/RNS generators, add the fluorescent probe working solution.
-
Include control wells containing only the probe in PBS (baseline fluorescence) and wells with each ROS/RNS generator without the probe (background control).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for each probe.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the corresponding wells.
-
Calculate the fold-change in fluorescence for each probe in the presence of each ROS/RNS relative to the probe-only control.
-
Compare the fluorescence response of each probe to the hydroxyl radical with its response to other reactive species to determine its selectivity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for assessing the selectivity of a fluorescent probe.
Caption: Experimental workflow for determining fluorescent probe selectivity.
References
- 1. This compound: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring Singlet Oxygen and Hydroxyl Radical Formation with Fluorescent Probes During Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling HKOH-1
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the Fluorescent Probe HKOH-1.
This document provides critical safety and logistical information for the handling and use of this compound, a highly sensitive and selective fluorescent probe designed for the detection of endogenous hydroxyl radicals (•OH) in living cells. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes. The following procedures are based on best practices for handling novel purine (B94841) analogs, which should be treated as potentially bioactive and hazardous until thoroughly characterized.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a purine analog, and such compounds can potentially interfere with biological processes, a cautious approach to handling is paramount. The following personal protective equipment is mandatory when working with this compound in solid form or in solution.
Personal Protective Equipment (PPE) Summary
| PPE Category | Item | Specifications and Use |
| Body Protection | Lab Coat | Standard cotton or flame-resistant lab coat to protect skin and clothing from incidental contact.[1] |
| Chemically Resistant Apron/Coveralls | Recommended for procedures with a higher risk of contamination.[1] | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended to provide a robust barrier against chemical permeation.[1] |
| Heavy-Duty Chemical-Resistant Gloves | To be worn when direct and prolonged contact is likely. Gloves must be inspected before each use and changed immediately upon contamination.[1] | |
| Eye and Face Protection | Chemical Splash Goggles | Mandatory for all handling procedures.[1] |
| Face Shield | To be worn over goggles when there is a significant risk of splashes.[1] | |
| Respiratory Protection | NIOSH-approved Respirator | Required if there is a risk of aerosol generation and engineering controls are insufficient. Use must comply with a formal respiratory protection program.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Primary: All handling of solid or powdered this compound must be conducted within a certified chemical fume hood or a glove box to minimize the risk of inhalation.[1]
-
Secondary: The laboratory should be well-ventilated to ensure general safety.[1]
Safe Handling Procedures:
-
Weighing: When weighing the solid compound, use a tared container to minimize the transfer of powder.[1]
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[1]
-
Experimental Use: Keep all containers of this compound sealed when not in use.[1]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible substances.
Post-Handling and Decontamination
-
Decontamination: After handling, wipe down the work area within the fume hood with an appropriate solvent, such as 70% ethanol, to remove any residual contamination.[1]
-
PPE Removal: To avoid cross-contamination, remove PPE in the following order: gloves, face shield, goggles, and then the lab coat.[1]
-
Hand Washing: Thoroughly wash hands with soap and water after removing all PPE.[1]
Disposal Plan
All waste materials contaminated with this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and PPE, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocol: Detection of Intracellular Hydroxyl Radicals using this compound
This protocol outlines the use of this compound for the detection of endogenous hydroxyl radicals in cultured cells via fluorescence microscopy or flow cytometry.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution
-
Phosphate-Buffered Saline (PBS) or appropriate cell culture medium
-
Cultured cells
-
Fluorescence microscope or flow cytometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO. The exact concentration will depend on the specific experimental requirements but a 1-10 mM stock is a common starting point.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells at an appropriate density in a suitable culture vessel (e.g., multi-well plates, chamber slides).
-
Allow cells to adhere and grow overnight under standard culture conditions.
-
-
Induction of Hydroxyl Radical Production (Optional):
-
To induce hydroxyl radical formation, treat cells with a known stimulus (e.g., UV irradiation, Fenton reagents like H₂O₂ and Fe²⁺). Include appropriate positive and negative controls.
-
-
Loading Cells with this compound:
-
Dilute the this compound stock solution to the final working concentration (typically in the low micromolar range) in pre-warmed serum-free medium or PBS.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound loading solution to the cells and incubate for a specified period (e.g., 30-60 minutes) at 37°C, protected from light.
-
-
Washing:
-
After incubation, remove the loading solution and wash the cells two to three times with warm PBS or culture medium to remove any excess probe.
-
-
Detection and Analysis:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filter set for this compound. The probe's excitation and emission maxima should be consulted to select the correct filters. Capture images from both control and treated cells.
-
Flow Cytometry: After washing, detach the cells (if adherent) using a gentle method (e.g., trypsinization). Resuspend the cells in PBS and analyze immediately on a flow cytometer. Measure the fluorescence intensity in the appropriate channel.
-
Experimental Workflow for this compound Application
Caption: Experimental workflow for detecting intracellular hydroxyl radicals using the fluorescent probe this compound.
Signaling Pathway Context: Hydroxyl Radical-Mediated Activation of MAPK
This compound is a tool to detect hydroxyl radicals, which are highly reactive oxygen species (ROS) that can act as signaling molecules. One of the key pathways activated by ROS, including hydroxyl radicals, is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis.
Hydroxyl Radical-Induced MAPK Signaling Pathway
Caption: Simplified diagram of the MAPK signaling pathway activated by hydroxyl radicals.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
